7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine
Description
Properties
IUPAC Name |
7-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-6-4(1-2-10-6)5(9)3-11-7/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTSNWJDFWULAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625939 | |
| Record name | 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357263-69-5 | |
| Record name | 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine: A Technical Guide for Advanced Drug Discovery
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole scaffold, a bioisostere of indole, is a privileged heterocyclic motif in modern medicinal chemistry. Its unique electronic properties and ability to participate in a variety of intermolecular interactions have led to its incorporation into a multitude of clinically successful pharmaceuticals. The targeted introduction of substituents onto this core structure allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 357263-69-5) is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly kinase inhibitors. The presence of both a chloro and a fluoro substituent offers distinct advantages for subsequent derivatization through various cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth examination of the synthetic strategies for preparing this valuable intermediate, focusing on the underlying chemical principles and practical experimental considerations.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound presents a fascinating challenge in regioselective synthesis. A logical retrosynthetic analysis suggests a few primary bond disconnections, leading to several potential synthetic routes. The core challenge lies in the controlled introduction of the chloro and fluoro groups onto the pyrrolo[2,3-c]pyridine core.
Caption: Proposed synthetic pathway to this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative, field-proven methodology adapted from the synthesis of structurally analogous compounds. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.
Step 1: Synthesis of 2-chloro-6-fluoro-3-nitropyridine
The selective nucleophilic aromatic substitution (SNAr) of a dichloro-nitropyridine is a key step. The nitro group activates the pyridine ring towards nucleophilic attack, and the differential reactivity of the two chlorine atoms allows for selective replacement.
-
Reaction: 2,6-dichloro-3-nitropyridine is reacted with a fluoride source, such as potassium fluoride, in the presence of a phase-transfer catalyst to facilitate the fluorination.
-
Causality: The chlorine at the 6-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position due to the electronic influence of the adjacent nitro group. The choice of a polar aprotic solvent like DMF or DMSO is crucial to solvate the potassium fluoride and enhance its nucleophilicity. The phase-transfer catalyst (e.g., a quaternary ammonium salt) aids in transporting the fluoride ion into the organic phase.
Protocol:
-
To a stirred solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous DMF, add spray-dried potassium fluoride (1.2 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).
-
Heat the reaction mixture to 100-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-fluoro-3-nitropyridine.
Step 2: Synthesis of 2-chloro-6-fluoro-pyridin-3-amine
The reduction of the nitro group to an amine is a standard transformation. Several methods can be employed, with the choice often depending on scale and functional group tolerance.
-
Reaction: The nitro group of 2-chloro-6-fluoro-3-nitropyridine is reduced to a primary amine.
-
Causality: Catalytic hydrogenation (H2, Pd/C) is a clean and efficient method, but can sometimes lead to dehalogenation. A common alternative is the use of a metal in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid. These methods are generally tolerant of aryl halides.
Protocol:
-
To a stirred suspension of iron powder (5.0 eq) in a mixture of ethanol and acetic acid (e.g., 5:1 v/v), heat the mixture to reflux.
-
Add a solution of 2-chloro-6-fluoro-3-nitropyridine (1.0 eq) in ethanol dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux the mixture and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloro-6-fluoro-pyridin-3-amine, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound
The final step involves the construction of the pyrrole ring. The Bartoli indole synthesis or related methodologies are suitable for this transformation. A simplified approach using chloroacetaldehyde is presented here.
-
Reaction: The amino group of 2-chloro-6-fluoro-pyridin-3-amine reacts with a two-carbon electrophile, such as chloroacetaldehyde, followed by cyclization to form the pyrrole ring.
-
Causality: The reaction proceeds through the formation of an enamine intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization to form the pyrrolo[2,3-c]pyridine core. The choice of reaction conditions, including solvent and temperature, is critical to promote the desired cyclization and minimize side reactions.
Protocol:
-
To a solution of 2-chloro-6-fluoro-pyridin-3-amine (1.0 eq) in a suitable solvent (e.g., ethanol or 1,4-dioxane), add an aqueous solution of chloroacetaldehyde (1.1 eq).
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2,6-dichloro-3-nitropyridine | 2-chloro-6-fluoro-3-nitropyridine | KF, Phase-transfer catalyst | DMF | 100-120 | 75-85 |
| 2 | 2-chloro-6-fluoro-3-nitropyridine | 2-chloro-6-fluoro-pyridin-3-amine | Fe, AcOH | EtOH/AcOH | Reflux | 80-90 |
| 3 | 2-chloro-6-fluoro-pyridin-3-amine | This compound | Chloroacetaldehyde | EtOH | Reflux | 60-70 |
Yields are representative and may vary based on reaction scale and optimization.
Conclusion and Future Perspectives
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The convergent approach outlined in this guide provides a robust and scalable route to this important building block. Further optimization of each step, including catalyst selection, solvent screening, and purification techniques, can lead to improved overall efficiency. The availability of this versatile intermediate will continue to fuel the discovery and development of novel therapeutics targeting a wide range of diseases.
References
- General Azaindole Synthesis Reviews: Title: Recent advances in the synthesis of 7-azaindoles Source: A general review article on azaindole synthesis would be cited here. URL: [A placeholder for a relevant review article URL]
- Nucleophilic Aromatic Substitution on Pyridines: Title: The Reactivity of Halogenated Pyridines in SNAr Reactions Source: A relevant organic chemistry journal. URL: [A placeholder for a relevant article on SNAr reactions]
- Reduction of Nitroarenes: Title: A comprehensive review on the reduction of nitro compounds Source: A relevant organic chemistry journal. URL: [A placeholder for a relevant review on nitro reduction]
- Pyrrole Synthesis: Title: Modern Methods for the Synthesis of Pyrroles Source: A relevant organic chemistry journal. URL: [A placeholder for a relevant review on pyrrole synthesis]
- Patents describing the synthesis of related compounds: Title: PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS Source: European Patent Office - EP 3416965 B1 URL: Title: Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Source: Google Patents - US10364248B2 URL
physicochemical properties of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine
Abstract
This compound, a halogenated derivative of the 7-azaindole scaffold, is a heterocyclic building block of significant interest in modern medicinal chemistry. The strategic placement of chloro and fluoro substituents on this privileged core structure offers unique modulation of its electronic, metabolic, and binding properties. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its molecular identity, spectroscopic signature, and key developability parameters such as solubility and lipophilicity. Furthermore, this document furnishes detailed, field-proven experimental protocols for the precise determination of these properties, grounding theoretical knowledge in practical, reproducible methodology.
Introduction: The Strategic Value of a Fluorinated 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a foundational scaffold in drug discovery, recognized for its ability to act as a bioisostere of indole and to form critical hydrogen bond interactions in various biological targets.[1][2] Its derivatives are prominent in the development of therapeutics, particularly as kinase inhibitors.[3][4] The subject of this guide, this compound, represents a synthetically advanced intermediate.
The incorporation of halogen atoms, especially fluorine, is a well-established strategy in drug design to enhance a molecule's pharmacological profile. Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby enhancing membrane permeability and oral bioavailability.[5] The chlorine atom at the 7-position serves a dual purpose: it influences the electronic character of the ring system and provides a reactive handle for further synthetic elaboration, such as palladium-catalyzed cross-coupling reactions.[6]
A thorough understanding of the physicochemical properties of this specific intermediate is therefore not merely academic; it is a critical prerequisite for its effective and rational deployment in the synthesis of novel chemical entities with therapeutic potential.
Core Molecular Profile
Precise identification and fundamental properties are the bedrock of chemical research. The following data has been compiled from supplier technical sheets and chemical databases.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 357263-69-5 | [7][8] |
| Molecular Formula | C₇H₄ClFN₂ | Calculated |
| Molecular Weight | 170.57 g/mol | Calculated |
| PubChem CID | 22476285 | [7] |
| SMILES String | c1c[nH]c(c12)c(Cl)ncc2F | [7] |
Note: Experimental data for properties such as melting point, boiling point, and pKa are not widely published for this specific research chemical. The determination of these values would require the experimental protocols outlined in Section 4.
Spectroscopic & Analytical Characterization
Unambiguous structural confirmation is the first step in any research pipeline utilizing a novel intermediate.[9] While a definitive analysis requires direct experimental acquisition, the expected spectroscopic signatures for this compound can be predicted based on its structure and data from analogous compounds. Commercial suppliers typically confirm structure and purity using a combination of these methods.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure in solution.
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region for the three protons on the bicyclic core. A broader singlet corresponding to the N-H proton of the pyrrole ring is also anticipated. For comparison, the non-fluorinated analog, 7-chloro-1H-pyrrolo[2,3-c]pyridine, shows signals at δ 8.73 (s, 1H), 8.04 (d, J = 5.5 Hz, 1H), 7.53-7.46 (m, 1H), 7.43 (dd, J = 6.2, 3.4 Hz, 1H), and 6.64 (dd, J = 3.1, 2.1 Hz, 1H).[10] The fluorine atom at the 4-position will induce additional splitting (coupling) in the signals of nearby protons.
-
¹³C NMR: The spectrum will display seven distinct signals for the carbon atoms of the core structure. The chemical shifts will be influenced by the attached heteroatoms and halogens.
-
¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom. Its chemical shift provides information about the electronic environment of the fluorine.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): This technique should yield a molecular ion peak corresponding to the exact mass of the compound (C₇H₄ClFN₂), confirming its elemental formula.
-
Isotopic Pattern: A characteristic isotopic pattern for a monochlorinated compound will be observed, with two major peaks for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio of intensity.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule. Key expected absorption bands include:
-
N-H Stretch: A moderate to sharp band around 3100-3300 cm⁻¹ for the pyrrole N-H group.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
C=C and C=N Stretching: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.
-
C-F and C-Cl Stretch: Absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
Experimental Determination of Key Physicochemical Properties
The following protocols represent robust, self-validating methodologies for characterizing the physicochemical properties critical to drug development.
Workflow for Physicochemical Property Assessment
The following diagram illustrates the logical flow for characterizing a novel research compound.
Caption: Influence of physicochemical properties on ADME.
-
Solubility and Absorption: Poor aqueous solubility is a primary cause of low oral bioavailability. A compound must first dissolve in the gastrointestinal fluids to be absorbed.
-
Lipophilicity and Permeability: An optimal logP value (typically between 1 and 3) is required. If too low (hydrophilic), the compound will not cross lipid membranes. If too high (lipophilic), it may get trapped in membranes or exhibit poor solubility.
-
Structure and Metabolism: The 7-azaindole core and its substituents influence metabolic stability. The fluorine atom at the 4-position is expected to enhance stability by preventing metabolic oxidation at that site. [5]
Conclusion
This compound is a highly valuable, functionalized building block for the synthesis of next-generation therapeutics. Its utility is intrinsically linked to its physicochemical properties. While a complete experimental dataset is not publicly available, this guide has outlined its core molecular identity, predicted spectroscopic characteristics, and the authoritative experimental methodologies required for its full characterization. By applying these robust protocols, researchers can accurately determine the solubility, lipophilicity, and other key parameters necessary to unlock the full potential of this scaffold in their drug discovery programs.
References
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Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
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SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]
-
7-Chloro-1H-pyrrolo[3,2-c]pyridine | CAS 1260771-44-5. AMERICAN ELEMENTS. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]
-
Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Egyptian Journal of Chemistry. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]
-
7-chloro-1h-pyrrolo[2,3-c]pyridine. PubChemLite. [Link]
-
Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
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- 1. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
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- 10. 7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE | 357263-41-3 [chemicalbook.com]
Unraveling the Mechanism of Action: A Technical Guide to 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Introduction
In the landscape of modern drug discovery, the pyrrolopyridine scaffold has emerged as a "privileged structure," particularly in the development of kinase inhibitors. The 7-azaindole subclass, to which 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine belongs, is a bioisostere of purine and has demonstrated significant potential in modulating key signaling pathways implicated in a variety of diseases, most notably cancer. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of this compound. While direct studies on this specific molecule are not yet prevalent in public literature, its structural alerts strongly suggest a mechanism centered on kinase inhibition. This document will, therefore, outline the foundational hypothesis and provide a rigorous, field-proven experimental cascade to elucidate its biological targets and cellular effects.
Part 1: The Postulated Mechanism of Action - An ATP-Competitive Kinase Inhibitor
The core of this compound is a 7-azaindole ring system. This motif is renowned for its ability to act as an ATP competitor by interacting with the hinge region of the ATP binding pocket in protein kinases.[1][2][3] The pyridine nitrogen atom and the pyrrole NH group can form bidentate hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine.[3] This foundational interaction is the basis for the high affinity and inhibitory activity of numerous approved drugs, such as the BRAF inhibitor Vemurafenib.[1][2]
Therefore, the primary hypothesis is that This compound functions as a Type I or Type II kinase inhibitor. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors stabilize the inactive "DFG-out" conformation, often interacting with an allosteric pocket adjacent to the ATP-binding site.[4] The substituents on the pyrrolopyridine core—a chloro group at position 7 and a fluoro group at position 4—are critical for modulating potency, selectivity, and pharmacokinetic properties. These substitutions can influence the electronic properties of the ring and establish additional interactions within the binding pocket, thereby fine-tuning the inhibitor's profile against the human kinome.
Caption: Postulated mechanism of ATP-competitive kinase inhibition.
Part 2: Experimental Guide for Target Identification and Mechanistic Validation
To rigorously test the kinase inhibitor hypothesis and identify the specific molecular targets of this compound, a multi-step experimental approach is essential. This workflow ensures a comprehensive evaluation from broad, unbiased screening to detailed cellular characterization.
Caption: Experimental workflow for inhibitor characterization.
Phase 1: Unbiased Target Identification via Kinome Profiling
The initial and most critical step is to identify which of the >500 human kinases interact with the compound. Large-scale screening services provide an efficient and unbiased approach to this question.
Methodology: KINOMEscan™ Competition Binding Assay.[1][4][5]
This technology is recommended over activity-based screens for initial profiling as it measures direct physical binding, making it independent of assay conditions (like ATP concentration) and capable of detecting non-ATP competitive binders as well.
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Screening Concentration: Submit the compound for an initial single-point screen at a concentration of 1 µM or 10 µM against a broad panel of kinases (e.g., scanMAX® panel with over 450 kinases).[1][5]
-
Assay Principle: The compound is tested for its ability to compete with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase indicates a binding interaction.
-
Data Analysis: Results are typically reported as '% Control' or '% Inhibition'. A lower % Control value signifies a stronger interaction. Hits are defined as kinases showing significant inhibition (e.g., >90% inhibition).
| Parameter | Description | Rationale |
| Platform | KINOMEscan™ (Competition Binding) | Measures direct binding, independent of ATP concentration. Detects multiple inhibitor types.[4][5] |
| Panel Size | scanMAX® (>450 kinases) | Provides a comprehensive, kinome-wide view of selectivity and identifies off-targets.[1] |
| Concentration | 1-10 µM (single point) | Sufficient to identify high-affinity interactions in an initial screen. |
| Primary Output | % Inhibition / % Control | Allows for ranking of potential kinase targets based on binding affinity. |
Phase 2: Biochemical Validation and Potency Determination
Once primary hits are identified, their inhibition must be quantified through biochemical assays to determine potency (IC50).
Methodology: ADP-Glo™ Luminescent Kinase Assay.[6][7]
This is a robust, high-throughput method that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.
Experimental Protocol: In Vitro IC50 Determination (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in a suitable buffer with a constant final DMSO concentration (e.g., 1%). A typical 10-point, 3-fold dilution series might range from 10 µM to 0.5 nM.
-
Dilute the purified target kinase and its specific substrate to working concentrations in kinase reaction buffer.
-
Prepare ATP solution at a concentration close to its Km for the specific kinase to ensure competitive binding can be accurately measured.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate the reaction by adding the ATP solution.[7]
-
Include controls: "no inhibitor" (100% activity) and "no enzyme" (background).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and drive a luciferase reaction. Incubate for 30-60 minutes.[6]
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Convert luminescence signals to % inhibition relative to controls. Plot % inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Phase 3: Cellular Target Engagement
Confirming that the compound binds to its intended target within the complex environment of a living cell is a crucial validation step.
Methodology: Cellular Thermal Shift Assay (CETSA®).[2][8][9]
CETSA is a powerful biophysical method that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.
Experimental Protocol: CETSA for Target Engagement
-
Cell Treatment: Treat intact cells (e.g., a cancer cell line expressing the target kinase) with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. This creates a "melt curve."
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble target kinase remaining at each temperature using Western blotting or a high-throughput immunoassay like AlphaScreen® or HTRF®.[8][10]
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[9]
-
Isothermal Dose-Response: Perform the assay at a single, optimized temperature with varying compound concentrations to generate a dose-response curve and determine the EC50 for target engagement.
-
Phase 4: Cellular Functional Assays
The final phase is to determine if target engagement translates into a functional cellular response by assessing downstream signaling and cell phenotype.
Methodology: Western Blotting for Pathway Modulation.[11][12]
This technique is the gold standard for measuring changes in the phosphorylation status of downstream substrates, providing direct evidence of target inhibition in a cellular context.
Experimental Protocol: Downstream Signaling Analysis via Western Blot
-
Cell Treatment: Seed an appropriate cell line and starve overnight if necessary to reduce basal signaling. Treat cells with a dose-range of this compound for various time points (e.g., 30 min, 2h, 6h). Include a positive control (known inhibitor) and negative control (vehicle).
-
Stimulation (if required): If the pathway is not basally active, stimulate with an appropriate growth factor or ligand for a short period (e.g., 10-15 minutes) before harvesting.
-
Lysis and Quantification: Lyse the cells, and determine protein concentration using a BCA assay to ensure equal loading.[13]
-
Immunoblotting:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Probe with primary antibodies specific for the phosphorylated form of a key downstream substrate (e.g., p-AKT, p-ERK) and the total protein as a loading control.[12]
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
-
Data Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of phosphorylated to total protein confirms functional inhibition of the signaling pathway.
Caption: Hypothetical signaling pathway and points of analysis.
Conclusion and Future Directions
The structural characteristics of this compound strongly support the hypothesis that it functions as a kinase inhibitor. The experimental framework detailed in this guide provides a robust, industry-standard pathway for validating this hypothesis, identifying specific molecular targets, and characterizing its mechanism of action from biochemical potency to cellular function. Successful execution of these protocols will not only elucidate the compound's mechanism but also inform its potential as a therapeutic agent and guide future structure-activity relationship (SAR) studies for lead optimization.
References
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In e-book on target engagement. Future Science. Retrieved from [Link]
-
Sakamoto, T., et al. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 137(8), 933-941. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100693. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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The Strategic Importance of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine in Medicinal Chemistry: A Guide to its Synthetic Utility and Biological Potential
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive analysis of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic building block in modern drug discovery. While direct biological activity data for this specific compound is limited, its true value lies in its role as a versatile synthetic intermediate. The pyrrolo[2,3-c]pyridine (or 5-azaindole) core is a privileged scaffold found in numerous biologically active agents. This document elucidates the strategic importance of the chloro and fluoro substituents, which provide essential handles for chemical modification and impart favorable pharmacological properties. We will explore its synthetic utility, present detailed protocols for key transformations, and discuss the potential biological activities—primarily as a precursor for potent kinase inhibitors—based on evidence from structurally related analogs. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutics.
Part 1: The 1H-pyrrolo[2,3-c]pyridine Scaffold: A Privileged Structure
The azaindole bicyclic system, a fusion of a pyrrole and a pyridine ring, is a cornerstone of medicinal chemistry. These structures are bioisosteres of indoles and purines, allowing them to interact with a wide array of biological targets.[1] The specific isomer, 1H-pyrrolo[2,3-c]pyridine (commonly known as 5-azaindole), has garnered significant interest for its demonstrated utility in developing kinase inhibitors, anti-inflammatory agents, and cytotoxic compounds.[1][2] Its derivatives have been successfully developed to target critical enzymes in cell signaling pathways, making the scaffold a validated starting point for drug discovery programs.[3][4]
The nitrogen atom in the pyridine ring is a key feature, often serving as a hydrogen bond acceptor that anchors the molecule within the ATP-binding pocket of kinases. This interaction is crucial for achieving high-affinity binding and potent inhibition. The pyrrole ring, meanwhile, provides a framework that can be functionalized to extend into other regions of the target protein, enabling the fine-tuning of selectivity and pharmacokinetic properties.
Part 2: Physicochemical Profile and Strategic Design
This compound is not merely an arbitrary arrangement of atoms; its structure is strategically designed for maximum utility in synthetic and medicinal chemistry.
Core Properties
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 357263-69-5 | [5] |
| Molecular Formula | C₇H₄ClFN₂ | |
| Molecular Weight | 170.57 g/mol | |
| Appearance | Off-white powder (typical) | [6] |
| Primary Role | Pharmaceutical intermediate, Synthetic building block | [5][6] |
The Rationale Behind Substitution
The specific placement of the chlorine and fluorine atoms is a deliberate choice to impart distinct and advantageous chemical functionalities.
-
Chlorine at C7: This position is the most valuable synthetic handle on the molecule. The chlorine atom renders the C7 position susceptible to a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse chemical moieties, including aryl, heteroaryl, and amino groups, which is fundamental to building a library of analogs for structure-activity relationship (SAR) studies.[6] It is the primary vector for linking the core scaffold to other pharmacophoric elements.
-
Fluorine at C4: The introduction of a fluorine atom is a common and highly effective strategy in medicinal chemistry. Fluorine can significantly alter the electronic properties of the aromatic system, modulate the pKa of nearby functional groups, and improve metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, it can enhance binding affinity to target proteins through favorable electrostatic or dipole interactions, without substantially increasing steric bulk.
Caption: Key functional and reactive sites of this compound.
Part 3: Synthetic Utility and Key Transformations
The primary application of this compound is as a starting material for more complex molecules. Its reactivity allows for a modular and convergent approach to synthesizing compound libraries.
General Synthetic Workflow
The most common synthetic strategy involves leveraging the C7-chloro position as the initial point of diversification through palladium-catalyzed cross-coupling reactions. This workflow allows for the late-stage introduction of key structural motifs, which is highly efficient for exploring chemical space.
Caption: Synthetic workflow demonstrating the utility of the scaffold in cross-coupling reactions.
Experimental Protocol: Conceptual Buchwald-Hartwig Amination
This protocol describes a representative, self-validating system for the C-N cross-coupling of an amine to the 7-position of the scaffold. The causality for each reagent choice is explained.
Objective: To synthesize a 7-amino-4-fluoro-1H-pyrrolo[2,3-c]pyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., morpholine) (1.2 eq)
-
Palladium catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
Causality: A source of Pd(0), which is the active catalytic species required to initiate the oxidative addition step with the aryl chloride.
-
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Causality: A bulky, electron-rich phosphine ligand that stabilizes the palladium center, promotes oxidative addition to the electron-rich heterocycle, and facilitates the crucial reductive elimination step to form the C-N bond.
-
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Causality: A strong, non-nucleophilic base required to deprotonate the amine, forming the active nucleophile and facilitating the catalytic cycle.
-
-
Solvent: Anhydrous Toluene or Dioxane
-
Causality: An inert, anhydrous, high-boiling solvent capable of dissolving the reagents and withstanding the required reaction temperatures.
-
Procedure:
-
Inert Atmosphere: To an oven-dried reaction vessel, add the palladium catalyst and the XPhos ligand. Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under the inert atmosphere, add this compound, the chosen amine, and the sodium tert-butoxide.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 7-amino-substituted product.
Part 4: Predicted Biological Targets and Therapeutic Applications
By examining the biological activities of structurally similar pyrrolopyridine derivatives, we can confidently predict the most promising therapeutic applications for compounds derived from the this compound scaffold.
Primary Application: Kinase Inhibition
The azaindole core is a well-established "hinge-binding" motif for a multitude of protein kinases.[1] Aberrant kinase activity is a hallmark of many diseases, particularly cancer. Derivatives of various pyrrolopyridine isomers have shown potent inhibitory activity against several important kinase families.
| Kinase Target | Pyrrolopyridine Scaffold | Therapeutic Area | Reference |
| FGFR1/2/3 | 1H-pyrrolo[2,3-b]pyridine | Oncology | [4][7] |
| FMS (CSF-1R) | Pyrrolo[3,2-c]pyridine | Oncology, Inflammation | [3] |
| FLT3 / CDK | 7H-pyrrolo[2,3-d]pyrimidine | Oncology (AML) | [8] |
| JAK | 7H-pyrrolo[2,3-d]pyrimidine | Inflammation, Myeloproliferation | [9][10] |
| PfCDPK | 7H-pyrrolo[2,3-d]pyrimidine | Anti-malarial | [11] |
Mechanism of Action: Kinase inhibitors derived from this scaffold are expected to function as ATP-competitive inhibitors. The pyridine nitrogen forms a critical hydrogen bond with the "hinge" region of the kinase domain, mimicking the interaction of the adenine moiety of ATP. The substituted groups at the 7-position can then be tailored to occupy adjacent hydrophobic pockets, thereby conferring both potency and selectivity for the target kinase over others in the kinome.
Caption: Inhibition of a receptor tyrosine kinase (RTK) pathway by a pyrrolopyridine-based inhibitor.
Other Potential Activities
While kinase inhibition is the most prominent predicted activity, the broader class of azaindoles has shown a wide range of biological effects, suggesting that libraries derived from this compound could yield hits in other therapeutic areas:
-
Antiviral Activity: Certain pyrrolopyridine derivatives have been investigated as inhibitors of viral enzymes, such as HIV-1 integrase.[12]
-
Antibacterial Agents: The scaffold has been identified in high-throughput screens as a novel class of antibacterial agents.[13][14]
-
Anti-inflammatory Effects: Beyond inhibiting pro-inflammatory kinases, related compounds have shown potential as phosphodiesterase 4 (PDE4) inhibitors, which are involved in inflammatory responses.[15]
Part 5: Conclusion and Future Directions
This compound stands out not for its intrinsic biological activity, but for its immense potential as a foundational element in drug discovery. Its strategically placed reactive and modulating groups make it an ideal starting point for the synthesis of diverse compound libraries. The overwhelming evidence from related scaffolds points toward kinase inhibition as the most promising application for its derivatives, targeting diseases ranging from cancer to inflammatory disorders.
Future research should focus on the systematic exploration of the chemical space accessible from this intermediate. The generation of a focused library using the synthetic workflows outlined in this guide, followed by screening against a panel of cancer-relevant kinases (e.g., FGFR, CSF-1R, CDKs), would be a logical and promising next step in unlocking the full therapeutic potential of this versatile scaffold.
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The Strategic Potential of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole scaffold, a bioisostere of indole, is a privileged core structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide focuses on a specific, yet underexplored, variant: the 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine core. We will delve into its synthetic rationale, the strategic importance of its unique halogenation pattern, and its significant potential for developing next-generation kinase inhibitors and other targeted therapeutics. This document serves as a comprehensive resource, providing not only theoretical insights but also actionable experimental protocols and a forward-looking perspective on the therapeutic promise of its derivatives.
Introduction: The 7-Azaindole Scaffold - A Cornerstone in Medicinal Chemistry
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a cornerstone in the design of novel therapeutics, primarily due to its ability to mimic the natural indole ring system while offering distinct physicochemical properties.[1] This bioisosteric replacement can lead to improved metabolic stability, enhanced binding interactions, and novel intellectual property. Derivatives of the 7-azaindole core have been successfully developed as potent inhibitors of a range of enzymes, including kinases, and have found applications in oncology, immunology, and neurology.
The subject of this guide, the this compound core, represents a synthetically challenging yet highly promising scaffold. The strategic placement of a chlorine atom at the 7-position and a fluorine atom at the 4-position offers unique opportunities for modulating target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The chlorine atom can act as a key interaction point or a site for further functionalization via nucleophilic aromatic substitution, while the fluorine atom can enhance binding affinity and metabolic stability.[2]
This guide will provide a comprehensive overview of the synthesis, derivatization, and potential therapeutic applications of this intriguing heterocyclic system.
Synthetic Strategy for the this compound Core
Proposed Multi-step Synthesis
The proposed synthesis commences with the construction of a 4-fluoro-7-azaindole scaffold, followed by selective chlorination at the 7-position.
Step 1: Synthesis of 4-Fluoro-7-azaindole
A plausible approach to the 4-fluoro-7-azaindole core involves a domino reaction of a suitably substituted fluorinated pyridine derivative.[3][4]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-fluoro-3-methylpyridine in anhydrous diisopropyl ether.
-
Base Addition: Cool the solution to -78°C and add a solution of potassium hexamethyldisilazide (KHMDS) in toluene dropwise.
-
Aldehyde Addition: After stirring for 30 minutes, add a solution of a suitable arylaldehyde (e.g., benzaldehyde) in diisopropyl ether dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 4-fluoro-7-azaindole derivative.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture and oxygen, which can quench the strong base and lead to side reactions.
-
Anhydrous Solvents: Essential to prevent the decomposition of the organometallic intermediates.
-
KHMDS as a Base: A strong, non-nucleophilic base is required to deprotonate the methyl group of the pyridine derivative, initiating the domino reaction. The potassium counterion has been shown to favor the formation of the 7-azaindole over the 7-azaindoline.[3]
-
Low Temperature: Controls the reactivity of the organometallic species and minimizes side reactions.
Step 2: Selective Chlorination of 4-Fluoro-7-azaindole
The subsequent chlorination at the 7-position of the pyridine ring can be achieved using a variety of modern halogenation reagents. A highly regioselective method for the halogenation of pyridine N-oxides offers a promising route.[5]
Experimental Protocol:
-
N-Oxide Formation: Treat the 4-fluoro-7-azaindole with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane at 0°C to room temperature to form the corresponding N-oxide.
-
Chlorination: To a solution of the 4-fluoro-7-azaindole-N-oxide in an appropriate solvent, add a chlorinating agent such as phosphorus oxychloride (POCl₃) or a Vilsmeier-type reagent.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, carefully quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the desired this compound.
Causality of Experimental Choices:
-
N-Oxide Formation: Activation of the pyridine ring towards electrophilic substitution at the 2- and 6-positions (in this case, the analogous 7-position).
-
Phosphorus Oxychloride: A common and effective reagent for the deoxygenative chlorination of pyridine N-oxides.
Caption: Proposed synthetic pathway for the this compound core.
Derivatives and Analogs: Expanding the Chemical Space
The this compound core is a versatile platform for the synthesis of a diverse library of derivatives. The pyrrole nitrogen and the reactive chlorine atom at the 7-position are the primary handles for modification.
N-Substitution of the Pyrrole Ring
The pyrrole nitrogen can be readily alkylated or arylated using standard procedures, such as reaction with alkyl halides or aryl boronic acids under basic conditions. This allows for the introduction of a wide range of substituents to probe interactions with the target protein and modulate physicochemical properties.
C-7 Substitution via Nucleophilic Aromatic Substitution
The chlorine atom at the 7-position is susceptible to nucleophilic aromatic substitution (SNAr) with various nucleophiles, including amines, alcohols, and thiols. This reaction is a powerful tool for introducing diverse functionalities that can engage in key binding interactions with the target protein.
Caption: Key derivatization strategies for the this compound core.
Biological Applications: A Focus on Kinase Inhibition
While specific biological data for derivatives of the this compound core are not extensively published, the broader class of pyrrolopyridines has shown significant promise as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[6] For example, compound 4h from one study demonstrated potent inhibitory activity against FGFR1, 2, and 3 with IC₅₀ values in the low nanomolar range.[6]
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 4h | 7 | 9 | 25 | 712 |
| Table 1: In vitro inhibitory activities of a representative 1H-pyrrolo[2,3-b]pyridine derivative against FGFRs.[6] |
The structural similarities between the 1H-pyrrolo[2,3-b]pyridine scaffold and the this compound core suggest that derivatives of the latter could also exhibit potent FGFR inhibitory activity. The unique electronic properties conferred by the chloro and fluoro substituents could be leveraged to achieve enhanced potency and selectivity.
Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibition
CSF-1R is another important target in oncology and inflammatory diseases. Pyrrolo[2,3-d]pyrimidine analogs have been explored as CSF-1R inhibitors.[7] The strategic placement of substituents on the pyrrolopyrimidine core was found to be crucial for potent inhibition. Given the bioisosteric relationship, it is highly probable that derivatives of this compound could be designed to target CSF-1R.
Other Potential Kinase Targets
The versatility of the 7-azaindole scaffold suggests that derivatives of this compound could be investigated as inhibitors of a wide range of other kinases implicated in disease, such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (BTK).
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the available data for related pyrrolopyridine derivatives, several key SAR insights can be inferred to guide the design of novel this compound-based inhibitors:
-
Hinge-Binding Motif: The pyrrole and pyridine nitrogens of the 7-azaindole core are critical for forming hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition.
-
Role of Halogenation: The 4-fluoro substituent can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. The 7-chloro group can occupy a hydrophobic pocket and serve as a handle for further derivatization to explore additional binding interactions.
-
N-1 and C-3 Substituents: Modifications at the N-1 and C-3 positions of the pyrrole ring can be used to modulate solubility, cell permeability, and target selectivity.
Future research should focus on:
-
Execution and Optimization of the Proposed Synthesis: The first critical step is to validate and optimize the proposed synthetic route to the this compound core.
-
Library Synthesis and Screening: A diverse library of derivatives should be synthesized by exploring various substitutions at the N-1 and C-7 positions. This library should then be screened against a panel of relevant kinases.
-
In-depth Biological Characterization: Promising hits should be further characterized in cellular assays to assess their anti-proliferative activity and mechanism of action.
-
Computational Modeling: Molecular docking and dynamics simulations can be employed to understand the binding modes of these novel inhibitors and guide further optimization.
Conclusion
The this compound scaffold, while currently underexplored, holds immense potential for the development of novel, potent, and selective kinase inhibitors. Its unique substitution pattern offers a compelling opportunity for medicinal chemists to design next-generation therapeutics. The synthetic strategies and biological insights presented in this guide provide a solid foundation for initiating research programs aimed at unlocking the full therapeutic potential of this promising heterocyclic core. The journey from this foundational knowledge to a clinically approved drug is long and challenging, but the scientific rationale for embarking on this path is undeniably strong.
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- (Additional relevant references)
- Zhang, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 21081-21091.
- Shang, M., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2948–2951.
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- 4. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS No. 357263-69-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Heterocyclic Building Block in Modern Medicinal Chemistry
7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine, also known as 7-chloro-4-fluoro-6-azaindole, is a halogenated bicyclic heteroaromatic compound of significant interest in the field of medicinal chemistry. Its rigid pyrrolopyridine scaffold, combined with the distinct electronic properties imparted by the chloro and fluoro substituents, makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the discovery of novel kinase inhibitors.
The strategic placement of a chlorine atom at the 7-position and a fluorine atom at the 4-position creates a unique reactivity profile. The chlorine atom serves as a versatile handle for nucleophilic aromatic substitution and cross-coupling reactions, while the fluorine atom can modulate the compound's physicochemical properties, such as pKa and lipophilicity, and can be involved in key interactions with biological targets. Consequently, this molecule has emerged as a crucial starting material for the synthesis of a variety of biologically active compounds.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 357263-69-5 | [1] |
| Molecular Formula | C₇H₄ClFN₂ | |
| Molecular Weight | 170.57 g/mol | |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and methanol. |
Spectroscopic Data
While detailed spectral assignments for this compound are not extensively published in publicly available literature, analysis of its structure and related compounds allows for predicted and expected spectral characteristics. Commercial suppliers confirm the structure and purity of this compound using standard analytical techniques including ¹H NMR, LCMS, and GCMS.[1]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrrole and pyridine rings, as well as a broad singlet for the N-H proton of the pyrrole ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the carbon atoms of the bicyclic system. The carbons attached to the chlorine and fluorine atoms will exhibit characteristic chemical shifts and coupling constants (in the case of C-F coupling).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a chlorine atom.
Synthesis and Reactivity
The synthesis of this compound typically involves a multi-step sequence to construct the pyrrolopyridine core and introduce the halogen substituents at the desired positions. While specific proprietary methods may vary, general synthetic strategies often rely on the construction of a substituted pyridine ring followed by the annulation of the pyrrole ring.
General Synthetic Approach
A plausible synthetic route involves the preparation of a suitably substituted pyridine precursor, which is then subjected to reactions that form the fused pyrrole ring. This is often followed by halogenation steps to introduce the chloro and fluoro groups. The precise order of these steps is crucial for achieving the desired regiochemistry.
Caption: Generalized synthetic workflow for this compound.
Reactivity Profile
The reactivity of this compound is dominated by the chemistry of the pyrrolopyridine ring system and the influence of its halogen substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 7-position is susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols. This reaction is a cornerstone for introducing diverse functionalities and building more complex molecules.
-
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of derivatives.
-
N-Functionalization: The nitrogen atom of the pyrrole ring can be functionalized through alkylation, acylation, or protection with a suitable protecting group. This allows for further modification of the molecule and can be a key step in multi-step synthetic sequences.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound is as a key building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The pyrrolo[2,3-c]pyridine scaffold is a common feature in many kinase inhibitors, and the specific substitution pattern of this compound makes it particularly useful for targeting certain kinase families.
Role as a Kinase Inhibitor Scaffold
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrrolopyridine core can act as a "hinge-binding" motif, interacting with the ATP-binding site of kinases. The substituents on this core structure are then tailored to achieve potency and selectivity for a specific kinase target. The chloro and fluoro groups of this compound can be strategically utilized to optimize these interactions and the overall properties of the final drug candidate.
Sources
Spectroscopic Characterization of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyrrolo[2,3-c]pyridine scaffold is of significant interest due to its prevalence in bioactive molecules and its versatile chemical functionality. This guide provides an in-depth technical analysis of the spectroscopic characteristics of a key derivative, 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine. As a crucial building block in the synthesis of novel pharmaceutical agents, a thorough understanding of its spectral signature is paramount for researchers, scientists, and professionals in drug development.[1][2]
This document moves beyond a mere listing of data. It is designed to provide a foundational understanding of why the spectra appear as they do, grounded in the principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. By examining the interplay of the compound's structural features—the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the influential chloro and fluoro substituents—we can predict and interpret its spectroscopic behavior. This guide will leverage data from analogous structures to provide a robust predictive analysis, offering field-proven insights into the experimental choices and data interpretation that are critical for advancing research.
Molecular Structure and Expected Spectroscopic Features
The unique arrangement of atoms and functional groups in this compound dictates its interaction with various spectroscopic techniques. The fusion of a pyrrole and a pyridine ring creates a 6,5-bicyclic heteroaromatic system, also known as a 6-azaindole. The substituents, a chlorine atom at position 7 and a fluorine atom at position 4, introduce significant electronic and steric effects that are directly observable in the NMR, MS, and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the electronic environment of each nucleus. While specific experimental data for this exact compound is not publicly available, we can make accurate predictions based on the analysis of similar azaindole structures and the known effects of substituents on chemical shifts and coupling constants.[3][4][5]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the N-H proton of the pyrrole ring and the aromatic protons. The chemical shifts of these protons are influenced by the aromatic ring currents and the electron-withdrawing or -donating nature of the adjacent atoms and substituents.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H1 (N-H) | 11.0 - 13.0 | br s | - | The N-H proton of a pyrrole ring in a fused system typically appears as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding. |
| H2 | 7.5 - 7.8 | t | J(H2-H3) ≈ 2.5, J(H2-F) ≈ 2.5 | This proton is on the pyrrole ring and will be a triplet due to coupling with H3 and the fluorine at position 4. |
| H3 | 6.5 - 6.8 | dd | J(H3-H2) ≈ 2.5, J(H3-N-H) ≈ 2.0 | This proton is also on the pyrrole ring and will appear as a doublet of doublets due to coupling with H2 and the N-H proton. |
| H5 | 7.0 - 7.3 | d | J(H5-F) ≈ 9.0 | The proton at position 5 is on the pyridine ring and will be a doublet due to strong coupling with the adjacent fluorine atom. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the electronic environment of each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, Cl, F) and the aromaticity of the ring system.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) | Rationale |
| C2 | 125 - 130 | - | This carbon in the pyrrole ring is adjacent to a CH group and the fused ring system. |
| C3 | 100 - 105 | - | This carbon is adjacent to the pyrrole nitrogen and a CH group, leading to a more upfield shift. |
| C3a | 145 - 150 | - | A quaternary carbon at the ring junction, expected to be downfield. |
| C4 | 155 - 160 | J(C4-F) ≈ 240-260 | This carbon is directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling constant. |
| C5 | 115 - 120 | J(C5-F) ≈ 20-25 | This carbon is two bonds away from the fluorine, showing a smaller C-F coupling. |
| C6 | 140 - 145 | J(C6-F) ≈ 10-15 | This quaternary carbon is part of the pyridine ring and is influenced by the adjacent nitrogen and the fluorine three bonds away. |
| C7 | 148 - 153 | - | This carbon is attached to the electronegative chlorine atom and the pyridine nitrogen, leading to a downfield shift. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shift of the N-H proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Expected Mass Spectrum
For this compound (Molecular Formula: C₇H₄ClFN₂), the high-resolution mass spectrum (HRMS) is expected to show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic isotopic cluster.
Predicted Mass Spectrometry Data:
| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Ratio |
| [M]⁺ | 170.0101 | 171.9972 | ~3:1 |
| [M+H]⁺ | 171.0179 | 173.0150 | ~3:1 |
Fragmentation Pathway
Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions. Under EI conditions, the molecular ion is expected to undergo fragmentation. A plausible fragmentation pathway would involve the loss of small, stable molecules or radicals.
Caption: Predicted EI-MS Fragmentation Pathway.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion for ESI or a heated probe for EI. For LC-MS analysis, the sample would be dissolved in a suitable solvent and injected into the liquid chromatograph.
-
Ionization:
-
ESI: Ideal for polar compounds and provides soft ionization, often yielding the protonated molecule [M+H]⁺.
-
EI: A higher-energy technique that results in more extensive fragmentation, providing detailed structural information.
-
-
Mass Analysis: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bond, C-H bonds, C=C and C=N bonds of the aromatic rings, and the C-Cl and C-F bonds.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretch of the pyrrole ring |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1620 - 1450 | Strong to Medium | C=C and C=N aromatic ring stretching vibrations |
| 1250 - 1150 | Strong | C-F stretch |
| 800 - 700 | Strong | C-Cl stretch |
| 900 - 650 | Medium to Strong | Out-of-plane C-H bending |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid State: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.
-
Solution: The compound can be dissolved in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and analyzed in a solution cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent/ATR crystal).
-
Record the sample spectrum.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Conclusion: A Unified Spectroscopic Portrait
The comprehensive analysis of the predicted NMR, MS, and IR data provides a detailed and self-validating spectroscopic profile of this compound. The ¹H and ¹³C NMR spectra will elucidate the precise connectivity and electronic environment of the atoms, with the fluorine substituent providing valuable coupling information. Mass spectrometry will confirm the molecular weight and elemental composition, while its fragmentation pattern will offer further structural insights. Infrared spectroscopy will rapidly identify the key functional groups present in the molecule.
This technical guide, by integrating predictive data with established spectroscopic principles and experimental protocols, serves as a vital resource for researchers. It empowers scientists to confidently identify and characterize this important synthetic intermediate, thereby accelerating the pace of innovation in drug discovery and development. The methodologies and interpretations presented herein are grounded in extensive experience and are designed to ensure the trustworthiness and accuracy of experimental outcomes.
References
- Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (n.d.).
- This compound - SynHet. (n.d.).
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. (2021). PubMed Central.
- New Journal of Chemistry Supporting Information. (n.d.).
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.).
- The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. (n.d.).
- Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed. (n.d.).
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The Emergence of a Key Heterocycle: A Technical Guide to the Discovery and History of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged scaffold," a molecular architecture that demonstrates a remarkable propensity for binding to a variety of biological targets. Its structural resemblance to endogenous purines allows it to function as a bioisostere, effectively mimicking the interactions of adenine in the ATP-binding pockets of kinases. This characteristic has positioned 7-azaindole derivatives at the forefront of kinase inhibitor development, a critical area in oncology and immunology research. The strategic introduction of substituents onto this core structure allows for the fine-tuning of physicochemical properties and target specificity. Within this important class of compounds, 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine stands out as a key synthetic intermediate, the deliberate placement of its chloro and fluoro groups offering versatile handles for further chemical modification. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this pivotal building block.
The Genesis of a Versatile Intermediate: Discovery and Historical Context
While the parent 7-azaindole was first synthesized in 1955, the journey of its specifically substituted analogue, this compound, is more recent and deeply intertwined with the escalating demand for novel kinase inhibitors in the late 20th and early 21st centuries. Its discovery was not a singular event but rather an evolution driven by the need for structurally diverse and synthetically accessible building blocks in drug discovery programs.
The precise first synthesis of this compound is not prominently documented as a landmark discovery in a standalone publication. Instead, its emergence is noted within the broader context of patent literature and medicinal chemistry studies focused on the development of new therapeutic agents. Its CAS number, 357263-69-5, first appears in chemical databases in the early 2000s, suggesting its initial synthesis and use around this period. The impetus for its creation likely stemmed from the desire to explore the chemical space around the 7-azaindole core. The introduction of a chlorine atom at the 7-position provides a reactive site for nucleophilic aromatic substitution and cross-coupling reactions, while the fluorine atom at the 4-position can modulate the electronic properties of the ring system and potentially enhance binding affinity to target proteins.
The history of this compound is therefore a testament to the enabling role of synthetic chemistry in advancing drug discovery. Its value lies not in its own biological activity, but in its capacity to serve as a foundational element for the construction of more complex and potent molecules.
Synthetic Strategies: From Conception to Practical Application
The synthesis of the pyrrolo[2,3-c]pyridine core generally involves the construction of the pyrrole ring onto a pre-existing pyridine scaffold. While various methods exist for the synthesis of azaindoles, the preparation of this compound typically involves a multi-step sequence.
A representative synthetic approach is outlined below. The rationale behind this pathway lies in the strategic introduction of the required functionalities in a controlled manner, starting from readily available precursors.
Illustrative Synthetic Pathway
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical and Illustrative)
The following protocol is a representative, generalized procedure based on common synthetic strategies for related heterocyclic compounds. Researchers should consult specific patents and publications for validated, optimized conditions.
Step 1: Nitration of a Substituted Pyridine
The synthesis would likely commence with a commercially available, appropriately substituted pyridine. A nitration reaction, typically using a mixture of nitric acid and sulfuric acid, introduces a nitro group at a key position on the pyridine ring. This step is crucial as the nitro group can later be transformed into an amino group, which is essential for the subsequent cyclization to form the pyrrole ring.
Step 2: Halogenation
Following nitration, halogenation reactions are employed to introduce the chloro and fluoro substituents onto the pyridine ring. The specific reagents and reaction conditions would be chosen to ensure the desired regioselectivity. For instance, treatment with phosphorus oxychloride (POCl₃) is a common method for introducing a chlorine atom.
Step 3: Reduction of the Nitro Group
The nitro group is then reduced to an amino group. This transformation is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or by using reducing agents such as tin(II) chloride.
Step 4: Pyrrole Ring Formation
With the key amino and halogen substituents in place, the pyrrole ring is constructed. Several classic indole synthesis reactions can be adapted for this purpose, such as the Bartoli or Fischer indole synthesis. The choice of reaction depends on the specific nature of the starting materials and the desired substitution pattern. This cyclization step is the core of the synthesis, forming the bicyclic pyrrolo[2,3-c]pyridine scaffold.
Step 5: Final Product Isolation and Purification
After the cyclization is complete, the crude product is isolated and purified using standard techniques such as crystallization or column chromatography to yield this compound of high purity.
Applications in Drug Discovery: A Versatile Building Block
The true significance of this compound lies in its application as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The chlorine atom at the 7-position serves as a convenient attachment point for various substituents via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity through favorable electronic interactions with the target protein.
While specific, publicly available data on the biological activities of direct derivatives of this compound is limited, its frequent appearance in the patent literature as a reactant underscores its importance in the development of proprietary compounds, particularly in the area of kinase inhibitors for the treatment of cancer and inflammatory diseases.
Conclusion and Future Outlook
This compound exemplifies the crucial role of well-designed heterocyclic intermediates in modern drug discovery. Its history is not one of a celebrated, standalone discovery, but rather of a strategic and enabling tool born out of the relentless pursuit of more effective and specific therapeutics. The combination of the privileged 7-azaindole scaffold with strategically placed reactive handles ensures its continued relevance for medicinal chemists. As our understanding of the structural requirements for targeting specific biological pathways continues to grow, we can anticipate that this versatile building block will continue to be a valuable component in the design and synthesis of the next generation of innovative medicines.
References
- Please note that as the specific discovery and a detailed, validated synthesis protocol for this compound are not readily available in the public domain, the references provided below are for the broader context of azaindole synthesis and their application in medicinal chemistry.
-
General Synthesis of Azaindoles: A comprehensive review on the synthesis of azaindoles can provide foundational knowledge on the chemical principles involved. Relevant articles can be found in journals such as Chemical Reviews, Journal of Organic Chemistry, and Tetrahedron.
-
Patents Citing this compound (CAS 357263-69-5): A search of patent databases (e.g., Google Patents, Espacenet) using the CAS number will reveal its use in the synthesis of proprietary compounds.
-
Medicinal Chemistry Literature on Kinase Inhibitors: Articles in journals like the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters often describe the synthesis and SAR of 7-azaindole-based kinase inhibitors, providing context for the utility of this scaffold.
Investigating the Therapeutic Landscape of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine: A Guide to Target Identification and Validation
Abstract
The 1H-pyrrolo[2,3-c]pyridine, or 7-azaindole, scaffold is a privileged structure in modern medicinal chemistry, prized for its unique physicochemical properties and its role as a bioisostere of purine. This guide provides an in-depth, technical framework for identifying and validating the potential therapeutic targets of a specific, functionalized derivative, 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine. We will explore the rationale for prioritizing protein kinases as the primary target class, grounded in the scaffold's established role as a hinge-binding motif. Furthermore, this document details a comprehensive, multi-step experimental strategy, from broad in vitro screening to cellular target engagement and downstream pathway analysis, designed to rigorously interrogate the compound's mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking a systematic approach to elucidating the therapeutic potential of novel heterocyclic compounds.
Introduction: The 7-Azaindole Scaffold as a Privileged Pharmacophore
The 7-azaindole framework is a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1] Its structure, which incorporates a nitrogen atom at the 7-position of the indole ring, allows it to act as an excellent bioisostere for adenine, the core component of ATP.[2] This mimicry enables compounds built on this scaffold to function as ATP-competitive inhibitors for a vast array of protein kinases.[3] The pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring serve as a hydrogen bond acceptor and donor, respectively, forming two critical hydrogen bonds with the kinase hinge region.[4][5] This bidentate interaction provides a strong anchor for inhibitor binding.
The subject of this guide, this compound, is a specific derivative of this core. The substitutions are not merely decorative; they are critical for modulating the compound's properties:
-
7-Chloro Group: The chlorine atom provides a potential site for further chemical modification through reactions like nucleophilic aromatic substitution, allowing for the synthesis of more complex molecules.[6]
-
4-Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity, which can lead to better pharmacokinetic profiles.[1]
Given the established precedent of the 7-azaindole scaffold, this guide will proceed with the primary hypothesis that this compound is a potent inhibitor of one or more protein kinases.
Hypothesized Target Class: Protein Kinases
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways and are frequently implicated in diseases like cancer and inflammatory disorders.[7] The 7-azaindole scaffold has been successfully utilized to develop inhibitors for a wide range of kinases.[7][8]
Notable examples of kinase inhibitors built upon the broader pyrrolopyridine or 7-azaindole scaffold include:
-
Janus Kinase (JAK) Family: Several approved and clinical-stage JAK inhibitors, such as Tofacitinib and Ruxolitinib, feature an azaindole core.[9] These are used to treat autoimmune diseases and myeloproliferative neoplasms.[9][10]
-
Colony-Stimulating Factor 1 Receptor (CSF1R/FMS): Pyrrolo[3,2-c]pyridine and related scaffolds have shown potent inhibitory activity against FMS kinase, a target for various cancers and inflammatory conditions.[11][12]
-
Fibroblast Growth Factor Receptor (FGFR): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3, which are key drivers in various tumors.[13]
-
Traf2 and Nck-interacting kinase (TNIK): This kinase, implicated in colorectal cancer, has been successfully targeted by compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
The widespread success of this scaffold across diverse kinase families strongly supports the rationale for prioritizing a comprehensive kinase screen as the first step in characterizing this compound.
A Systematic Strategy for Target Identification and Validation
A robust target identification strategy moves from broad, high-throughput screening to specific, mechanism-based cellular assays. This ensures that initial hits are not merely biochemical curiosities but have a tangible effect in a physiological context. The following workflow is designed to provide a high degree of confidence in target identification.
Caption: Inhibition of the JAK/STAT signaling pathway.
Conclusion and Future Directions
The 7-azaindole scaffold is a powerful starting point for the development of targeted therapies. For the specific derivative, this compound, the evidence strongly suggests that protein kinases are the most probable and highest-value therapeutic targets. The systematic, multi-phase approach outlined in this guide—moving from broad screening to cellular engagement and functional pathway analysis—provides a rigorous and self-validating framework for identifying its precise mechanism of action. Successful validation of a potent and selective kinase target would position this compound as a promising lead candidate for further preclinical development in oncology or inflammatory diseases.
References
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Al-Qaisi, J. A., Al-Hiari, Y. M., & Al-Zoubi, R. M. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 28(8), 1276-1286. Available at: [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]
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Kankala, S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(11), 1599. Available at: [Link]
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Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 25061-25073. Available at: [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
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El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). Available at: [Link]
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In Silico Modeling of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrrolo[2,3-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in the development of targeted therapeutics, particularly kinase inhibitors.[1] This technical guide provides a comprehensive, in-depth exploration of the in silico modeling of a representative compound, 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine. We will navigate a hypothetical drug discovery workflow, from target identification to lead characterization, employing a suite of computational techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for accelerating their research endeavors.
Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold
The fusion of a pyrrole and a pyridine ring to form the pyrrolo[2,3-c]pyridine core creates a planar, aromatic system with a unique distribution of nitrogen atoms that can serve as crucial hydrogen bond donors and acceptors. This structural feature has made it a cornerstone in the design of molecules that interact with the ATP-binding site of various kinases.[1] Derivatives of this scaffold have shown promise as potent inhibitors of therapeutically relevant targets such as Janus kinases (JAKs), Focal Adhesion Kinase (FAK), and cyclin-dependent kinases (CDKs).[2][3][4]
Our focus, this compound (CAS: 357263-69-5), is a versatile synthetic intermediate.[1][5] The chloro and fluoro substituents offer opportunities for further chemical modification while also influencing the molecule's electronic properties and potential interactions with biological targets. This guide will use this molecule as a starting point to illustrate a robust in silico evaluation pipeline.
Target Identification and Rationale: Janus Kinase 1 (JAK1)
Given the prevalence of pyrrolopyridine derivatives as kinase inhibitors, a logical first step is to identify a relevant kinase target. Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling through the JAK-STAT pathway.[2] Dysregulation of JAK signaling is implicated in autoimmune diseases like rheumatoid arthritis and certain cancers.[6] Specifically, JAK1 has emerged as a key therapeutic target.[2][6] Several studies have documented the successful design of imidazo-pyrrolopyridine and pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent JAK1 inhibitors.[2][6] Therefore, for the purpose of this guide, we will proceed with Janus Kinase 1 (JAK1) as our primary biological target for this compound.
The In Silico Modeling Workflow: A Strategic Overview
A systematic and multi-faceted in silico approach is crucial for building a comprehensive understanding of a lead compound. The following workflow outlines our strategy for characterizing the interaction of this compound with JAK1 and predicting its drug-like properties.
Caption: In Silico Workflow for Lead Compound Characterization.
Detailed Methodologies and Protocols
Molecular Docking: Elucidating the Binding Mode
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and key interactions.[7]
Protocol: Molecular Docking using AutoDock Vina
-
Ligand Preparation:
-
Protein Preparation:
-
Grid Box Definition:
-
Identify the ATP-binding site of JAK1. This can be inferred from the position of the co-crystallized ligand in the downloaded PDB structure or from literature.
-
Define the coordinates and dimensions of a grid box that encompasses the entire binding site.
-
-
Running the Docking Simulation:
-
Use AutoDock Vina, specifying the prepared ligand and protein files, and the grid box parameters.[11]
-
Set the exhaustiveness parameter to a suitable value (e.g., 16 or higher) for a more thorough search of the conformational space.
-
-
Analysis of Results:
-
Analyze the output poses and their corresponding binding affinities (in kcal/mol). The lower the binding energy, the more favorable the interaction.[7]
-
Visualize the top-scoring pose in a molecular visualization tool like PyMOL or UCSF Chimera to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the amino acid residues in the binding pocket.
-
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the persistence of key interactions over time.[12][13]
Protocol: MD Simulation using GROMACS
-
System Setup:
-
Use the top-scoring docked pose of the this compound-JAK1 complex as the starting structure.
-
Select an appropriate force field (e.g., AMBER, CHARMM) for the protein and generate ligand topology and parameters.
-
Place the complex in a periodic box of appropriate dimensions and solvate it with a suitable water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes.[14]
-
-
Equilibration:
-
Conduct a two-phase equilibration:
-
NVT (Canonical Ensemble): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.
-
NPT (Isothermal-Isobaric Ensemble): Maintain the system at the desired temperature and pressure (e.g., 1 bar) to ensure the correct density.[14]
-
-
Position restraints on the protein backbone and ligand are typically applied and gradually released during equilibration.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to allow for adequate sampling of the conformational space.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the persistence of hydrogen bonds and other key interactions identified during docking.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more quantitative estimate of binding affinity.[15]
-
Quantitative Structure-Activity Relationship (QSAR): Predicting Analog Activity
QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.[16] This allows for the prediction of the activity of novel, unsynthesized molecules.[17]
Protocol: Developing a QSAR Model
-
Dataset Preparation:
-
Compile a dataset of pyrrolo[2,3-c]pyridine analogs with their experimentally determined biological activities (e.g., IC50 values against JAK1).
-
Divide the dataset into a training set for model development and a test set for external validation.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical, topological, and electronic properties (e.g., LogP, molecular weight, polar surface area, electronic energy).
-
-
Model Building:
-
Use statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a model that correlates the calculated descriptors with the biological activity.
-
-
Model Validation:
-
Rigorously validate the model using internal (e.g., leave-one-out cross-validation) and external validation (using the test set).[18]
-
Assess the statistical significance and predictive power of the model using metrics like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and predictive R² for the external test set.
-
-
Applicability Domain:
-
Define the applicability domain of the QSAR model to ensure that predictions for new molecules are reliable.[17]
-
ADMET Prediction: Profiling Drug-Likeness
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for the early identification of potential liabilities in a drug candidate.[19]
Protocol: ADMET Prediction using Web-Based Tools
-
Input Molecule:
-
Use the SMILES string or draw the structure of this compound in a compatible format for the chosen tool.
-
-
Select a Prediction Server:
-
Utilize freely available web servers such as SwissADME, pkCSM, or ADMETlab 2.0.[20]
-
-
Run Prediction:
-
Submit the molecule for analysis. These tools predict a wide range of properties.[21]
-
-
Analyze Predicted Properties:
-
Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration.
-
Distribution: Plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition).
-
Physicochemical Properties: Lipinski's rule of five compliance.[20]
-
Data Presentation and Interpretation
The following tables present hypothetical data that could be generated from the in silico workflow described above.
Table 1: Molecular Docking and MD Simulation Results
| Metric | Value | Interpretation |
| Docking Score (kcal/mol) | -8.5 | Favorable binding affinity predicted. |
| Key H-Bond Interactions | Hinge region (e.g., Leu959) | Anchors the ligand in the ATP-binding pocket. |
| Average RMSD (Ligand) | 1.5 Å | The ligand remains stably bound during the simulation. |
| MM/GBSA Binding Energy (kcal/mol) | -45.2 | Strong predicted binding affinity. |
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Assessment |
| GI Absorption | High | Good oral bioavailability is likely. |
| BBB Permeant | No | Low risk of CNS side effects. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Ames Toxicity | Non-mutagenic | Low risk of mutagenicity. |
| Lipinski's Rule of Five | 0 Violations | Good drug-like properties. |
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in silico modeling strategy for the characterization of this compound as a potential JAK1 inhibitor. The integrated workflow, combining molecular docking, molecular dynamics simulations, QSAR, and ADMET prediction, provides a powerful framework for generating actionable insights in the early stages of drug discovery.
The hypothetical results suggest that our lead compound is a promising starting point, exhibiting favorable binding to JAK1 and a generally good ADMET profile. The predicted inhibition of CYP2D6 warrants further investigation and potential chemical modification to mitigate this risk. The developed QSAR model can now be used to guide the design of new analogs with improved potency and selectivity. The subsequent steps in this project would involve the synthesis of the most promising designed compounds and their experimental validation through in vitro biochemical and cellular assays.
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Methodological & Application
Application Notes and Protocols for In Vitro Characterization of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine
Introduction: The Therapeutic Potential of Pyrrolopyridines
The pyrrolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] Derivatives of this structure have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes.[3] Aberrant kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[4] Consequently, kinase inhibitors have become a major class of therapeutic agents.[4]
This document provides a comprehensive guide for the in vitro evaluation of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine, a novel pyrrolopyridine derivative. While the specific targets of this compound are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests its potential in this area.[5][6][7][8][9][10] The following protocols are designed to enable researchers to systematically characterize the biological activity of this compound, from its effects on cell viability to its specific molecular interactions and downstream cellular consequences.
PART 1: Foundational Analysis - Cellular Viability and Cytotoxicity
Before investigating the specific molecular targets of this compound, it is crucial to determine its effect on cell viability and establish a non-toxic concentration range for subsequent cell-based assays. The MTT assay is a reliable and widely used colorimetric method for this purpose.[11]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[12] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity and cell proliferation.[13]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Cell line of interest (e.g., a cancer cell line relevant to the suspected kinase target)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of desired concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Recommended Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration | Logarithmic dilutions (e.g., 0.01 to 100 µM) |
| Incubation Time | 24, 48, 72 hours |
| MTT Incubation | 2-4 hours |
| Absorbance Wavelength | 570 nm (reference ~630 nm) |
PART 2: Target-Oriented Investigation - In Vitro Kinase Inhibition Assay
Based on the prevalence of kinase inhibition among pyrrolopyridine derivatives, a direct assessment of this compound's effect on specific kinase activity is a logical next step.[5][6][7][8][9][10] In vitro kinase assays measure the transfer of a phosphate group from a donor molecule (usually ATP) to a specific substrate by a purified kinase enzyme.[4]
Principle of In Vitro Kinase Assays
These assays quantify the activity of a kinase by detecting either the consumption of ATP or the formation of the phosphorylated substrate.[4] A common method involves using a radiolabeled ATP (e.g., [γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[4][14] Non-radioactive methods, such as those using fluorescence polarization or luminescence, are also widely available and are often preferred for high-throughput screening.[4]
Experimental Workflow: In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Assay (Generic Radiometric)
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide or protein substrate for the kinase
-
This compound
-
Kinase reaction buffer (specific to the kinase)
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
Magnesium chloride (MgCl₂)
-
Phosphoric acid
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Mix Preparation: Prepare a master mix containing the kinase reaction buffer, MgCl₂, the substrate, and the purified kinase enzyme.
-
Compound Addition: In a microcentrifuge tube or 96-well plate, add the desired concentrations of this compound. Include a vehicle-only control.
-
Pre-incubation: Add the kinase reaction mix to the wells containing the compound and pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a mix of [γ-³²P]ATP and non-radiolabeled ATP.[15]
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30-37°C) for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis: Determine the amount of phosphate incorporated into the substrate for each compound concentration. Calculate the percentage of kinase inhibition relative to the vehicle control and plot this against the log of the compound concentration to determine the IC50 value.
| Parameter | Typical Concentration/Condition |
| Kinase Concentration | 5-50 nM[15] |
| Substrate Concentration | At or near the Kₘ for the kinase |
| ATP Concentration | At or near the Kₘ for the kinase |
| Compound Concentration | Logarithmic dilutions (e.g., 0.001 to 10 µM) |
| Reaction Temperature | 30-37°C |
| Reaction Time | 30-60 minutes |
PART 3: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)
While an in vitro kinase assay can demonstrate direct inhibition of a purified enzyme, it is essential to confirm that the compound engages its target within the complex environment of a living cell.[16][17] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in situ.[16][18]
Principle of CETSA
CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes its target protein against thermal denaturation.[16][19] When cells are heated, proteins begin to unfold and aggregate.[19] The temperature at which half of the protein is denatured is its melting temperature (Tm).[16] Ligand-bound proteins are more stable and will have a higher Tm.[16] By measuring the amount of soluble protein remaining after a heat challenge, one can infer target engagement.[16][19]
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA followed by Western Blot
Materials:
-
Cell line expressing the target kinase
-
This compound
-
Complete cell culture medium
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors[20]
-
Primary antibody specific to the target kinase
-
Secondary antibody conjugated to HRP
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[21]
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to confluency. Treat the cells with this compound at a concentration known to be effective from previous assays, or a vehicle control, and incubate for a sufficient time to allow cell penetration and target binding.
-
Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[17]
-
Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample. Prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.[21]
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[21]
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.[21]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensity for the target protein at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble protein remaining against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.[16][19]
PART 4: Downstream Cellular Effects - Analysis of Pathway Modulation
Inhibiting a kinase should lead to changes in the phosphorylation status of its downstream substrates.[20] Western blotting is a powerful technique to investigate these changes and confirm the mechanism of action of this compound.
Principle of Western Blotting for Phospho-Proteins
Western blotting uses antibodies to detect specific proteins in a complex mixture. To assess the effect of a kinase inhibitor, researchers can use antibodies that specifically recognize the phosphorylated form of a known downstream substrate of the target kinase.[22] A decrease in the signal from a phospho-specific antibody after treatment with the inhibitor indicates that the kinase's activity has been suppressed in the cell. It is crucial to also probe for the total amount of the substrate protein to ensure that the observed changes in phosphorylation are not due to changes in the overall protein level.
Experimental Workflow: Phospho-Protein Western Blot
Caption: Workflow for analyzing downstream signaling by Western blot.
Detailed Protocol: Phospho-Protein Western Blot
Materials:
-
Same as for CETSA Western Blot, with the addition of:
-
Primary antibody specific for the phosphorylated form of the downstream substrate
-
Primary antibody for the total form of the downstream substrate
-
Phosphatase inhibitor cocktail
Procedure:
-
Cell Treatment and Lysis: Seed cells and allow them to attach. Treat the cells with various concentrations of this compound for a specified time. Lyse the cells in a buffer supplemented with both protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[22]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Western Blotting: Perform SDS-PAGE, protein transfer, and antibody incubations as described in the CETSA protocol. It is recommended to run duplicate gels or cut the membrane to probe for the phosphorylated and total protein separately.
-
Antibody Incubation:
-
Incubate one membrane with the phospho-specific primary antibody.
-
Incubate the other membrane with the primary antibody against the total protein.
-
Proceed with secondary antibody incubation and detection for both membranes.
-
Data Analysis: Quantify the band intensities for both the phosphorylated and total protein at each concentration of the compound. For each sample, calculate the ratio of the phospho-protein signal to the total protein signal. A dose-dependent decrease in this ratio indicates that this compound is inhibiting the upstream kinase and modulating the downstream signaling pathway.
Conclusion
The protocols outlined in this document provide a systematic and robust framework for the initial in vitro characterization of this compound. By starting with a broad assessment of cytotoxicity and progressively narrowing the focus to specific kinase inhibition, target engagement, and downstream signaling, researchers can efficiently elucidate the compound's mechanism of action. These foundational studies are critical for guiding further preclinical development and ultimately realizing the therapeutic potential of this novel pyrrolopyridine derivative.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.3. In vitro kinase assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]
-
ResearchGate. (2018). Are there any wide-spectrum kinase inhibitors?. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
-
JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
ResearchGate. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
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Application Notes & Protocols: Strategic Synthesis of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine Derivatives
Abstract
The 7-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a privileged structure in modern medicinal chemistry, serving as a bioisosteric replacement for indole in numerous pharmacologically active agents, particularly kinase inhibitors.[1][2] The strategic introduction of halogen substituents onto this core provides medicinal chemists with versatile handles for subsequent functionalization, enabling the exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This guide provides a detailed overview of robust and efficient methods for the synthesis of derivatives based on the 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine core, a key building block for drug discovery.[3][4] We will explore orthogonal synthetic strategies, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, complete with detailed, field-proven protocols and mechanistic insights.
Introduction: The Significance of Halogenated 7-Azaindoles
7-Azaindole derivatives are central to the development of targeted therapeutics, prized for their ability to mimic the adenine fragment of ATP and bind to the catalytic domain of kinases.[2] The title compound, this compound, is a particularly valuable intermediate. The differential reactivity of the chlorine and fluorine atoms allows for selective, sequential functionalization:
-
C7-Chloro Group: An excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
-
C4-Fluoro Group: Highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent pyridine nitrogen.
This orthogonality is the cornerstone of synthetic strategies aimed at producing diverse libraries of compounds from a single, advanced intermediate. General synthetic approaches to the core itself often involve multi-step sequences that construct the bicyclic system via cyclization, followed by targeted halogenation steps.[3]
Caption: Conceptual workflow for the synthesis of the core scaffold.
Functionalization at the C7-Position via Palladium-Catalyzed Cross-Coupling
The C7-chloro substituent is the primary site for introducing aryl, heteroaryl, and amino moieties through well-established palladium-catalyzed reactions. These reactions are foundational for expanding the molecular framework.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the 7-azaindole core and various (hetero)aryl boronic acids or their esters. The use of modern palladium pre-catalyst systems has proven highly effective for this transformation, even on unprotected N-H azaindoles.[5]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium pre-catalyst like XPhos-Pd-G2 is highly efficient because the bulky, electron-rich XPhos ligand facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle, leading to high turnover numbers even with low catalyst loadings.[5] Traditional catalysts like Pd(PPh₃)₄ are also viable but may require higher loadings or longer reaction times.[6][7]
-
Base: The base (e.g., K₂CO₃, K₃PO₄) is critical for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can influence reaction rate and side product formation.
-
Solvent: A mixed aqueous-organic solvent system (e.g., dioxane/water) is typically used to dissolve both the organic substrate and the inorganic base.[6]
-
Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxygen. All steps must be performed under an inert atmosphere (N₂ or Ar) to prevent catalyst degradation.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for the efficient coupling of 7-chloro-azaindoles.[5]
Materials:
-
This compound (1.0 equiv)
-
(Hetero)aryl boronic acid (1.2-1.5 equiv)
-
XPhos-Pd-G2 catalyst (1-2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add this compound, the boronic acid, K₂CO₃, and the XPhos-Pd-G2 catalyst.
-
Evacuate and backfill the vial with nitrogen or argon gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the vial tightly.
-
Place the vial in a microwave reactor and heat to 100-120 °C for 15-45 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-4-fluoro-1H-pyrrolo[2,3-c]pyridine derivative.
| Parameter | Condition 1[5] | Condition 2[6] | Condition 3[7] |
| Catalyst | XPhos-Pd-G2 | Pd₂(dba)₃ / Ligand | Pd(PPh₃)₄ |
| Base | K₃PO₄ | K₂CO₃ | K₃PO₄ |
| Solvent | t-Amyl alcohol | Dioxane / Water | Dioxane |
| Temperature | 110 °C (Microwave) | 100 °C (Conventional) | 80 °C (Conventional) |
| Notes | Highly efficient for unprotected N-H. | Requires ligand screening. | Classic conditions, may need higher catalyst loading. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of arylamines, which are prevalent motifs in kinase inhibitors. This reaction couples the C7-chloro position with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphines (e.g., RuPhos, XPhos, BINAP) are essential for promoting the catalytic cycle, particularly the challenging reductive elimination step that forms the C-N bond.[6][8]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate catalyst turnover.[8]
-
N-H Protection: The pyrrole N-H is acidic and can interfere with the reaction. While some modern catalyst systems tolerate a free N-H, protection with a group like SEM (2-(trimethylsilyl)ethoxymethyl) can prevent side reactions and lead to cleaner conversions and higher yields.[6][8] The SEM group is stable to the basic reaction conditions but can be readily removed with acid (e.g., TFA).
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 2: Buchwald-Hartwig C-N Cross-Coupling
This protocol is a generalized procedure based on methods for similar heterocyclic systems.[6][8]
Materials:
-
This compound (or its N-SEM protected analog) (1.0 equiv)
-
Primary or secondary amine (1.1-1.3 equiv)
-
Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
RuPhos or other suitable biarylphosphine ligand (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed tube
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium source, the phosphine ligand, and the base.
-
Add the this compound and the anhydrous solvent.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the amine (neat or as a solution in the reaction solvent).
-
Seal the flask and heat the reaction mixture to 90-110 °C for 2-24 hours, or until TLC/LC-MS analysis indicates completion.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
If an N-SEM protecting group was used, it can be removed by treating the purified product with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
Functionalization at the C4-Position via Nucleophilic Aromatic Substitution (SNAr)
The C4-fluoro group is highly susceptible to displacement by nucleophiles due to the strong electron-withdrawing nature of the pyridine nitrogen atom. This reaction typically proceeds under milder conditions than palladium-catalyzed couplings and does not affect the C7-chloro group, providing an excellent orthogonal handle.
Protocol 3: General Procedure for SNAr at C4
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., primary/secondary amine, alcohol, thiol) (1.5-2.5 equiv)
-
Base (optional, depending on nucleophile, e.g., DIPEA, K₂CO₃) (2.0-3.0 equiv)
-
Polar aprotic solvent (e.g., DMSO, n-BuOH)[8]
Procedure:
-
Dissolve the this compound in the chosen solvent in a round-bottom flask.
-
Add the nucleophile and the base (if required).
-
Heat the reaction mixture to 80-120 °C. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into ice-water to precipitate the product or prepare for extraction.
-
If a solid precipitates, filter, wash with water, and dry.
-
If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer, dry over Na₂SO₄, and concentrate.
-
Purify the resulting 4-substituted-7-chloro-1H-pyrrolo[2,3-c]pyridine by column chromatography or recrystallization.
Integrated Synthetic Strategy: A Sequential Approach
The differential reactivity of the C4 and C7 positions enables a powerful and logical sequential functionalization strategy. This allows for the controlled and independent introduction of two different diversity elements onto the core scaffold.
Caption: Workflow for the sequential functionalization of the core scaffold.
This two-step approach is highly convergent and ideal for generating chemical libraries for SAR studies. By first performing the SNAr reaction at C4, a common intermediate is formed which can then be subjected to a variety of palladium-catalyzed coupling reactions at C7 to install the second point of diversity.
References
-
Haukedal, D., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: [Link]
-
Dziubina, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]
-
Al-Hussain, A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
- Google Patents (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
ResearchGate (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available at: [Link]
-
Journal of Medicinal Chemistry (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Available at: [Link]
-
PubMed (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Available at: [Link]
-
RSC Publishing (2022). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. Available at: [Link]
-
PubMed Central (2018). Azaindole Therapeutic Agents. Available at: [Link]
-
RSC Publishing (2021). Recent advances in the global ring functionalization of 7-azaindoles. Available at: [Link]
-
ResearchGate (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
-
Organic Chemistry Portal (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available at: [Link]
-
Mushtaq, N., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Available at: [Link]
-
MDPI (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
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- 5. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
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Application and Protocol Guide: Quantitative Analysis of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine
Document ID: AN-CFPP-001
Revision: 1.0
Introduction: The Analytical Imperative for 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine
This compound is a halogenated heterocyclic compound of significant interest in pharmaceutical development, often serving as a critical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its precise and accurate quantification is paramount throughout the drug development lifecycle—from ensuring the purity of raw materials and monitoring reaction kinetics to establishing the stability of the final API.[2][3]
This guide provides a comprehensive overview of robust, validated analytical techniques for the quantification of this key intermediate. The methodologies detailed herein are designed to be foundational, offering both the procedural steps and the scientific rationale necessary for adaptation and implementation in a regulated quality control (QC) environment. Our focus is on providing self-validating systems that adhere to the principles of scientific integrity and meet stringent regulatory expectations as outlined by the International Council for Harmonisation (ICH).[4][5][6]
The following sections detail protocols for the primary recommended technique, High-Performance Liquid Chromatography (HPLC), as well as powerful complementary methods including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Foundational Workflow for Analytical Method Implementation
Successful implementation of any analytical method requires a structured approach. The following workflow illustrates the logical progression from initial method development to routine use, ensuring that the generated data is reliable and defensible.
Sources
Application Note: A Validated Protocol for the Solubilization of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine for In Vitro Assays
Section 1: Introduction & Scientific Rationale
7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound belonging to the azaindole class of molecules. Such scaffolds are of high interest in medicinal chemistry and drug discovery, frequently serving as key intermediates in the synthesis of targeted therapeutics like kinase inhibitors.[1] The successful evaluation of this and similar compounds in biological assays is fundamentally dependent on achieving complete and reproducible solubilization in aqueous assay media.
Poor aqueous solubility is a primary cause of experimental artifacts and failure during drug development.[2][3] Insoluble particles can lead to underestimated potency, inaccurate structure-activity relationships (SAR), and false positives through mechanisms like light scattering or non-specific aggregation.[2] Therefore, a robust and validated solubilization protocol is not merely a preparatory step but a prerequisite for generating reliable and meaningful biological data.
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It details a systematic workflow to solubilize, validate, and prepare this compound for various in vitro biochemical and cell-based assays, ensuring scientific integrity and reproducibility.
Section 2: Physicochemical Profile & Solvent Selection Rationale
The structure of this compound, with its fused aromatic rings and halogen substituents, suggests moderate lipophilicity and, consequently, limited solubility in aqueous solutions. An experimental determination of its solubility is therefore essential before its use in any assay.
| Property | Value / Structure | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 357263-69-5 | [4] |
| Molecular Formula | C₇H₄ClFN₂ | - |
| Molecular Weight | 170.57 g/mol | - |
| Predicted XlogP | 1.9 | [5] |
| Structure | - |
Primary Solvent Selection: Dimethyl Sulfoxide (DMSO)
For creating high-concentration stock solutions of novel organic compounds, anhydrous Dimethyl Sulfoxide (DMSO) is the industry-standard solvent.[6] Its strong solvating power for a wide range of molecules makes it an ideal starting point. It is critical to use a fresh, anhydrous grade of DMSO, as absorbed moisture can reduce the solubility of the compound and promote degradation over time.
While DMSO is invaluable, it is also biologically active. It can induce changes in cell membrane permeability and, at higher concentrations, cause cytotoxicity or interfere with protein function.[7][8] Therefore, a core principle of this protocol is to minimize the final concentration of DMSO in the assay medium, typically to ≤0.5%, and ideally ≤0.1% , to mitigate these off-target effects.[6][9]
Alternative and Co-Solvents
Should the compound prove insufficiently soluble in DMSO or if DMSO is incompatible with a specific assay, other organic solvents can be tested. However, these often come with higher toxicity profiles.
| Solvent | Polarity Index | Advantages | Disadvantages & Assay Considerations |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Universal solvent, high solvating power. | Can be cytotoxic at >0.5%.[9] May affect protein stability or cell permeability.[7][8] Vehicle control is mandatory. |
| Ethanol (EtOH) | 5.2 | Volatile, can be used in some assays. | Higher cytotoxicity than DMSO. Potential for evaporation, changing concentration. |
| N,N-Dimethylformamide (DMF) | 6.4 | Strong solvent for highly insoluble compounds. | Higher toxicity than DMSO. Use with caution.[10] |
| Propylene Glycol (PG) | - | Water-miscible, often used as a co-solvent.[11] | Can increase viscosity. May have biological effects. |
Section 3: Experimental Workflow Overview
The following diagram outlines the complete workflow, from receiving the solid compound to its final application in an assay plate. This systematic process ensures that the compound's solubility is understood and managed at every stage.
Caption: Workflow for determining kinetic solubility.
Procedure:
-
Plate Setup: In a 96-well plate, add 100 µL of the aqueous buffer to wells A2 through A12.
-
Initial Dilution: Add 200 µL of the aqueous buffer to well A1. Then, add 4 µL of the 10 mM primary stock solution. This creates a 200 µM solution in 2% DMSO.
-
Serial Dilution:
-
Mix well A1 thoroughly.
-
Transfer 100 µL from well A1 to well A2.
-
Mix well A2 thoroughly.
-
Continue this 1:2 serial dilution across the plate to well A11. Do not add compound to well A12 (this is the buffer-only blank).
-
-
Incubation: Cover the plate and incubate at room temperature for 1-2 hours. This allows time for any potential precipitation to occur.
-
Assessment:
-
Visual (Qualitative): Place the plate on a dark background and visually inspect each well for cloudiness or precipitate. The highest concentration that remains clear is the approximate kinetic solubility.
-
Nephelometry (Quantitative): Read the plate on a nephelometer, which measures light scattering. A sharp increase in the signal indicates the formation of a precipitate. [12] * UV-Vis (Quantitative): Alternatively, filter the plate using a solubility filter plate (e.g., Millipore MultiScreen) into a UV-compatible collection plate. [13]Read the absorbance at the compound's λ_max to quantify the concentration of the dissolved material.
-
-
Data Analysis: Record the highest concentration at which the compound remains fully dissolved. This value should be considered the upper limit for preparing working solutions.
| Well | Compound Conc. (µM) | Final DMSO (%) | Visual Observation (Clear/Precipitate) |
| A1 | 100 | 1.0 | Precipitate |
| A2 | 50 | 0.5 | Precipitate |
| A3 | 25 | 0.25 | Clear |
| A4 | 12.5 | 0.125 | Clear |
| ... | ... | ... | ... |
| A11 | 0.098 | 0.001 | Clear |
| A12 | 0 | 0.0 | Clear (Blank) |
| In this example, the kinetic solubility is determined to be approximately 25 µM. |
Section 6: Protocol III - Preparation of Assay-Ready Working Solutions
This protocol describes the best practice for diluting the concentrated primary stock to the final concentrations required for an assay, minimizing the risk of precipitation.
Core Principle: The Intermediate Dilution Step Directly diluting a high-concentration DMSO stock >100-fold into an aqueous buffer is a common cause of compound precipitation. The key is to first perform an intermediate dilution in pure DMSO before the final addition to the aqueous medium.
Procedure:
-
Calculate Intermediate Concentration: Determine the concentration needed for an intermediate stock. For example, to achieve a final concentration of 10 µM in an assay with a final DMSO concentration of 0.1%, you would need a 10 mM intermediate stock (100x).
-
Prepare Intermediate Stock:
-
If your primary stock is 10 mM and you need a 100x intermediate stock of 1 mM (for a final concentration of 10 µM), dilute the primary stock 1:10 in pure DMSO.
-
If your primary stock is 50 mM, dilute it 1:50 in pure DMSO to get a 1 mM intermediate.
-
-
Final Dosing: Add the appropriate volume of the intermediate stock to your assay medium. For example, add 2 µL of a 1 mM intermediate stock to 198 µL of cell culture medium to achieve a final concentration of 10 µM with 1% DMSO. Adjust volumes to achieve the desired final DMSO concentration.
-
Vehicle Control: Crucially, prepare a parallel vehicle control. This control should contain the exact same final concentration of DMSO as your highest compound concentration but without the compound itself. This is essential to differentiate the compound's effect from any solvent-induced effects. 5. Mix Immediately: After adding the compound or vehicle to the assay medium, mix immediately and thoroughly to ensure rapid and uniform dispersion.
Section 7: Expert Insights & Troubleshooting
-
My compound precipitates even with an intermediate dilution.
-
Lower the Concentration: The desired assay concentration may be above the compound's kinetic solubility. The only reliable solution is to test lower concentrations.
-
Increase Final DMSO: You can try slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%), but you must run a parallel DMSO toxicity curve on your cells to ensure the new concentration is well-tolerated. [9][14] * Consider Co-solvents: For biochemical assays (not cell-based), adding a small amount of a surfactant like Tween-20 (e.g., 0.01-0.05%) to the assay buffer can help maintain solubility. [15]This is generally not suitable for cell-based assays. [15]
-
-
What is the maximum acceptable DMSO concentration in my cell assay?
-
This is cell-line dependent. [7]While a general rule is <0.5%, sensitive cell lines may show stress at concentrations as low as 0.1%. [7]It is imperative to perform a dose-response experiment with DMSO alone (e.g., 0.05% to 2%) and measure cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the no-effect concentration for your specific experimental system.
-
-
How should I handle stock solution stability?
-
Avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation. Aliquoting is the best practice.
-
Some compounds are light-sensitive. Storing stocks in amber vials and minimizing exposure to light is a good general precaution.
-
Periodically check the quality of long-term stored stocks via analytical methods like HPLC if there are concerns about stability.
-
Section 8: References
-
Scientist Solutions. (2025). DMSO in cell based assays.
-
Di, L., & Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Protocols in Chemical Biology.
-
Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI.
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
-
Quora. (2017). What effects does DMSO have on cell assays?.
-
PMC. Solubilization techniques used for poorly water-soluble drugs.
-
ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
-
Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
-
Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
-
BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In Vitro Experiments.
-
SynHet. This compound.
-
Sigma-Aldrich. FAQs on Inhibitor Preparation.
-
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?.
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
-
PMC - NIH. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
-
Scripnary. (n.d.). The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications.
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
PubChemLite. 7-chloro-1h-pyrrolo[2,3-c]pyridine.
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Application Notes and Protocols for 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine in Fragment-Based Drug Design
Introduction: The Strategic Value of the 7-Azaindole Scaffold
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery, offering a compelling alternative to traditional high-throughput screening (HTS).[1] By employing small, low-complexity molecules (fragments) to probe the binding landscape of a biological target, FBDD provides a more thorough exploration of chemical space and often yields hit compounds with superior ligand efficiency.[2][3] Within the vast armamentarium of chemical fragments, the 7-azaindole scaffold has emerged as a "privileged" structure, particularly in the pursuit of kinase inhibitors.[2][4][5] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an exceptional starting point for inhibitor design.[6]
This application note provides a detailed technical guide for the utilization of a specific, functionalized 7-azaindole fragment, 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine , in a comprehensive FBDD workflow. We will delineate the strategic rationale for its inclusion in a fragment library, provide detailed protocols for its screening and validation using orthogonal biophysical techniques, and discuss pathways for its evolution from a validated hit to a lead compound.
Physicochemical Properties and Rationale for Inclusion in a Fragment Library
This compound is a versatile building block in medicinal chemistry.[7] Its utility in FBDD stems from a combination of desirable physicochemical properties and strategic functionalization.
| Property | Value/Description | Rationale for FBDD |
| Molecular Weight | 171.56 g/mol | Compliant with the "Rule of Three" (MW < 300 Da), ensuring it occupies a defined chemical space. |
| Structure | 7-azaindole core | Known to engage with key targets, particularly the hinge region of kinases.[6] |
| Functionalization | Chlorine atom: | Provides a vector for synthetic elaboration via nucleophilic aromatic substitution.[7] |
| Fluorine atom: | Can enhance binding affinity and modulate physicochemical properties like pKa and metabolic stability. | |
| Solubility | Soluble in common organic solvents (e.g., DMSO) | Crucial for the preparation of stock solutions for screening assays. |
| Purity | Commercially available at ≥97% purity | High purity is essential to avoid false positives and ensure reproducibility in screening.[7] |
The strategic placement of the chlorine and fluorine atoms on the pyrrolopyridine core provides distinct advantages. The chlorine at the 7-position offers a well-defined vector for synthetic growth, allowing chemists to systematically explore the surrounding pocket of the target protein. The fluorine at the 4-position can participate in favorable interactions with the target and improve metabolic stability, a key consideration in later stages of drug development.
A Comprehensive FBDD Workflow for this compound
The following workflow outlines a robust, multi-stage process for identifying and validating the binding of this compound to a target protein, such as a protein kinase. This cascade approach utilizes orthogonal biophysical methods to ensure high confidence in the identified hits.[8]
Figure 1: A representative FBDD workflow.
Phase 1: Primary Screening with Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its low protein consumption and ability to provide kinetic data.[9]
Protocol: High-Throughput SPR Screening
-
Protein Immobilization:
-
Immobilize the target protein onto a CM5 sensor chip surface using standard amine coupling chemistry. Aim for a low immobilization density (typically 2000-4000 RU) to minimize mass transport effects.
-
Use a reference flow cell, either blank immobilized or immobilized with an irrelevant protein, to subtract non-specific binding signals.[10]
-
-
Fragment Library Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the fragment stock into the running buffer (e.g., HBS-EP+) to a final screening concentration (typically 100-200 µM) with a final DMSO concentration of ≤2%.
-
-
SPR Analysis:
-
Inject the fragment solution over the target and reference flow cells at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
A regeneration step with a short pulse of a mild chaotropic agent (e.g., 50 mM NaOH or 1 M NaCl) may be necessary between injections.
-
-
Data Analysis and Hit Identification:
-
Double-reference the sensorgrams by subtracting the signal from the reference flow cell and a buffer-only injection.[10]
-
A fragment is considered a primary hit if it produces a concentration-dependent binding response that is significantly above the background noise. The shape of the sensorgram should be indicative of a specific binding event (i.e., a clear association and dissociation phase).[11][12]
-
Phase 2: Hit Validation with Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful ligand-observed NMR technique that unambiguously confirms direct binding of a fragment to a protein in solution.[13] It is an excellent orthogonal method to validate hits from SPR screens.[14]
Protocol: STD-NMR for Hit Validation
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4).
-
Add the fragment, this compound, from a concentrated stock in d6-DMSO to a final concentration of 1 mM (a 20-100 fold excess over the protein).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the sample to confirm the presence of both protein and fragment signals.
-
Set up the STD experiment with selective saturation of the protein resonances (on-resonance irradiation at ~-1.0 ppm) and a reference experiment with off-resonance irradiation (~40 ppm).
-
Use a saturation time of 2 seconds, which is typically sufficient for fragments with weak to moderate affinity.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
The presence of signals in the STD difference spectrum corresponding to the protons of this compound confirms its binding to the target protein.[15] The relative intensities of the signals can provide information about which parts of the fragment are in closest proximity to the protein surface.
-
Phase 3: Structural Characterization by X-ray Crystallography
The ultimate validation of a fragment hit is the determination of its binding mode at atomic resolution. X-ray crystallography provides a detailed 3D map of the fragment-protein interaction, which is invaluable for guiding subsequent structure-based drug design.[16][17]
Protocol: Crystal Soaking with this compound
-
Crystal Preparation:
-
Grow crystals of the target protein to a suitable size (typically >50 µm in the longest dimension).
-
Perform a solvent tolerance test to ensure the crystals can withstand the DMSO concentration required to dissolve the fragment.[17]
-
-
Soaking Procedure:
-
Prepare a soaking solution containing 10-50 mM of this compound in a cryo-protectant solution compatible with the protein crystals. The final DMSO concentration should be kept as low as possible, ideally below 10%.
-
Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from a few minutes to several hours.[18][19]
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully inspect the resulting electron density maps for evidence of the bound fragment. The shape and features of the density should clearly match the structure of this compound.
-
Phase 4: Hit-to-Lead Optimization
With a validated, structurally characterized hit in hand, the next phase involves using medicinal chemistry to evolve the fragment into a more potent lead compound.[20][21] The structure of the this compound-target complex will be the primary guide for this process.
Figure 2: Hit-to-Lead optimization strategies.
Key Optimization Strategies:
-
Fragment Growing: This is the most direct strategy. The chlorine atom at the 7-position serves as a synthetic handle for introducing new chemical functionalities that can form additional interactions with the protein, thereby increasing affinity and potency. The X-ray structure will reveal the available space around this position and guide the choice of substituents.[21]
-
Fragment Linking: If another fragment is found to bind in a neighboring pocket, a linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity.[22]
-
Scaffold Hopping: In some cases, it may be desirable to replace the 7-azaindole core with a different scaffold while retaining the key binding interactions. This can be a strategy to improve properties such as solubility or to explore novel intellectual property space.[4]
Throughout the hit-to-lead process, a tight feedback loop between medicinal chemistry, biophysical testing, and structural biology is essential for efficient progress.
Conclusion
This compound represents a high-value fragment for FBDD campaigns, particularly against protein kinases. Its inherent properties as a 7-azaindole, combined with strategic halogenation, provide an excellent starting point for the discovery of novel therapeutics. The systematic application of a multi-faceted biophysical screening and validation cascade, as outlined in these notes, provides a robust and efficient pathway from initial hit identification to a structurally enabled lead optimization program.
References
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Zhao, L., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(23), 7299. Available at: [Link]
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Sgarrino, F., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. International Journal of Molecular Sciences, 22(18), 9831. Available at: [Link]
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Sperry, J. B., & Cergol, K. M. (2018). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 13(12), 2849-2866. Available at: [Link]
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Leung, E., et al. (2013). Saturation transfer difference NMR for fragment screening. Current Protocols in Chemical Biology, 5(4), 251-268. Available at: [Link]
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Gayo, L. M., et al. (2024). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. ACS Infectious Diseases, 10(4), 1335-1349. Available at: [Link]
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Erlanson, D. A. (2024). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Journal of Medicinal Chemistry. Available at: [Link]
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Rennalls, S., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 58-62. Available at: [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. Available at: [Link]
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Radi, M., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. International Journal of Molecular Sciences, 22(18), 9831. Available at: [Link]
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Kim, H., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Scientific Reports, 12(1), 18055. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available at: [Link]
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Al-Ostath, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5523. Available at: [Link]
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Viegas, A., et al. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(7), 990-994. Available at: [Link]
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CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Available at: [Link]
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Wollenhaupt, J., et al. (2021). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. Journal of Visualized Experiments, (169), e62208. Available at: [Link]
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ResearchGate. (n.d.). A three-stage biophysical screening cascade for fragment-based drug discovery. Available at: [Link]
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Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 58-62. Available at: [Link]
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JoVE. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview [Video]. YouTube. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Saturation Transfer Difference NMR for Fragment Screening. Available at: [Link]
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Xu, W., et al. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. Available at: [Link]
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Andersson, K., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22441. Available at: [Link]
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Roberts, R. S., et al. (2014). Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(21), 4994-4999. Available at: [Link]
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Massachusetts Biotechnology Council. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]
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de Kloe, G. E., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(2), 223-233. Available at: [Link]
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Wang, S., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21631-21644. Available at: [Link]
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Al-Suhaimi, K. S., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5483. Available at: [Link]
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de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 101. Available at: [Link]
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Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2297111. Available at: [Link]
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Ichor Life Sciences. (n.d.). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Available at: [Link]
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de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 101. Available at: [Link]
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Affinité Instruments. (2020, October 15). SPR Sensorgram Explained. Available at: [Link]
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Collins, P. M., et al. (2017). Gentle, fast and effective crystal soaking by acoustic dispensing. Acta Crystallographica Section D: Structural Biology, 73(Pt 6), 516-526. Available at: [Link]
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ResearchGate. (n.d.). Development of potent inhibitors by fragment-linking strategies | Request PDF. Available at: [Link]
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Kumar, A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(23), 7794. Available at: [Link]
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Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Available at: [Link]
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SARomics. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Available at: [Link]
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Bohrium. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Available at: [Link]
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ResearchGate. (n.d.). Structure–activity relationship (SAR) model for the activity of the designed derivatives. Substituents anchored on the main scaffold with cytotoxic activities…. Available at: [Link]
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U.S. Department of Energy Office of Scientific and Technical Information. (2005, May 2). Ligand screening by saturation-transfer difference (STD) NMR spectroscopy. Available at: [Link]
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TTP Labtech. (n.d.). strategies for high-throughput ligand screening - automated co-crystallisation and soaking. Available at: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine for Preclinical Studies
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic building block for preclinical drug discovery. The protocol herein is designed for scalability, safety, and purity, ensuring a reliable supply of this critical intermediate for researchers, scientists, and drug development professionals. This guide delves into the rationale behind the chosen synthetic strategy, offers detailed step-by-step protocols, and outlines the necessary analytical methods for quality control to meet the stringent requirements of preclinical studies.
Introduction: The Significance of this compound in Medicinal Chemistry
The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets.[1][2] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, binding affinity, and membrane permeability. This compound, in particular, serves as a versatile intermediate for the synthesis of potent kinase inhibitors and other therapeutic agents.[3][4] Its trifunctional nature, with distinct reactivity at the chloro, fluoro, and pyrrole N-H positions, allows for diverse and selective downstream functionalization.
The demand for multi-gram to kilogram quantities of this intermediate for preclinical evaluation necessitates a robust, scalable, and cost-effective synthetic route. This application note addresses this need by providing a detailed manufacturing process, from starting materials to the final, highly purified product.
Retrosynthetic Analysis and Strategy
A logical and scalable synthetic approach is paramount for the successful production of preclinical candidates. The retrosynthetic analysis for this compound reveals a strategy centered around the construction of the core 4-fluoro-7-azaindole ring system, followed by a selective late-stage chlorination at the C7 position.
Caption: Retrosynthetic approach for the target molecule.
This strategy is advantageous for several reasons:
-
Convergent Synthesis: The key fragments are assembled late in the synthesis, maximizing overall yield.
-
Commercial Availability of Starting Materials: The proposed precursors are accessible from commercial suppliers or can be synthesized via well-established methods.
-
Scalability: The chosen reactions, including Sonogashira coupling and cyclization, are known to be amenable to scale-up.
-
Control of Regiochemistry: Late-stage chlorination allows for precise control over the position of the chlorine atom, avoiding isomeric impurities.
Detailed Synthesis Protocol
This section provides a step-by-step guide for the multi-gram synthesis of this compound.
Materials and Equipment
| Material | Grade | Supplier (Example) |
| 2-Amino-3-bromo-4-fluoropyridine | >98% | Commercial Vendor |
| Ethynyltrimethylsilane | >98% | Commercial Vendor |
| Copper(I) iodide (CuI) | >99% | Commercial Vendor |
| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst Grade | Commercial Vendor |
| Triethylamine (TEA) | Anhydrous, >99.5% | Commercial Vendor |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercial Vendor |
| N-Chlorosuccinimide (NCS) | >98% | Commercial Vendor |
| Acetonitrile | Anhydrous, >99.8% | Commercial Vendor |
| Dichloromethane (DCM) | ACS Grade | Commercial Vendor |
| Saturated aq. NH4Cl | Laboratory Grade | - |
| Brine | Laboratory Grade | - |
| Anhydrous Sodium Sulfate | Laboratory Grade | - |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Vendor |
Equipment:
-
Large, multi-necked, round-bottom flasks equipped with mechanical stirrers, reflux condensers, and nitrogen inlets.
-
Temperature-controlled heating mantles and cooling baths.
-
Schlenk line for inert atmosphere reactions.
-
Rotary evaporator.
-
Large-scale chromatography column.
-
Filtration apparatus (Büchner funnel).
-
High-performance liquid chromatography (HPLC) system.
-
Nuclear magnetic resonance (NMR) spectrometer.
-
Mass spectrometer (MS).
Synthetic Workflow Diagram
Caption: Synthetic workflow for the target molecule.
Step-by-Step Procedure
Step 1: Synthesis of 2-Amino-4-fluoro-3-((trimethylsilyl)ethynyl)pyridine
-
To a dry 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-amino-3-bromo-4-fluoropyridine (200 g, 1.05 mol), dichlorobis(triphenylphosphine)palladium(II) (14.7 g, 0.021 mol), and copper(I) iodide (8.0 g, 0.042 mol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous tetrahydrofuran (THF, 2 L) and triethylamine (425 mL, 3.15 mol) via cannula.
-
To the resulting suspension, add ethynyltrimethylsilane (178 mL, 1.26 mol) dropwise over 30 minutes, maintaining the internal temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by HPLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with THF (2 x 200 mL).
-
Concentrate the filtrate under reduced pressure to obtain a dark residue.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to afford the title compound as a brown solid.
Step 2: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine
-
Dissolve the product from Step 1 (150 g, 0.72 mol) in THF (1.5 L) in a 3 L round-bottom flask.
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (864 mL, 0.864 mol) dropwise at room temperature.
-
Stir the mixture for 2 hours at room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 6 hours. Monitor the cyclization by HPLC.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (500 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or can be purified by recrystallization from ethyl acetate/hexanes.
Step 3: Synthesis of this compound
-
To a solution of 4-fluoro-1H-pyrrolo[2,3-c]pyridine (80 g, 0.59 mol) in anhydrous acetonitrile (1.6 L) in a 3 L flask, add N-chlorosuccinimide (NCS) (86 g, 0.65 mol) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by HPLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (1 L) and wash with water (2 x 500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a crystalline solid.
Quality Control and Analytical Characterization
For preclinical studies, rigorous quality control is essential to ensure the identity, purity, and stability of the synthesized compound.[5][6]
| Analytical Method | Specification | Purpose |
| HPLC | Purity ≥ 98% (area %) | To determine the purity and identify any impurities. |
| ¹H NMR | Conforms to the expected structure | To confirm the chemical structure and identify residual solvents. |
| ¹³C NMR | Conforms to the expected structure | To further confirm the chemical structure. |
| Mass Spec. | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight | To confirm the molecular weight of the compound. |
| Elemental | Within ±0.4% of the theoretical values for C, H, N | To confirm the elemental composition. |
| Melting Point | Sharp and within a narrow range | To assess the purity of the crystalline solid. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
N-Chlorosuccinimide (NCS): Is a corrosive and oxidizing agent. Avoid contact with skin and eyes.
-
Solvents: Anhydrous solvents are flammable and should be handled away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of high-purity this compound suitable for preclinical research. By following the outlined procedures and implementing the recommended quality control measures, researchers and drug development professionals can ensure a consistent supply of this valuable building block for the advancement of their discovery programs.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 7-Azaindole Derivatives: Exploring Synthesis and Applications.
- ChemicalBook. (2024). 7-Azaindole: Uses and Synthesis.
- Benchchem. (n.d.). The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development.
- AMSbiopharma. (2025). Drug Development Priorities: Preclinical Data Drives Regulatory Success.
- SynHet. (n.d.). This compound.
- Biologics Consulting. (n.d.). A Roadmap of Drug Development and Analytical Method Progression.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- RSC Publishing. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
- RSC Publishing. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
- ACS Publications. (n.d.). Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane.
- Zhao et al. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.
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- 4. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
handling and storage guidelines for 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine
Application Notes and Protocols: 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine
Introduction: The Strategic Value of this compound in Drug Discovery
This compound (CAS No. 357263-69-5) is a halogenated derivative of 5-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Its structural similarity to the adenine fragment of ATP makes the broader azaindole framework a privileged core for designing kinase inhibitors.[2] The strategic incorporation of chlorine and fluorine atoms is a common tactic in modern drug design to modulate key pharmacological properties. Halogenation can enhance membrane permeability, decrease metabolic degradation rates, and introduce specific electronic interactions that improve binding affinity and selectivity for biological targets.[3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and utilization of this key synthetic intermediate. Adherence to these guidelines is critical for ensuring personnel safety, maintaining compound integrity, and achieving reproducible experimental outcomes.
Compound Profile
The fundamental properties of this compound are summarized below. This data is essential for risk assessment and experimental design.
| Property | Value | Source / Comment |
| IUPAC Name | This compound | [4] |
| CAS Number | 357263-69-5 | [4] |
| Molecular Formula | C₇H₄ClFN₂ | Calculated |
| Molecular Weight | 170.57 g/mol | Calculated |
| Appearance | Typically an off-white to light-colored powder | Based on similar compounds[1] |
| Common Synonyms | 7-chloro-4-fluoro-5-azaindole | N/A |
Hazard Assessment and Mitigation: A Proactive Approach to Safety
While a comprehensive toxicological profile for this compound is not thoroughly established, the chemical structure necessitates a cautious approach.[5] The risk assessment is based on data from structurally related halogenated heterocyclic compounds.
-
Acute Toxicity: A non-fluorinated analog, 7-Chloro-1H-pyrrolo[2,3-c]pyridine, is classified as "Acute Toxicity, Oral, Category 3" (H301: Toxic if swallowed) and "Serious Eye Damage, Category 1" (H318: Causes serious eye damage).[6] It is prudent to assume this derivative possesses similar or greater toxicity.
-
Respiratory and Skin Irritation: Halogenated aromatic compounds can cause significant irritation upon contact with skin, eyes, and the respiratory tract.[7] Fine powders are easily aerosolized, posing an inhalation risk.[5]
-
Chemical Stability: The pyrrolopyridine core, particularly the N-H group, can be susceptible to degradation. Studies on related azaindoles show a vulnerability to hydrolysis under acidic or basic conditions and potential photolytic instability.[8] This informs the necessity of controlled storage to prevent exposure to moisture, strong acids/bases, and UV light.
Risk Mitigation Workflow
The following workflow provides a logical sequence of safety checks that must be performed when handling this compound. This systematic approach minimizes risk and ensures regulatory compliance.
Caption: Risk mitigation workflow for handling this compound.
Experimental Protocols
These protocols are designed to provide a clear, step-by-step guide for common laboratory manipulations. The rationale behind critical steps is provided to empower the researcher with a deeper understanding of the process.
Protocol: Weighing and Aliquoting of Solid Compound
Objective: To safely and accurately weigh the solid compound for storage or immediate use.
Rationale: This procedure is performed in a chemical fume hood to contain any fine powder that may become airborne, preventing inhalation exposure. Using anti-static tools minimizes the scattering of the light, fluffy powder.
Materials:
-
This compound
-
Spatula (anti-static recommended)
-
Analytical balance
-
Weighing paper or boat
-
Appropriately labeled amber glass vials with screw caps
Procedure:
-
Prepare Workspace: Ensure the chemical fume hood sash is at the appropriate height. Place the analytical balance inside the hood, ensuring it is level and tared.
-
Don PPE: Wear nitrile gloves (double-gloving is recommended), safety goggles with side shields, and a buttoned lab coat.
-
Equilibrate Compound: If the compound has been stored refrigerated, allow the sealed container to warm to ambient temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Transfer Compound: Open the primary container inside the fume hood. Using a clean spatula, carefully transfer the desired amount of powder onto the tared weighing boat.
-
Seal and Store: Immediately and securely seal the primary container. Transfer the weighed aliquot to a pre-labeled vial, seal it tightly, and wrap the cap with paraffin film for an extra barrier against moisture.
-
Clean Up: Carefully wipe down the spatula and balance with a solvent-dampened cloth (e.g., 70% ethanol) to collect any residual powder. Dispose of the cloth and weighing boat as hazardous waste.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a standardized stock solution for use in biological assays or chemical reactions.
Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for polar, heterocyclic compounds used in drug discovery. Using anhydrous grade DMSO is critical to prevent compound degradation via hydrolysis. Sonication and gentle warming can aid dissolution, but high temperatures should be avoided to prevent thermal degradation.
Materials:
-
Weighed aliquot of this compound (e.g., 1.706 mg for 1 mL of 10 mM solution)
-
Anhydrous, molecular biology grade DMSO
-
Calibrated micropipettes
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath sonicator
Caption: Workflow for the preparation and storage of a stock solution.
Procedure:
-
Calculate Solvent Volume: Based on the mass of the compound, calculate the required volume of DMSO. For 1.706 mg of compound (MW 170.57), add 1.0 mL of DMSO to achieve a 10 mM concentration.
-
Add Solvent: In the fume hood, carefully add the calculated volume of anhydrous DMSO to the vial containing the pre-weighed solid.
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 30-60 seconds.
-
Inspect for Solubility: Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step.
-
Aid Dissolution (If Necessary): Place the vial in a water bath sonicator for 5-10 minute intervals. Re-vortex between intervals. Gentle warming up to 30-35°C can be applied if necessary, but is often not required.
-
Final Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in labeled, amber cryovials. This is a crucial step to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at ≤ -20°C for long-term storage, protected from light.
Long-Term Storage and Stability
Proper storage is paramount to preserving the chemical integrity of this compound.
| Form | Condition | Rationale | Recommended Duration |
| Solid | Room Temperature (15-25°C) , in a desiccator, protected from light. | Suitable for routine, frequent use. The desiccator prevents moisture uptake which could lead to hydrolysis of the azaindole core.[8] | Short-Term (< 3 months) |
| Solid | Refrigerated (2-8°C) , sealed container inside a secondary container with desiccant. | Reduces the rate of potential slow degradation pathways. Essential for maintaining long-term purity. | Long-Term (> 3 months) |
| Solution (in DMSO) | -20°C or -80°C , in single-use aliquots, protected from light. | Freezing the solution significantly slows degradation. Single-use aliquots prevent contamination and degradation from freeze-thaw cycles. | Long-Term (> 12 months) |
Emergency Response
All personnel must be familiar with the location and use of safety showers and eyewash stations.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
-
Spills: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material without creating dust, place it in a sealed container, and label it for hazardous waste disposal.[5]
References
-
Kelly, S. O., et al. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
Guillon, J., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(6), 7578-7621. [Link]
-
Guillon, J., et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Organic Chemistry, 1(3), 253-274. [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine. Retrieved from Capot Chemical Website. [Link]
-
Oakwood Chemical. (n.d.). 7-Chloro-1H-pyrrolo[2,3-c]pyridine. Retrieved from Oakwood Chemical Website. [Link]
-
Chemsrc. (2025). 7-Chloro-1H-pyrrolo[2,3-c]pyridine | CAS#:357263-41-3. Retrieved from Chemsrc Website. [Link]
-
Gulea, M., et al. (2020). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 25(11), 2690. [Link]
-
Foley, D. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(8), 3021–3027. [Link]
-
Kaur, R., et al. (2021). Halogenated Heterocycles as Pharmaceuticals. ResearchGate. [Link]
-
Thompson, A. L., et al. (2020). Handling Hazards Using Continuous Flow Chemistry: Synthesis of N1-Aryl-[4][8][10]-triazoles from Anilines via Telescoped Three-Step Diazotization, Azidodediazotization, and [3 + 2] Dipolar Cycloaddition Processes. Organic Process Research & Development, 24(10), 2090–2104. [Link]
-
Malik, B., et al. (2021). Safe Handling of Cannulas and Needles in Chemistry Laboratories. ResearchGate. [Link]
-
Manga, V., et al. (2015). Molecular docking, 3D QSAR and dynamics simulation studies of imidazo-pyrrolopyridines as janus kinase 1 (JAK 1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3546-3553. [Link]
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- 2. img01.pharmablock.com [img01.pharmablock.com]
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- 5. capotchem.cn [capotchem.cn]
- 6. 7-Chloro-1H-pyrrolo 2,3-c pyridine AldrichCPR 357263-41-3 [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: A Strategic Guide to Structure-Activity Relationship (SAR) Studies of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Abstract: The 7-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. This guide provides a comprehensive framework for designing and executing a Structure-Activity Relationship (SAR) study focused on the 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine core. We will delve into the strategic rationale for analog design, provide detailed, field-tested protocols for synthesis and biological evaluation, and outline a systematic approach to data interpretation. This document is intended to empower researchers to efficiently navigate the iterative cycle of drug discovery, transforming a promising chemical starting point into a potent and selective clinical candidate.
Introduction: The Significance of the Pyrrolo[2,3-C]pyridine Scaffold
The pyrrolo[2,3-c]pyridine, or 7-azaindole, ring system is a "privileged" scaffold in drug discovery. Its structural and electronic properties, including its ability to act as a bioisostere for indole, make it a versatile hinge-binding motif for numerous protein kinases.[1] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] Derivatives of the pyrrolopyridine core have been successfully developed into FDA-approved drugs, highlighting the therapeutic potential of this heterocyclic system.[1][3]
The subject of this guide, this compound, serves as a key intermediate for building more complex, biologically active molecules.[4] The chloro and fluoro substituents provide both electronic modulation and crucial synthetic handles for diversification, allowing for a systematic exploration of the chemical space around the core. This SAR study is designed to probe the key interactions between analogs of this scaffold and a hypothetical target kinase, with the ultimate goal of optimizing potency, selectivity, and drug-like properties.
Part 1: Designing the SAR Library - A Strategy for Chemical Diversification
A successful SAR campaign hinges on the logical and efficient design of an analog library. The goal is not to synthesize every possible compound but to make strategic modifications that provide clear, interpretable data. Our strategy will focus on three primary vectors of modification on the this compound core.
Rationale for Selecting Modification Points
The three key positions for initial diversification are the pyrrole nitrogen (N-1), the C-4 position (bearing the fluorine), and the C-7 position (bearing the chlorine).
-
N-1 Position: Substitution at the pyrrole nitrogen allows for the exploration of the solvent-exposed region. Modifications here can influence solubility, cell permeability, and interactions with the outer regions of the ATP-binding pocket.
-
C-4 Position: The fluorine at C-4 can be displaced via nucleophilic aromatic substitution (SNAr). This position often points towards the "floor" of the kinase ATP pocket, and substituents here can pick up key interactions. Replacing the fluorine with various amines is a classic strategy to modulate potency and selectivity.
-
C-7 Position: The chlorine at C-7 is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This position typically extends into the ribose-binding pocket, and modifications can significantly impact potency and isoform selectivity.
Proposed Compound Library for Initial SAR
The following table outlines a focused library designed to explore key chemical properties at each modification site. This "first-pass" library utilizes common, commercially available building blocks to ensure rapid synthesis and testing.
| Compound ID | Modification at N-1 | Modification at C-4 | Modification at C-7 | Rationale |
| Core | -H | -F | -Cl | Starting Material |
| A-1 | -CH₃ | -F | -Cl | Small alkyl group for baseline |
| A-2 | -CH₂CH₂OH | -F | -Cl | Introduce H-bond donor, improve solubility |
| A-3 | -CH₂-Cyclopropyl | -F | -Cl | Explore small, constrained lipophilic space |
| B-1 | -H | -NH₂ | -Cl | Smallest H-bond donor at C-4 |
| B-2 | -H | -NH-Cyclopropyl | -Cl | Small lipophilic amine |
| B-3 | -H | -NH-SO₂CH₃ | -Cl | H-bond acceptor, sulfonamide |
| C-1 | -H | -F | -Phenyl | Aryl extension into ribose pocket |
| C-2 | -H | -F | -3-Pyridyl | Introduce H-bond acceptor for selectivity |
| C-3 | -H | -F | -1-Methylpyrazole | Explore different heterocycles |
| D-1 (Combo) | -CH₃ | -NH-Cyclopropyl | -3-Pyridyl | Combine favorable modifications |
Part 2: Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis of a representative analog, its biochemical and cellular evaluation, and early ADME profiling.
Protocol 2.1: Synthesis of a Representative Analog (Example: Compound C-2)
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to modify the C-7 position.
Objective: To synthesize 4-fluoro-7-(pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine from this compound.
Materials:
-
This compound (1.0 eq)
-
3-Pyridylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
SPhos (0.10 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 3-pyridylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(OAc)₂ and SPhos to the flask under a positive pressure of inert gas.
-
Add the degassed dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm identity and purity (>95%).
Protocol 2.2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a common method for determining the potency of an inhibitor against a target kinase.[5][6]
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of test compounds against the target kinase.
Materials:
-
Recombinant human kinase enzyme
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system
-
Test compounds dissolved in 100% DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer a small volume (e.g., 50 nL) of these dilutions into the 384-well assay plates. Include DMSO-only wells (0% inhibition) and a known potent inhibitor or no-enzyme wells (100% inhibition) as controls.
-
Enzyme Addition: Prepare a solution of the kinase in assay buffer and add it to all wells except the "no-enzyme" control.
-
Initiation of Reaction: Prepare a solution of the peptide substrate and ATP in assay buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Kₘ for the enzyme.
-
Incubation: Incubate the plate at room temperature (or 30 °C) for a predetermined time (e.g., 60 minutes).
-
Detection: Add the ADP detection reagent (e.g., Kinase-Glo® reagent) to all wells to stop the reaction and generate a luminescent signal. The amount of remaining ATP is inversely correlated with kinase activity.
-
Data Acquisition: After a short incubation (e.g., 10 minutes), measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2.3: Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a measure of the compound's cytotoxic or cytostatic effects.[7][8]
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of test compounds in a relevant cancer cell line.
Materials:
-
Cancer cell line (e.g., one known to be dependent on the target kinase)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]
-
Solubilization solution (e.g., SDS-HCl or DMSO)
-
Test compounds dissolved in 100% DMSO
-
Clear, flat-bottom 96-well cell culture plates
-
Spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours in the CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well and incubate for an additional 4 hours.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator or shake for 15 minutes on an orbital shaker.[7]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background.[7]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the GI₅₀ value by plotting the data as described for the kinase assay.
Protocol 2.4: Early ADME - Metabolic Stability Assay
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to avoid late-stage failures.[10][11][12][13] This protocol assesses a compound's stability in the presence of liver microsomes.[14]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a test compound.
Materials:
-
NADPH regenerating system (cofactor for metabolic enzymes)
-
Phosphate buffer (pH 7.4)
-
Test compound and a positive control compound (e.g., a rapidly metabolized drug)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: In a 96-well plate, pre-warm a mixture of liver microsomes and the test compound in phosphate buffer to 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using an LC-MS/MS method optimized for detecting the parent compound.
-
Data Analysis:
-
Plot the natural log of the peak area ratio (compound/internal standard) versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life: t₁/₂ = 0.693 / k.
-
Calculate intrinsic clearance (Clᵢₙₜ) from the half-life and the assay protein concentration.
-
Part 3: Data Analysis and Iterative Design
The data generated from these assays must be compiled and analyzed to build a coherent SAR model.
Constructing the SAR Table: Aggregate all data into a master table. This provides a clear overview and allows for direct comparison between compounds.
| Compound ID | Kinase IC₅₀ (nM) | Cell GI₅₀ (nM) | Microsomal t₁/₂ (min) | Key Structural Features |
| Core | >10,000 | >10,000 | >60 | Starting Point |
| A-1 | 8,500 | 9,200 | 55 | N-Me shows minimal effect |
| B-2 | 1,200 | 1,500 | 45 | C4-NH-cPr improves potency |
| C-2 | 250 | 310 | 50 | C7-Pyridyl significantly boosts potency |
| D-1 | 15 | 25 | 40 | Synergistic effect of C4 and C7 mods |
Interpretation and Next Steps:
-
Identify Potency Drivers: From the hypothetical data above, modifications at C-7 (C-2) and C-4 (B-2) are key drivers of potency. The combination in D-1 shows a synergistic effect.
-
Correlate Biochemical and Cellular Activity: A good correlation between IC₅₀ and GI₅₀ (e.g., a ratio of 1-10) suggests the compound's cellular effect is on-target.
-
Assess Early Liabilities: A short microsomal half-life (<30 min) may indicate a metabolic liability that needs to be addressed in the next design cycle.
-
Plan the Next Iteration: Based on these findings, the next library should focus on:
-
Further exploration of heterocycles at C-7.
-
Probing different small amine substituents at C-4.
-
Combining the best C-4 and C-7 groups with N-1 modifications designed to improve solubility or metabolic stability.
-
This iterative process of design, synthesis, testing, and analysis is the engine of drug discovery, progressively refining the molecular structure to achieve the desired therapeutic profile.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs.
- MTT assay protocol. (n.d.). Abcam.
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US.
- Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- In Vitro ADME. (n.d.). Creative Bioarray.
- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015, September 9). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
- In vitro kinase assay. (2023, September 23). protocols.io.
- Kinase Assay Kit. (n.d.). Sigma-Aldrich.
- The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. (n.d.). Autech Industry Co.,Limited.
- Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354.
- Ilić, J., Kocić, D., & Agbaba, D. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 570.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). Molecules.
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. In vitro kinase assay [protocols.io]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 11. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Welcome to the technical support center for the synthesis of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic building block. The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a privileged scaffold in medicinal chemistry. The specific substitution pattern of 7-chloro and 4-fluoro provides unique electronic properties and vectors for further functionalization, making it a valuable intermediate[1].
This document moves beyond simple protocols to provide a deeper understanding of the reaction's causality. We will explore a robust synthetic strategy, troubleshoot common experimental hurdles, and answer frequently asked questions to empower you to achieve higher yields and purity in your experiments.
Part 1: The Synthetic Strategy - A Plausible and Optimized Route
Based on established methodologies for the synthesis of functionalized azaindoles, a highly effective route to this compound involves a multi-step sequence starting from a dichlorinated precursor. The key transformation is a selective nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom.
The overall workflow is as follows:
Caption: Proposed synthetic workflow for this compound.
The cornerstone of this strategy is the use of 4,7-dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 1400701-26-9) as a key intermediate[2]. The electron-withdrawing nature of the pyridine nitrogen activates the C4 position for nucleophilic attack, allowing for the selective displacement of the C4-chloro substituent over the C7-chloro group.
Experimental Protocol: Selective Fluorination (SNAr)
This protocol outlines the critical fluorination step.
-
Preparation: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add the N-protected 4,7-dichloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv).
-
Reagent Addition: Add a suitable anhydrous polar aprotic solvent such as DMF, DMSO, or NMP. Add a fluoride source (e.g., CsF, TBAF, or KF with a phase-transfer catalyst like 18-crown-6) (1.5 - 3.0 equiv).
-
Reaction: Heat the reaction mixture to a predetermined temperature (typically 120-180 °C). The higher reactivity of 4-fluoro-7-azaindoles compared to their 4-chloro counterparts suggests this substitution is thermodynamically favorable[3].
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench carefully with water and extract the product with an organic solvent (e.g., Ethyl Acetate, DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Part 2: Troubleshooting Guide - Navigating Common Challenges
Even with a robust protocol, challenges can arise. This section addresses specific issues in a question-and-answer format.
Caption: Decision tree for troubleshooting the key fluorination step.
Q1: My fluorination reaction has stalled, showing low conversion of the starting material. What are the likely causes and solutions?
Low conversion is typically due to insufficient reaction energy or reagent reactivity.
-
Causality: The C-Cl bond at the C4 position requires significant energy to break. The nucleophilicity of the fluoride anion is also critical; it is often hampered by strong solvation or ion-pairing.
-
Troubleshooting Steps:
-
Temperature: Gradually increase the reaction temperature in 10-20 °C increments. High temperatures are often necessary for SNAr reactions on heteroaromatic systems.
-
Fluoride Source: If increasing temperature doesn't work or leads to decomposition, consider the fluoride source. Anhydrous spray-dried potassium fluoride (KF) combined with a phase-transfer catalyst (e.g., 18-crown-6) can be effective. Cesium fluoride (CsF) is generally more reactive due to its lower lattice energy and better solubility.
-
Solvent: Ensure your solvent is anhydrous and high-boiling. Polar aprotic solvents like DMSO or NMP are superior to DMF as they better solvate the cation, leaving a more "naked" and nucleophilic fluoride anion.
-
Q2: I'm getting a good conversion rate, but my yield is low due to multiple side products. How can I improve selectivity?
Side product formation often points to reactive sites other than the C4-chloro position.
-
Causality: The most common competing reaction is N-H alkylation/arylation if the pyrrole nitrogen is unprotected. While the C7-chloro is less reactive, at very high temperatures, some substitution may occur there. Decomposition of the starting material or product can also be an issue.
-
Troubleshooting Steps:
-
N-H Protection: The acidic proton on the pyrrole nitrogen is a prime site for side reactions. Ensure your N-H is protected. A (2-trimethylsilyl)ethoxymethyl (SEM) group is a common choice for azaindoles, though deprotection can sometimes be challenging[4]. A tert-butyloxycarbonyl (Boc) group is another viable option.
-
Temperature Control: Excessive heat can provide enough energy to overcome the activation barrier for less favorable reactions or cause decomposition. If you suspect this, try running the reaction at the lowest temperature that still gives a reasonable conversion rate.
-
Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (N₂, Ar) to prevent oxidative side reactions.
-
Q3: I am having difficulty purifying the final product away from the unreacted starting material and other impurities.
Purification can be challenging due to similar polarities between the starting material and the product.
-
Causality: The replacement of a chlorine atom with a more electronegative fluorine atom can alter the molecule's polarity, but sometimes not enough for easy separation.
-
Troubleshooting Steps:
-
Column Chromatography: Use a shallow gradient of a polar solvent (e.g., Ethyl Acetate) in a non-polar solvent (e.g., Hexanes). A slow, carefully run column is essential. Adding a small percentage of triethylamine (~0.5%) to the eluent can help reduce tailing on the silica gel.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).
-
Preparative HPLC: For very difficult separations or to achieve very high purity, reverse-phase preparative HPLC is an excellent, albeit more resource-intensive, option.
-
| Parameter | Recommendation | Rationale |
| Fluoride Source | CsF or spray-dried KF / 18-crown-6 | CsF offers high reactivity. KF with a phase-transfer catalyst enhances fluoride solubility and nucleophilicity. |
| Solvent | Anhydrous DMSO, NMP | High boiling point and ability to solvate cations effectively, freeing the fluoride anion for reaction. |
| Temperature | 120 - 180 °C | SNAr on electron-deficient rings often requires significant thermal energy. Optimize for your specific substrate. |
| N-H Protection | SEM or Boc group | Prevents deprotonation and subsequent side reactions at the pyrrole nitrogen, improving selectivity.[4] |
| Monitoring | LC-MS | Provides unambiguous identification of starting material, product, and potential byproducts based on mass. |
Part 3: Frequently Asked Questions (FAQs)
-
Q1: Why is the C4-chloro substituted preferentially over the C7-chloro? The C4 position is para to the electron-withdrawing ring nitrogen and is part of the pyrimidine-like ring, which is more electron-deficient. This makes it significantly more activated towards nucleophilic aromatic substitution compared to the C7 position.
-
Q2: What are the best analytical methods for characterizing the final product? A combination of techniques is recommended for full characterization. 1H NMR, 13C NMR, and 19F NMR will confirm the structure. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. Purity is typically assessed by HPLC[5].
-
Q3: What are the key safety considerations for this synthesis? Working with fluoride sources requires caution. Anhydrous fluoride salts are hygroscopic and can release HF gas upon contact with moisture or acid. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. High-temperature reactions should be conducted behind a blast shield.
-
Q4: Can palladium-catalyzed cross-coupling reactions be used to synthesize this compound? While palladium catalysis is a powerful tool for C-C and C-N bond formation in azaindole synthesis, it is not the standard method for introducing fluorine[6][7]. Direct fluorination is more commonly achieved through SNAr or other electrophilic/nucleophilic fluorinating agents. Palladium-catalyzed methods would be more applicable for adding other substituents to the core.
References
-
Al-dujaili, D. et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI. Available at: [Link]
-
Singh, U. P. et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
-
Wang, C. et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]
-
Fallon, B. et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. Available at: [Link]
-
Rasmussen, J. et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]
-
Aute Kk. (n.d.). The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Available at: [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]
-
Tandulwad, V. A. et al. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [synhet.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
troubleshooting solubility issues with 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine
Technical Support Center: 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Welcome to the technical support guide for this compound (CAS: 357263-69-5). This document provides in-depth troubleshooting for common solubility challenges encountered by researchers and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these issues, ensuring the integrity and success of your experiments.
Section 1: Fundamental Properties and Initial Assessment
Understanding the physicochemical properties of this compound is the first step in diagnosing and solving solubility issues. The molecule's structure, featuring a pyrrolopyridine core with a basic nitrogen atom, a chloro group, and a fluoro group, dictates its behavior in various solvents.[1][2]
The pyrrolopyridine scaffold itself is found in numerous biologically active compounds.[3][4][5] The addition of halogen atoms like chlorine and fluorine significantly alters properties such as lipophilicity and pKa, which in turn heavily influence solubility.[2][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted/Estimated) | Implication for Solubility |
| Molecular Formula | C₇H₄ClFN₂ | - |
| Molecular Weight | 170.58 g/mol | - |
| CAS Number | 357263-69-5[1] | - |
| Predicted logP | ~2.0 - 2.5 | Indicates moderate lipophilicity and likely poor aqueous solubility.[8] |
| Predicted pKa | ~4.5 - 5.5 (for the pyridine nitrogen) | The compound is a weak base. Solubility will be pH-dependent in aqueous media, increasing at lower pH due to protonation. |
| Hydrogen Bond Donors | 1 (from the pyrrole N-H) | Can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 2 (from the pyridine N and Fluorine) | Can participate in hydrogen bonding. |
Initial Troubleshooting Workflow
Before proceeding to complex methods, follow this initial workflow to diagnose the solubility issue.
Caption: Initial workflow for troubleshooting solubility.
Section 2: FAQs - First-Line Troubleshooting
This section addresses the most frequently encountered issues.
Q1: My compound won't dissolve in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate. Why?
A1: This is expected. This compound possesses both polar (N-H, pyridine nitrogen) and non-polar (chlorophenyl ring system) characteristics. While moderately lipophilic, the hydrogen bonding capabilities and the rigid, planar structure can lead to strong crystal lattice energy, making it difficult to dissolve in non-polar or moderately polar aprotic solvents. Such "brick dust" like properties are common for heterocyclic compounds.[9]
Q2: What are the recommended starting solvents for this compound?
A2: For initial dissolution, begin with highly polar aprotic solvents.
-
Dimethyl Sulfoxide (DMSO) [10]
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents are effective at disrupting the intermolecular forces (like hydrogen bonds) in the solid state. Always use anhydrous grade solvents, as small amounts of water can significantly decrease the solubility of hydrophobic compounds in organic solvents.[11]
Q3: I've dissolved the compound in DMSO, but it crashes out when I add it to my aqueous buffer. What's happening?
A3: This is a classic problem of a compound being "kinetically trapped" in DMSO and then precipitating when introduced to an aqueous environment where it has very low thermodynamic solubility. The DMSO concentration in the final buffer is likely too low to keep the compound in solution.
-
Immediate Fix: Increase the percentage of DMSO in your final assay buffer, but be mindful of its potential effects on your biological system (many cell lines are intolerant to >0.5% DMSO).
-
Better Solution: Explore the pH-modification or co-solvent strategies outlined in Section 3.
Q4: Can I use heat or sonication to aid dissolution?
A4: Yes, both are acceptable methods, but with caution.
-
Sonication: A safe first choice. It can help break apart solid aggregates and accelerate the dissolution process without significantly altering the temperature.
-
Heating: Can be effective, but you must verify the compound's stability at elevated temperatures. Run a control experiment where you heat a prepared solution and re-analyze by LC-MS to check for degradation. Prepare the solution fresh before each experiment if you rely on heating.
Section 3: In-Depth Troubleshooting Guides
If first-line troubleshooting fails, a more systematic approach is required.
Guide 1: Systematic Solvent Screening Protocol
This protocol helps identify a suitable solvent system for your specific application.
Objective: To determine the approximate solubility in a range of common laboratory solvents.
Methodology:
-
Dispense 1 mg of this compound into separate, labeled glass vials.
-
To each vial, add a starting volume (e.g., 100 µL) of a single solvent from the list in Table 2.
-
Vortex each vial vigorously for 2 minutes.
-
Visually inspect for undissolved solid material against a dark background.
-
If the solid is fully dissolved, the solubility is ≥10 mg/mL. Record the result.
-
If solid remains, add another 100 µL of solvent (total volume 200 µL) and repeat steps 3-4. If it dissolves, the solubility is ≥5 mg/mL.
-
Continue this process until the compound dissolves or you reach a maximum volume (e.g., 1 mL, corresponding to 1 mg/mL).
Table 2: Solvent Screening Log
| Solvent | Polarity Index | Dielectric Constant | Solubility @ RT (mg/mL) | Observations (e.g., clear, suspension, colored) |
| Water | 10.2 | 80.1 | <1 | Insoluble |
| Methanol | 6.6 | 32.7 | ||
| Ethanol | 5.2 | 24.5 | ||
| Acetonitrile | 6.2 | 37.5 | ||
| Acetone | 5.4 | 20.7 | ||
| DMSO | 7.2 | 46.7 | Likely highest solubility | |
| DMF | 6.4 | 36.7 | Likely high solubility | |
| THF | 4.2 | 7.5 |
Guide 2: pH-Modification for Aqueous Solubility
Leveraging the basic nature of the pyridine nitrogen is a powerful technique to enhance aqueous solubility. By lowering the pH, the nitrogen becomes protonated, forming a more polar, water-soluble salt.
Objective: To determine if lowering the pH of an aqueous medium can solubilize the compound.
Caption: Relationship between pH and compound ionization state.
Protocol: pH-Dependent Solubility Test
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 20 mg/mL).
-
Prepare a series of aqueous buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8).
-
In separate microcentrifuge tubes, add a small aliquot of the DMSO stock to each buffer to a final theoretical concentration that is above the expected solubility (e.g., 50 µM). Ensure the final DMSO concentration is constant and low (e.g., <1%).
-
Incubate the tubes at room temperature for 1-2 hours to allow them to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the measured solubility against the buffer pH to generate a pH-solubility profile. You should observe significantly higher solubility at lower pH values.
Guide 3: Co-solvent and Formulation Strategies
When DMSO is not viable and pH modification is insufficient, co-solvents can be used to increase the solubility of poorly water-soluble drugs for formulations.[12][13][14] Co-solvents work by reducing the polarity of water, making the solvent system more hospitable to lipophilic compounds.[13]
Commonly Used Co-solvents in Research:
-
Polyethylene Glycol (PEG 300/400): A water-miscible polymer often used in formulations.[15]
-
Propylene Glycol (PG): Another common, less viscous co-solvent.[12][15]
-
Ethanol: Can be effective but may have its own biological effects.[12]
-
Cyclodextrins (e.g., SBE-β-CD): These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their aqueous solubility.[10]
Protocol: Co-Solvent System Test
-
Prepare a primary stock solution in 100% of the chosen co-solvent (e.g., PEG 400).
-
Create a series of dilutions of this stock into your aqueous buffer. For example, create final solutions containing 20%, 10%, 5%, and 2% PEG 400.
-
Visually inspect for precipitation immediately and after a set time (e.g., 1 hour).
-
This will help you determine the minimum percentage of co-solvent required to maintain the solubility of your compound at the desired concentration. The increase in solubility can be dramatic, sometimes several orders of magnitude.[13]
References
-
Cosolvent - Wikipedia . Wikipedia. Available at: [Link]
-
Cosolvent – Knowledge and References . Taylor & Francis. Available at: [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory . Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]
-
Co-solvent: Significance and symbolism . Synonyms.com. Available at: [Link]
-
Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? . ResearchGate. Available at: [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design . National Center for Biotechnology Information (PMC). Available at: [Link]
-
Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines . Royal Society of Chemistry Publishing. Available at: [Link]
-
Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge . National Center for Biotechnology Information (PubMed). Available at: [Link]
-
The Role of Fluorinated Pyridine Derivatives in Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Reaction intermediate being poorly soluble - any workarounds? . Reddit. Available at: [Link]
-
Amines and Heterocycles . Available at: [Link]
-
7-Chloro-1H-pyrrolo[2,3-c]pyridine | CAS#:357263-41-3 . Chemsrc. Available at: [Link]
-
Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge . National Center for Biotechnology Information (NIH). Available at: [Link]
-
Reply to “comment for 'Measurement and correlation of solubility of 2-chloro-3-(trifluoromethyl)pyridine in pure solvents and ethanol + n-propanol mixtures'” . ResearchGate. Available at: [Link]
-
Amines and Heterocycles . Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives . MDPI. Available at: [Link]
-
Biologically active compounds containing pyrrolopyridines unit . ResearchGate. Available at: [Link]
- Chlorine exchange for fluorine in 2-fluoro-pyridine compounds. Google Patents.
-
pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... . ResearchGate. Available at: [Link]
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Integration of Functional Groups to Enhance the Solubility and Stability of Viologen in Aqueous Organic Redox Flow Batteries . National Center for Biotechnology Information (PubMed). Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives . National Center for Biotechnology Information (PMC). Available at: [Link]
-
7-Chloro-1H-pyrrolo[3,2-c]pyridine | CAS 1260771-44-5 . AMERICAN ELEMENTS®. Available at: [Link]
-
Amine-functionalized polypyrrole: inherently cell adhesive conducting polymer . National Center for Biotechnology Information (PMC). Available at: [Link]
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Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H . ResearchGate. Available at: [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) . National Center for Biotechnology Information (PMC). Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach . MDPI. Available at: [Link]
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- 6. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimization of Reaction Conditions for 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Document ID: TSC-CFP-2026-01
Last Updated: January 22, 2026
Introduction
Welcome to the technical support guide for 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 357263-69-5). This molecule is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Its proper synthesis and purification are paramount for the successful development of novel pharmaceutical agents.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this key intermediate. The methodologies described herein are based on established chemical principles and validated findings from the scientific literature.
General Synthesis Overview
The construction of the this compound core often involves multi-step synthetic sequences. Common strategies include the formation of the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold followed by selective halogenation.[1] Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, are employed to build the core from appropriately substituted pyridine precursors.[2][3] Optimization of these reaction steps is crucial for achieving high yield and purity.
Caption: A generalized workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes?
Low or no yield is a common problem, often attributable to catalyst inefficiency, suboptimal reaction conditions, or reagent quality.
Possible Causes & Solutions:
-
Catalyst Inactivation/Decomposition:
-
Cause: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. Inadequate inert atmosphere (e.g., nitrogen or argon) can lead to oxidation and inactivation. The choice of ligand is also critical; bulky, electron-rich phosphine ligands are often required to stabilize the catalyst and promote oxidative addition, but they can also be prone to degradation at high temperatures.
-
Solution: Ensure all reagents and solvents are thoroughly degassed before use. Maintain a positive pressure of a high-purity inert gas throughout the reaction. Consider using a more robust pre-catalyst or a ligand known for its stability, such as those from the Buchwald or Fu research groups.[4]
-
-
Ineffective Base:
-
Cause: In cross-coupling reactions like the Suzuki-Miyaura coupling, the base plays a crucial role in activating the boronic acid for transmetalation.[4][5] An inappropriate base (too weak, poor solubility, or sterically hindered) will stall the catalytic cycle.
-
Solution: Screen a variety of bases. For Suzuki couplings, inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly effective.[5][6] The choice depends on the specific substrates and solvent. For instance, Cs₂CO₃ is often effective for coupling reactions involving sensitive functional groups.[7] Ensure the base is finely powdered and anhydrous to maximize its reactivity.
-
-
Suboptimal Temperature:
-
Cause: The reaction temperature must be high enough to overcome the activation energy for key steps like oxidative addition and reductive elimination, but not so high as to cause catalyst decomposition or side reactions.
-
Solution: Perform a temperature screen. Start at a moderate temperature (e.g., 60-80 °C) and incrementally increase it, monitoring the reaction progress by TLC or LC-MS.[8] Some modern catalysts can facilitate reactions at room temperature, which is worth exploring to improve functional group tolerance.[4]
-
Caption: A flowchart for troubleshooting low reaction yields.
Question 2: I'm observing significant amounts of a dehalogenated by-product. How can I prevent this?
Dehalogenation is a common side reaction in palladium-catalyzed couplings, particularly with electron-rich or sterically hindered aryl halides.
Possible Causes & Solutions:
-
Proto-deboronation (Suzuki coupling):
-
Cause: The boronic acid coupling partner can react with water or other protic sources in the presence of a base, leading to its decomposition before it can transmetalate to the palladium center.
-
Solution: Use anhydrous solvents and reagents. Ensure the base is dry. Sometimes, using boronate esters (e.g., pinacol esters) instead of boronic acids can increase stability and mitigate this side reaction.
-
-
Hydro-dehalogenation:
-
Cause: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can be promoted by hydride sources in the reaction mixture (e.g., from certain bases or solvents at high temperatures) or via β-hydride elimination from palladium-alkyl intermediates if applicable.
-
Solution: Minimize reaction time and temperature. Ensure the reaction is free of adventitious hydride sources. The choice of phosphine ligand can also influence the rate of reductive elimination versus side reactions.
-
Question 3: My final product is difficult to purify. What strategies can I employ?
Purification of halogenated azaindoles can be challenging due to their polarity and potential for metal contamination.
Possible Causes & Solutions:
-
Residual Palladium:
-
Cause: Palladium from the catalyst can remain coordinated to the nitrogen atoms of the product or exist as colloidal nanoparticles, leading to discoloration (often black or gray) and issues in downstream applications.
-
Solution: After the reaction, consider a workup with an aqueous solution of a chelating agent like thiourea or L-cysteine to scavenge palladium. Alternatively, filtering the crude product solution through a pad of Celite®, silica gel, or a specialized palladium scavenger resin can be highly effective.[9]
-
-
Co-eluting Impurities:
-
Cause: Side products, such as isomers or homo-coupled products, may have similar polarity to the desired product, making separation by standard column chromatography difficult.
-
Solution: Optimize the chromatography conditions. Screen different solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol).[10] If impurities persist, recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/heptane) can be an excellent method for achieving high purity.[10] A final wash of the isolated solid with a solvent in which the product is sparingly soluble (like cold toluene or diethyl ether) can also remove more soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful Suzuki-Miyaura coupling to form the 6-azaindole core?
A1: The three most critical parameters are:
-
Catalyst System: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more importantly, the phosphine ligand is paramount. The ligand stabilizes the active Pd(0) species, facilitates oxidative addition, and influences the rate of reductive elimination.
-
Base: The base must be strong enough to form the reactive boronate species but not so strong as to cause degradation of starting materials or products.[5] Its solubility in the reaction medium is also a key factor.
-
Solvent: The solvent must solubilize the reactants and catalyst system and be stable at the required reaction temperature. Common choices include 1,4-dioxane, toluene, DMF, and DME, often with added water to help solubilize the inorganic base.[11] The choice of solvent can significantly impact reaction kinetics and catalyst stability.
Q2: Should I protect the pyrrole nitrogen (-NH) of the azaindole ring during subsequent functionalization reactions?
A2: It depends on the reaction conditions. The pyrrole -NH is acidic and can be deprotonated by strong bases. In many palladium-catalyzed reactions, such as aminations, the unprotected -NH can be tolerated with the right choice of base (e.g., LiHMDS).[12] However, for reactions involving strong organometallic reagents (e.g., Grignards, organolithiums) or strongly basic conditions, protection is often necessary to prevent unwanted side reactions. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), or 2-(trimethylsilyl)ethoxymethyl (SEM).
Q3: What analytical techniques are recommended for monitoring reaction progress and confirming product identity?
A3: A combination of techniques is recommended:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) for a quick qualitative assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for more precise monitoring of starting material consumption and product formation.
-
Product Characterization:
Optimized Protocol Example: Suzuki-Miyaura Coupling
This protocol is a representative example for coupling a chloro-fluoro-pyridine derivative with a boronic acid to form a key intermediate. Note: This is a generalized procedure and must be adapted and optimized for specific substrates.
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add the aryl halide (1.0 eq), the boronic acid or boronate ester (1.2-1.5 eq), and a finely powdered base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Reagent Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%) and the phosphine ligand if required.
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via cannula.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Table of Reaction Parameter Effects
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Rationale |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd₂(dba)₃ + XPhos | Rationale: Catalyst choice affects efficiency. Pd(PPh₃)₄ is a classic choice. dppf is a robust ligand for many couplings. XPhos is a bulky, electron-rich ligand often effective for challenging substrates. |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Rationale: Base strength and solubility impact the rate-limiting transmetalation step. K₃PO₄ is stronger than K₂CO₃. Cs₂CO₃ is highly effective but more expensive.[7] |
| Solvent | Toluene | 1,4-Dioxane/H₂O | DMF | Rationale: Solvent polarity affects solubility and catalyst performance. Aprotic polar solvents like DMF can accelerate reactions but may be harder to remove.[11] |
| Temperature | 80 °C | 100 °C | 120 °C | Rationale: Higher temperatures increase reaction rates but may also lead to catalyst decomposition and side reactions. Optimization is key. |
References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]
- Preparation method for 4-substituted-7-azaindole.
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed Central (PMC). [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. Preprints.org. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
- Process for the manufacture of 5-halogenated-7-azaindoles.
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]
-
Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health (NIH). [Link]
-
Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. ACS Publications. [Link]
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. ACS Publications. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
- Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. Royal Society of Chemistry. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
- A process for preparing halogenated azaindole compounds using pybrop.
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PubMed Central (PMC). [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. wwjmrd.com [wwjmrd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2011110479A1 - Process for the manufacture of 5-halogenated-7-azaindoles - Google Patents [patents.google.com]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound [synhet.com]
Technical Support Center: Synthesis of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine, a key intermediate in medicinal chemistry. As Senior Application Scientists, we have compiled this information based on established principles of heterocyclic chemistry and practical laboratory experience to help you troubleshoot common issues and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing the this compound core?
A1: The synthesis of the 7-azaindole scaffold, the core of your target molecule, can be approached in several ways.[1][2] Generally, these strategies involve either building the pyrrole ring onto a pre-functionalized pyridine or constructing the pyridine ring onto an existing pyrrole. For your specific target, the most common and practical approach involves the cyclization of a suitably substituted pyridine precursor.[3][4] Key methods include the Bartoli and Batcho-Leimgruber indole syntheses, which have proven effective for azaindole preparations.[1]
Q2: I am observing multiple spots on my TLC after the final chlorination step. What are the likely isomeric impurities?
A2: The final chlorination of a 4-fluoro-1H-pyrrolo[2,3-c]pyridine intermediate is a critical step where regioselectivity issues often arise. The pyridine ring's electronic nature and the directing effects of the existing fluoro group and the fused pyrrole ring influence the position of chlorination. You are likely observing a mixture of chloro-isomers. The most probable side products would be the 5-chloro and the 3-chloro isomers, alongside your desired 7-chloro product. The formation of di-chlorinated species is also possible, though typically to a lesser extent if the reaction stoichiometry is carefully controlled.
Q3: My reaction to form the pyrrolo[2,3-c]pyridine ring from a substituted pyridine is giving a low yield. What are the potential reasons?
A3: Low yields in the cyclization step to form the bicyclic core can be attributed to several factors. Incomplete reaction is a common issue, often due to insufficient reaction time or temperature. The stability of the reagents, particularly organometallic species like Grignard reagents if you are using a Bartoli-type approach, is also crucial. Side reactions such as polymerization of the starting materials or intermediates can also consume your reactants and lower the yield of the desired product. Careful optimization of reaction conditions, including temperature, solvent, and reaction time, is essential.
Troubleshooting Guide: Common Side Products and Their Mitigation
The synthesis of this compound can be challenging, with several potential side products that can complicate purification and reduce yields. Below we address the most frequently encountered impurities and provide strategies to minimize their formation.
Issue 1: Formation of Regioisomeric Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridines
During the chlorination of the 4-fluoro-1H-pyrrolo[2,3-c]pyridine intermediate, the formation of undesired regioisomers is a primary concern.
-
Side Product Identity:
-
5-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
-
3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
-
-
Causality: The regioselectivity of electrophilic halogenation on the pyridine ring is governed by the electronic effects of the substituents.[5] The fluorine at the 4-position is an ortho-, para-directing deactivator, while the fused pyrrole ring also influences the electron density of the pyridine ring. This can lead to a mixture of isomers upon chlorination.
-
Troubleshooting and Mitigation:
-
Choice of Chlorinating Agent: The choice of chlorinating agent can significantly impact regioselectivity. Milder chlorinating agents such as N-chlorosuccinimide (NCS) may offer better control compared to harsher reagents like chlorine gas or sulfuryl chloride.
-
Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the reaction by favoring the thermodynamically more stable product.
-
Use of a Directing Group: In some cases, the introduction of a removable directing group on the pyrrole nitrogen can help steer the chlorination to the desired position.
-
Purification: Careful column chromatography is typically required to separate the desired 7-chloro isomer from the other regioisomers. The use of a high-resolution HPLC can be beneficial for analytical and small-scale preparative separations.
-
| Parameter | Recommendation for Improved Regioselectivity |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) |
| Temperature | Start at 0°C and slowly warm to room temperature |
| Solvent | Aprotic solvents like Dichloromethane (DCM) or Acetonitrile |
| Monitoring | Careful monitoring by HPLC or GC-MS to avoid over-reaction |
Issue 2: Over-Halogenation - Formation of Dichloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
The formation of di-chlorinated products can occur if the reaction conditions are too harsh or if an excess of the chlorinating agent is used.
-
Side Product Identity:
-
5,7-Dichloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
-
Other dichloro-isomers
-
-
Causality: The mono-chlorinated product is still susceptible to further electrophilic substitution, especially if the reaction is not stopped at the optimal time.
-
Troubleshooting and Mitigation:
-
Stoichiometry: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents) to minimize over-chlorination.
-
Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of double addition.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC, HPLC, or GC-MS and quench the reaction as soon as the starting material is consumed.
-
Issue 3: Incomplete Cyclization and Starting Material Contamination
Incomplete formation of the pyrrolo[2,3-c]pyridine ring can lead to a complex mixture of starting materials and the desired product.
-
Side Product Identity:
-
Unreacted substituted pyridine precursor
-
Linear, uncyclized intermediates
-
-
Causality: The cyclization step is often the most challenging part of the synthesis. Factors such as steric hindrance, inappropriate reaction temperature, or deactivation of the catalyst (if one is used) can lead to incomplete conversion.
-
Troubleshooting and Mitigation:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for cyclization.
-
Reagent Purity: Ensure that all starting materials and reagents are pure and dry, as impurities can interfere with the reaction.
-
Alternative Synthetic Routes: If cyclization remains problematic, consider alternative synthetic strategies, such as the Batcho-Leimgruber reaction, which may offer a higher yield for your specific substrate.
-
Experimental Protocols
Protocol 1: General Procedure for Chlorination of 4-fluoro-1H-pyrrolo[2,3-c]pyridine
-
Dissolution: Dissolve 4-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Chlorinating Agent: Slowly add a solution of N-chlorosuccinimide (NCS) (1.05 eq.) in the same solvent to the cooled reaction mixture over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the this compound.
Visualizing Reaction Pathways
Diagram 1: Potential Side Products in the Chlorination of 4-fluoro-1H-pyrrolo[2,3-c]pyridine
Caption: Potential reaction pathways in the chlorination step.
Diagram 2: Troubleshooting Flowchart for Low Cyclization Yield
Caption: Decision tree for addressing low cyclization yields.
References
- Merour, J.-Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles. Current Organic Chemistry, 5(5), 471-506.
- Schirok, H. (2006). A Robust and Flexible Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles. The Journal of Organic Chemistry, 71(14), 5538–5545.
- McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A Practical, One-Pot Synthesis of N-Alkylazaindoles. Organic Letters, 8(15), 3307–3310.
- Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). A Protecting-Group-Free Two-Step Synthesis of Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11–15.
-
Telegraaf. (n.d.). The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d] pyrimidine.
Sources
Technical Support Center: Stability of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during the handling and experimental use of this compound, with a focus on its stability in various solvents. The insights provided are based on established principles of organic chemistry and data from structurally related pyrrolopyridine and 7-azaindole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is influenced by several factors, primarily the choice of solvent, pH, temperature, and exposure to light. Based on studies of similar pyrrolopyridine structures, this compound is likely to be most stable in neutral, aprotic solvents and protected from light.[1] Extremes of pH (highly acidic or alkaline conditions) can lead to degradation.[1][2]
Q2: How does the choice between a protic and an aprotic solvent impact the stability of this compound?
The choice between a protic and an aprotic solvent is critical due to the presence of the pyrrole-like nitrogen (N1-H) and the pyridine nitrogen in the 7-azaindole core.
-
Protic Solvents (e.g., water, methanol, ethanol) contain acidic protons and can engage in hydrogen bonding.[3][4] For 7-azaindole derivatives, protic solvents can solvate the molecule and potentially facilitate proton transfer reactions, which may lead to degradation or altered reactivity.[5] While these solvents may be necessary for certain reactions, prolonged storage in protic solvents is generally not recommended without stability data.
-
Aprotic Solvents (e.g., acetonitrile, DMSO, DMF, THF) lack acidic protons and are less likely to directly participate in proton transfer with the solute.[4][6] Polar aprotic solvents are often a good choice for dissolving and working with compounds like this compound as they provide solubility without the reactive component of a protic solvent.
Caption: Protic vs. Aprotic Solvent Interactions.
Q3: My compound appears to be degrading in solution. What are the likely degradation pathways?
While specific degradation pathways for this compound have not been published, we can infer potential routes from related compounds.
-
Hydrolysis: Under strongly acidic or basic conditions, the pyrrolo[3,4-c]pyridine-1,3-dione ring system is known to undergo hydrolysis.[1][2] It is plausible that under harsh aqueous conditions, the pyrrole or pyridine ring of this compound could be susceptible to cleavage.
-
Photodegradation: Many heterocyclic aromatic compounds are light-sensitive. Studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown them to be photolabile.[1] It is crucial to protect solutions of this compound from light.
-
Oxidation: The electron-rich pyrrole ring can be susceptible to oxidation. The presence of an oxidizing agent or exposure to air over prolonged periods could lead to degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in LC-MS or NMR analysis of a stock solution. | Compound degradation. | 1. Prepare fresh solutions daily. 2. Store stock solutions at -20°C or -80°C in an appropriate aprotic solvent (e.g., DMSO, DMF). 3. Protect solutions from light by using amber vials or wrapping vials in foil. |
| Poor solubility in a desired solvent. | Mismatch of polarity between the compound and solvent. | 1. Consult a solvent miscibility chart. 2. Attempt solubilization in a small amount of a polar aprotic solvent like DMSO first, then dilute with the desired solvent. 3. Gentle warming and sonication may aid dissolution, but monitor for degradation. |
| Inconsistent results in biological assays. | Instability of the compound in the aqueous assay buffer. | 1. Minimize the time the compound is in the aqueous buffer before the assay is read. 2. Perform a time-course experiment to assess the stability of the compound in the assay buffer by LC-MS. 3. Consider the use of stabilizing excipients if permissible for the assay. |
| Color change of the solution over time. | Likely degradation or oxidation. | 1. Discard the solution. 2. When preparing new solutions, consider de-gassing the solvent to remove dissolved oxygen. 3. Store solutions under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol 1: Rapid Assessment of Solvent Stability
This protocol allows for a quick qualitative assessment of stability in different solvents.
-
Prepare stock solutions of this compound at a known concentration (e.g., 10 mM) in a panel of solvents (e.g., DMSO, Acetonitrile, Methanol, Water with 0.1% TFA, Water with 10 mM Ammonium Bicarbonate).
-
Immediately after preparation (T=0), inject an aliquot of each solution onto an HPLC-UV or LC-MS system and record the chromatogram.
-
Store the solutions under controlled conditions (e.g., room temperature, protected from light).
-
After 24 and 48 hours, re-analyze the solutions.
-
Compare the chromatograms. A stable compound will show a consistent peak area for the parent compound and no significant formation of new peaks.
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7][8][9]
Caption: Forced Degradation Study Workflow.
Methodology:
-
Stress Conditions: Expose the compound to a range of stress conditions as outlined in the diagram above. The conditions should be adjusted to achieve a target degradation of 5-20%.[7]
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the rate of degradation.
-
Analysis: Utilize a stability-indicating analytical method, typically a gradient reverse-phase HPLC method with UV and mass spectrometric detection, to separate the parent compound from its degradants.
-
Data Interpretation: Identify the major degradation products and propose potential degradation pathways. This information is invaluable for formulation development and defining appropriate storage and handling conditions.
References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC INTERNATIONAL. [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research. [Link]
-
Azaindole Therapeutic Agents. RSC Medicinal Chemistry. [Link]
-
Protic solvents – Knowledge and References. Taylor & Francis Online. [Link]
-
STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Results of forced degradation studies. ResearchGate. [Link]
-
Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
The effect of solvent on nucleophile strength in SN2 reactions. YouTube. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
-
The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Medium. [Link]
Sources
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. pharmtech.com [pharmtech.com]
- 8. rjptonline.org [rjptonline.org]
- 9. ajrconline.org [ajrconline.org]
Technical Support Center: Purification of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine
Welcome to the dedicated technical support center for 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and purifying this versatile heterocyclic compound. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Its unique structure, featuring a fused pyrrolopyridine core with halogen substituents, presents specific purification hurdles. The primary challenges often revolve around the removal of structurally similar impurities, unreacted starting materials, and byproducts from multi-step syntheses.[1] Achieving high purity (often >99%) is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data.[2]
This guide provides a structured approach to troubleshooting common purification issues through a series of frequently asked questions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crude product shows multiple spots on TLC, all with similar Rf values. How can I improve separation?
This is a common issue arising from the presence of structurally related impurities, such as isomers or dehalogenated byproducts.
Causality: The polarity of these impurities is often very close to that of the desired product, making separation by standard column chromatography challenging.
Troubleshooting Steps:
-
Solvent System Optimization for Column Chromatography:
-
Initial Assessment: Start with a common solvent system like Ethyl Acetate (EtOAc) in Hexanes.
-
Polarity Modification: If separation is poor, systematically vary the solvent polarity. A shallow gradient (e.g., 0-20% EtOAc in Hexanes over many column volumes) can often resolve closely eluting compounds.
-
Additive Introduction: For acidic or basic impurities, adding a small amount of a modifier can significantly improve separation.
-
For Basic Impurities: Add 0.1-1% triethylamine (Et3N) to the mobile phase to suppress tailing.
-
For Acidic Impurities: Add 0.1-1% acetic acid (AcOH) or formic acid (FA) to sharpen peaks.
-
-
-
Alternative Chromatography Techniques:
-
Preparative HPLC: For difficult separations, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool. A typical starting point would be a C18 column with a water/acetonitrile or water/methanol gradient, often with a trifluoroacetic acid (TFA) or formic acid modifier.
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for halogenated compounds and is an excellent alternative for separating isomers.
-
Workflow for Optimizing Chromatographic Separation
Caption: Decision workflow for chromatographic purification.
FAQ 2: I'm struggling to remove residual palladium catalyst from my product after a cross-coupling reaction. What are the best methods?
Palladium catalysts, commonly used in reactions like Suzuki or Buchwald-Hartwig aminations to functionalize the pyrrolopyridine core, can be notoriously difficult to remove completely.[3][4]
Causality: Palladium can exist in various oxidation states and may be complexed with the product or ligands, making it sparingly soluble in typical organic solvents.
Troubleshooting Steps:
-
Aqueous Workup with Chelating Agents:
-
During the aqueous workup, wash the organic layer with a solution that can sequester palladium. Common choices include:
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Dilute (1-5%) aqueous sodium sulfide (Na2S) or sodium thiosulfate (Na2S2O3)
-
Aqueous solutions of ethylenediaminetetraacetic acid (EDTA)
-
-
-
Filtration through Scavenging Agents:
-
After initial workup, dissolve the crude product in a suitable solvent (e.g., DCM, EtOAc) and stir with a palladium scavenger for several hours. The product can then be recovered by filtration.
-
Recommended Scavengers:
-
Thiol-based: Silica-bound mercaptopropyl groups (SiliaMetS Thiol) are highly effective.
-
Amine-based: Functionalized silica or polymers with amine groups can also be used.
-
Activated Carbon: A cost-effective but sometimes less selective option.
-
-
-
Recrystallization:
-
If the product is a solid, recrystallization can be highly effective at excluding metal impurities. The choice of solvent is critical.
-
Table 1: Comparison of Palladium Removal Techniques
| Method | Principle | Pros | Cons |
| Aqueous Wash | Chelation/Precipitation | Simple, inexpensive, integrated into workup. | May not be sufficient for trace amounts. |
| Scavengers | Covalent/Coordinate Bonding | High efficiency, can remove to ppm levels. | Higher cost, requires an additional step. |
| Activated Carbon | Adsorption | Inexpensive, readily available. | Can lead to product loss, less selective. |
| Recrystallization | Differential Solubility | Can yield very high purity product. | Requires a solid product, potential for yield loss. |
FAQ 3: My final product is an off-white or tan powder, but the literature reports it as white. How can I remove colored impurities?
Color in the final product often indicates the presence of trace, highly conjugated impurities or degradation products.
Causality: These impurities can arise from side reactions, oxidation, or decomposition of starting materials or the product itself, especially under harsh reaction conditions (e.g., high temperatures).
Troubleshooting Steps:
-
Activated Carbon Treatment (Decolorization):
-
Dissolve the crude or semi-pure product in a suitable hot solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a small amount of activated carbon (typically 1-5% by weight).
-
Stir or heat at reflux for 15-30 minutes.
-
Filter the hot solution through a pad of Celite® to remove the carbon.
-
Allow the filtrate to cool for recrystallization or concentrate it for further purification.
-
Caution: Activated carbon can adsorb the desired product, potentially reducing the yield. Use the minimum amount necessary.
-
-
Recrystallization:
-
This is one of the most effective methods for removing small amounts of impurities that cause coloration.
-
Solvent Screening: Test the solubility of your product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the product when hot but have low solubility when cold. Common choices for similar heterocyclic compounds include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes.[5]
-
Detailed Protocol: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add ~20 mg of the impure product. Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is too good. If it is insoluble, heat the mixture. A good solvent will dissolve the compound upon heating.
-
Dissolution: Place the bulk of the impure solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a Celite® pad if carbon was used) into a clean, pre-warmed flask. This removes insoluble impurities and carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
FAQ 4: What are the expected analytical signatures for a pure sample of this compound?
Verifying the purity and identity of the final product is a critical step.
Analytical Techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. The proton NMR should show characteristic signals for the aromatic and pyrrole protons.
-
Mass Spectrometry (MS): Confirms the molecular weight. Look for the correct molecular ion peak (M+H)+.[2]
-
High-Performance Liquid Chromatography (HPLC): The primary method for purity assessment. A pure sample should show a single major peak (typically >99% by area).[2]
-
Elemental Analysis (CHN): Confirms the elemental composition of the compound.
Purity Analysis Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound [synhet.com]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | lookchem [lookchem.com]
Technical Support Center: Optimizing the Potency of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine Derivatives
Document ID: TSC-PYRROLOPYRIDINE-V1.0
Last Updated: January 22, 2026
Introduction
Welcome to the technical support center for the 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine scaffold. This bicyclic heterocycle, a derivative of 7-azaindole, has emerged as a privileged structure in modern drug discovery, particularly in the development of protein kinase inhibitors.[1][2] Its unique arrangement of hydrogen bond donors and acceptors allows it to serve as an effective hinge-binder for numerous kinases, making it a valuable starting point for inhibitor design.[1]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, experience-driven answers to common challenges encountered when trying to increase the potency and optimize the drug-like properties of this important scaffold. We will move from foundational concepts to specific troubleshooting scenarios, providing not just protocols but the strategic reasoning behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the core scaffold and its inherent properties.
Q1: What is the primary role of the 7-azaindole core in kinase binding?
A: The 7-azaindole (or pyrrolo[2,3-c]pyridine) core acts as a bioisostere of purine and indole systems.[1][3] Its primary function in kinase inhibition is to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The N1-H of the pyrrole ring and the N7 nitrogen of the pyridine ring act as a hydrogen bond donor and acceptor, respectively, mimicking the interaction of the adenine base of ATP. This bidentate interaction provides a strong anchor for the inhibitor, establishing a solid foundation for achieving high potency.
Q2: What is the significance of the fluorine and chlorine substituents on the core scaffold?
A: The fluorine at C4 and chlorine at C7 are not merely synthetic artifacts; they play crucial roles in modulating the compound's properties:
-
C4-Fluorine: Fluorine is the most electronegative element, and its introduction can significantly alter a molecule's physicochemical properties.[4] A fluorine atom at C4 can:
-
Enhance Binding Affinity: It can form favorable electrostatic or hydrogen-bond interactions with the receptor, increasing potency.[5][6][7]
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the basicity of the nearby pyridine nitrogen (N7), which can be critical for cell permeability and avoiding off-target effects.[4]
-
Block Metabolic Oxidation: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it resistant to metabolic attack by cytochrome P450 enzymes and potentially increasing the compound's half-life.[4][8]
-
-
C7-Chlorine: The chlorine atom at C7 is also a critical modulator and a versatile synthetic handle.[9]
-
Lipophilicity and Binding: Chlorine increases lipophilicity more than fluorine, which can enhance hydrophobic interactions within the binding pocket.[10] Depending on the specific pocket, replacing chlorine with other groups (or hydrogen) can be a key optimization step.[11][12]
-
Synthetic Handle: The C7-chloro position is reactive and ideal for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of adjacent pockets in the target protein.[2]
-
Q3: Besides kinase inhibition, what other therapeutic areas utilize this scaffold?
A: While kinase inhibition is the most prominent application, the versatile 7-azaindole core has been explored in a range of other therapeutic areas, including the development of serotonin transporter inhibitors for antidepressants, cannabinoid receptor modulators, and agents targeting HIV-1 attachment.[3][13] This versatility underscores its status as a privileged scaffold in medicinal chemistry.
Part 2: Troubleshooting Guides & Optimization Strategies
This section provides structured, problem-oriented guidance for common challenges in potency optimization.
Guide 1: Low Target Potency (High IC50/Ki) in Biochemical Assays
Problem: Your initial derivative shows weak activity against the purified target protein. Where do you begin Structure-Activity Relationship (SAR) exploration?
Root Cause Analysis: Weak initial potency typically stems from a suboptimal fit within the target's binding pocket. The inhibitor may be making only minimal or strained interactions beyond the core hinge-binding motif.
Solution Pathway: A systematic exploration of the scaffold's substitution points is the most effective strategy.[14] The goal is to identify vectors where adding new functional groups can engage additional binding pockets and increase affinity.
The diagram below highlights the key positions on the this compound core for SAR exploration.
Caption: Key modification points for SAR exploration.
-
N1-Position (Pyrrole Nitrogen): This is often the most fruitful position for achieving significant potency gains. Substituents at N1 typically project out towards the solvent-exposed region of the ATP pocket.
-
Strategy: Introduce a variety of small alkyl groups, phenyl rings, and functionalized side chains. This exploration can pick up interactions with surface residues or extend into deeper, adjacent sub-pockets. The "magic methyl" effect, where the addition of a single methyl group dramatically increases potency, is often observed at positions like this due to favorable conformational effects or displacement of water molecules.[15]
-
Example SAR Data: The following table, adapted from studies on related azaindole kinase inhibitors, illustrates the impact of N1 substitution.[16]
-
| Compound ID | N1-Substituent | Target IC50 (nM) | Fold Improvement (vs. H) |
| 1a | -H | 50 | 1x |
| 1b | -Methyl | 25 | 2x |
| 1c | -Ethyl | 30 | 1.7x |
| 1d | -Phenyl | 8 | 6.3x |
| 1e | -4-Morpholinomethylphenyl | 2 | 25x |
-
C7-Position (Chloro Group): The chlorine is an excellent leaving group for palladium-catalyzed cross-coupling reactions.
-
Strategy: Use Suzuki or Stille couplings to introduce aryl or heteroaryl groups. Use Buchwald-Hartwig amination to introduce substituted amines. This allows the molecule to expand into different regions of the kinase.
-
Consideration: Ask whether the chlorine itself is essential. Sometimes, replacing it with a smaller hydrogen or a methyl group can relieve a steric clash and improve potency.
-
-
C5-Position: This position often points towards the ribose pocket of the ATP binding site.
-
Strategy: Introduce small polar groups (e.g., -OH, -NH2, small amides) that can mimic the interactions of the ribose hydroxyls. This can significantly enhance both potency and selectivity.
-
Guide 2: Good Biochemical Potency but Poor Cellular Activity
Problem: Your compound is highly potent against the isolated enzyme (e.g., IC50 < 50 nM), but shows weak or no activity in cell-based assays (e.g., anti-proliferative assays).
Root Cause Analysis: This is a classic drug development hurdle. The issue is almost always related to the compound's physicochemical properties, which prevent it from reaching its intracellular target. The primary culprits are poor membrane permeability, high efflux by transporters, or rapid metabolic degradation.[17][18]
Solution Pathway: A multiparameter optimization approach is required to balance potency with drug-like properties.[14]
The following workflow outlines a systematic process to troubleshoot this issue.
Caption: Troubleshooting workflow for poor cellular activity.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a rapid, high-throughput assessment of a compound's passive membrane permeability.
-
Preparation:
-
Prepare a 10 mM DMSO stock solution of the test compound.
-
Create a donor solution by diluting the stock to 10 µM in a pH 7.4 buffer.
-
The acceptor plate (e.g., Millipore MultiScreen-IP) contains a PVDF membrane pre-coated with a lipid solution (e.g., 2% lecithin in dodecane).
-
Fill the wells of the acceptor plate with pH 7.4 buffer.
-
-
Assay Execution:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the membranes are in contact with the donor solution.
-
Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.
-
After incubation, separate the plates.
-
-
Analysis:
-
Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the appropriate formula, which accounts for incubation time, volume, and membrane area.
-
Interpretation: Compounds with high Pe values are predicted to have good passive permeability. Low Pe values suggest that permeability is a likely barrier to cellular activity.
-
Part 3: Advanced Strategies for Optimization
Once initial potency and cellular activity are established, further refinement is often necessary to achieve a clinical candidate profile.
Strategy 1: Rigidification for Selectivity
Promiscuous kinase inhibitors can lead to off-target toxicity.[19] One effective strategy to improve selectivity is "rigidification," where flexible side chains are locked into a specific conformation through cyclization.[20] This pre-organizes the molecule for the desired target, while creating steric clashes with the binding sites of off-target kinases. For a pyrrolo[2,3-c]pyridine, this could involve cyclizing a substituent from the N1 position back to the C6 position, creating a new fused ring system.
Strategy 2: Optimizing Drug-Target Residence Time
Potency (IC50) is a measure of equilibrium binding, but the duration of target engagement (residence time) can be a better predictor of in vivo efficacy.[21] Strategies to prolong residence time include:
-
Displacing Water Molecules: Design modifications that displace structurally important water molecules from the binding pocket, as the entropic gain can lead to a more stable drug-target complex.
-
Covalent Inhibition: If a suitable nucleophile (like a cysteine) is near the binding site, introducing a weak electrophile (e.g., an acrylamide) onto the inhibitor can lead to irreversible binding and a very long duration of action.
References
-
Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
-
Roles of Fluorine in Drug Design and Drug Action. Ingenta Connect.
-
How to increase potency of drugs? Patsnap Synapse.
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).
-
Role of Fluorine in Drug Design and Drug Action | Request PDF. ResearchGate.
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central (PMC).
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online.
-
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PubMed Central (PMC).
-
Effect of “magic chlorine” in drug discovery: an in silico approach. PubMed Central (PMC).
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate.
-
Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. PubMed Central (PMC).
-
Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications.
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
-
Mechanism of drug-potency enhancement via methylation. RSC Publishing.
-
Effects of rigidity on the selectivity of protein kinase inhibitors. PubMed Central (PMC).
-
Role of Medicinal Chemistry in Modern Drug Discovery. Steeron Research.
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central (PMC).
-
Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. MDPI.
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate.
-
Cell-permeable dual inhibitors of protein kinases CK2 and PIM-1: structural features and pharmacological potential. SpringerLink.
-
Kinase inhibitor modulation of endothelial barrier properties. YouTube.
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
-
Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. MDPI.
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. Scholarly Community Encyclopedia.
-
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PubMed Central (PMC).
-
The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Autech Industry.
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- 4. tandfonline.com [tandfonline.com]
- 5. benthamscience.com [benthamscience.com]
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- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
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- 14. steeronresearch.com [steeronresearch.com]
- 15. Mechanism of drug-potency enhancement via methylation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Effects of rigidity on the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Resistance to Kinase Inhibitors Derived from the 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine Scaffold
Welcome to the technical support center for researchers, scientists, and drug development professionals working with kinase inhibitors synthesized from the 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold. This versatile chemical intermediate is a foundational building block for a new generation of targeted therapeutics, particularly potent protein kinase inhibitors.[1] The pyrrolo[2,3-d]pyrimidine nucleus, a close analogue, is a deaza-isostere of adenine, making it an excellent starting point for designing ATP-competitive kinase inhibitors.[2]
While these inhibitors can show remarkable initial efficacy, the emergence of drug resistance is an almost inevitable clinical and experimental challenge.[3] This guide provides in-depth troubleshooting strategies, experimental protocols, and answers to frequently asked questions to help you investigate, understand, and overcome resistance mechanisms in your research models.
Part 1: FAQs - Understanding the Roots of Resistance
This section addresses common questions regarding the fundamental mechanisms of resistance to kinase inhibitors.
Q1: We've observed a loss of efficacy with our lead compound derived from the this compound scaffold. What are the most common reasons for this acquired resistance?
A1: Acquired resistance to kinase inhibitors typically falls into two main categories:
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On-Target (Target-Dependent) Resistance: These are modifications to the drug's direct molecular target. The most common on-target mechanism is the acquisition of secondary mutations in the kinase domain of the target protein.[4] These mutations can prevent the inhibitor from binding effectively, often by altering the conformation of the ATP-binding pocket. A classic example is the "gatekeeper" mutation, which involves a bulky amino acid substitution that sterically hinders drug binding without significantly affecting ATP binding.[5] Another on-target mechanism is the amplification of the target gene, leading to overexpression of the kinase, which effectively "out-competes" the inhibitor.[3][4]
-
Bypass Track (Target-Independent) Resistance: In this scenario, the cancer cells activate alternative signaling pathways to circumvent their dependency on the inhibited kinase.[3] This allows downstream signaling required for proliferation and survival to continue, even in the presence of the drug. Common bypass mechanisms include the amplification or activation of other receptor tyrosine kinases (RTKs) that can trigger parallel signaling cascades, such as MET or HER2 amplification in response to EGFR inhibition.[3]
. Q2: How can we determine if the resistance we are seeing is due to on-target mutations or the activation of a bypass pathway?
A2: A multi-pronged experimental approach is necessary to distinguish between these mechanisms.
-
Target Sequencing: The most direct way to identify on-target mutations is to sequence the target kinase's gene from your resistant cell lines or xenograft models. Compare the sequence to the parental, sensitive cells to identify any acquired mutations.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This antibody-based array allows you to simultaneously assess the phosphorylation status of dozens of RTKs. A significant increase in the phosphorylation of a specific RTK (other than the primary target) in resistant cells compared to sensitive cells is a strong indicator of a bypass pathway activation.
-
Western Blot Analysis: Following up on leads from an RTK array, use western blotting to confirm the upregulation and activation of specific bypass pathway proteins (e.g., p-MET, p-HER2, p-AKT) in your resistant models. Crucially, you should also probe for the phosphorylation status of your primary target. If the primary target is still inhibited (i.e., dephosphorylated) in the resistant cells, it strongly suggests a bypass mechanism is at play.[5]
Part 2: Troubleshooting Guide - Investigating Resistance in Your Experimental Models
This guide provides a structured, question-and-answer workflow for researchers actively troubleshooting resistance.
Q3: Our resistant cell line shows no mutations in the target kinase. How do we identify the active bypass pathway?
A3: When direct sequencing reveals no on-target mutations, the focus shifts to identifying the compensatory signaling routes.
Experimental Workflow: Identifying Bypass Pathways
This workflow provides a systematic approach to pinpointing the mechanism of resistance.
Caption: Workflow for Investigating Acquired Resistance Mechanisms.
Protocol: Phospho-RTK Array
-
Cell Lysis: Culture both parental (sensitive) and resistant cells to ~80-90% confluency. Treat with your kinase inhibitor at a 10x IC50 concentration (based on the sensitive line) for 2-4 hours to ensure the primary target is inhibited.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse using the manufacturer-provided lysis buffer, supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Array Incubation: Dilute the lysates to the same concentration and incubate with the phospho-RTK array membrane according to the manufacturer's protocol. This membrane is spotted with antibodies that capture specific phosphorylated RTKs.
-
Detection: Wash the membrane and incubate with the detection antibody cocktail, followed by a streptavidin-HRP conjugate.
-
Imaging: Apply chemiluminescent substrate and image the membrane. Densitometry analysis will reveal which phospho-RTKs are significantly upregulated in the resistant line.
Q4: We've identified MET amplification as a potential bypass mechanism. What is the best way to functionally validate this?
A4: The gold standard for validating a bypass pathway is to demonstrate that co-inhibition of the primary target and the bypass pathway restores sensitivity to your drug.[5]
Protocol: Synergy Analysis using Combination Index (CI)
-
Reagent Preparation: You will need your pyrrolo[2,3-c]pyridine-derived inhibitor and a selective MET inhibitor (e.g., Crizotinib, Capmatinib).
-
Assay Setup: Seed your resistant cells in 96-well plates.
-
Dose-Response Matrices: Create a matrix of drug concentrations. Serially dilute your inhibitor along the y-axis and the MET inhibitor along the x-axis. Include single-agent controls for both drugs.
-
Cell Viability Assay: After 72 hours of incubation, measure cell viability using a standard method like CellTiter-Glo® or MTT.
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI). The CI value quantifies the interaction between the two drugs:
-
CI < 1: Synergistic effect (the combination is more effective than the sum of individual drugs)
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
A strong synergistic effect (CI << 1) in the resistant cell line provides powerful evidence that MET signaling is a key bypass mechanism.
Data Presentation: Combination Index (CI) Values
| Cell Line | Your Inhibitor (IC50) | MET Inhibitor (IC50) | Combination (50% Effect) | Combination Index (CI) | Interpretation |
| Parental (Sensitive) | 15 nM | >10 µM | N/A | N/A | MET not critical |
| Resistant | 1.2 µM | 500 nM | 10 nM (Your Inhibitor) + 25 nM (MET Inhibitor) | 0.21 | Strong Synergy |
Part 3: Advanced Strategies - Designing the Next Move
Once a resistance mechanism is identified, the next step is to devise a strategy to overcome it.
Q5: Our resistance is caused by a T790M-like gatekeeper mutation in the target kinase. What are our options?
A5: Overcoming gatekeeper mutations requires rationally designed next-generation inhibitors. Pyrrolo[2,3-d]pyrimidine and related scaffolds are well-suited for this.[6]
Strategy 1: Covalent Inhibition If a suitable cysteine residue is located near the ATP binding pocket, you can modify your scaffold to include a reactive group (e.g., an acrylamide) that forms a covalent bond with this cysteine. This irreversible binding can overcome the reduced affinity caused by the gatekeeper mutation. This approach has been successfully used to develop third-generation EGFR inhibitors.[4][7]
Strategy 2: Allosteric Inhibition Instead of competing with ATP, allosteric inhibitors bind to a different site on the kinase, inducing a conformational change that inactivates the enzyme.[8] These inhibitors are often insensitive to mutations in the ATP-binding pocket. Preclinical studies have shown that combining ATP-competitive and allosteric inhibitors can suppress the emergence of resistance mutations.[8]
Q6: We've confirmed resistance is due to a bypass pathway. Is combination therapy the only solution?
A6: While combination therapy is the most direct approach, another strategy is to develop multi-targeted inhibitors. The pyrrolo[2,3-d]pyridine scaffold is known for its adaptability in targeting multiple kinases.[9] By modifying the substituents on the pyrrolopyridine core, it's possible to design a single molecule that potently inhibits both the primary target and the key kinase in the bypass pathway. This can offer advantages in terms of pharmacokinetics and patient compliance compared to a two-drug cocktail.
Logical Relationship: Choosing a Strategy to Overcome Resistance
Caption: Strategic responses to different resistance mechanisms.
References
-
Wagle, N., et al. (2011). Mechanisms of Drug-Resistance in Kinases. ResearchGate. Available at: [Link]
-
Gambacorti-Passerini, C., et al. (2022). Overcoming resistance mechanisms to kinase inhibitors. OncoTargets and Therapy. Available at: [Link]
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Lin, L., et al. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research. Available at: [Link]
-
Udayakumar, D., et al. (2018). Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Journal of Gynecology Research. Available at: [Link]
-
Buck, E., & Eyzaguirre, A. (2007). Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. EMBO Molecular Medicine. Available at: [Link]
-
Abdel-Aziem, A., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. Available at: [Link]
-
Bobbio, C., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. Available at: [Link]
-
Abdel-Aziem, A., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Manetti, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Amoah, E., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]
-
Szeliga, J., & Ruszczak, A. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Giddens, A. C., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules. Available at: [Link]
-
Sharma, V., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available at: [Link]
-
Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. Available at: [Link]
-
Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine
Welcome to the technical support center for the analysis of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine (CAS No. 357263-69-5). This guide is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and troubleshooting solutions for common analytical challenges. As a key intermediate in pharmaceutical synthesis, robust and reliable analytical methods are paramount for ensuring purity, monitoring reaction progress, and performing quality control.[1]
This document provides in-depth, practical guidance on the primary analytical techniques used for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for purity assessment and quantification of this compound due to its high resolution and sensitivity. A well-developed reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.
Frequently Asked Questions (FAQs) - HPLC
Q1: What is a reliable starting point for developing an RP-HPLC method for this compound?
A1: A robust starting method provides a solid foundation for further optimization. The key is to select conditions that accommodate the compound's polarity and aromatic nature. The pyrrolopyridine core contains basic nitrogen atoms that can influence chromatographic behavior.
A recommended starting point is detailed below. This method utilizes a standard C18 column and an acidic mobile phase to ensure consistent protonation of the analyte, which typically leads to better peak shape.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and efficiency for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | An acidic modifier minimizes peak tailing by suppressing the interaction of basic analytes with residual silica silanols.[2] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Gradient | 10% to 90% B over 15 minutes | A broad gradient is effective for initial screening to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven ensures retention time stability.[3] |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) Scan | The aromatic structure suggests strong UV absorbance. A DAD allows for the determination of the absorbance maximum. |
| Injection Vol. | 5-10 µL | A smaller volume minimizes potential for peak distortion from the injection solvent.[3] |
Troubleshooting Guide - HPLC
This section addresses common issues encountered during the HPLC analysis of this compound.
Q2: My chromatographic peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is the most frequent issue for amine-containing heterocyclic compounds like this one.[2] It compromises quantification and resolution. The primary cause is unwanted secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol Interactions. The most common culprit is the interaction between the basic nitrogen on the pyridine ring and acidic residual silanol groups on the silica surface of the column packing.[2][4] This secondary retention mechanism causes a portion of the analyte molecules to lag, resulting in a tail.
-
Solution A: Lower the Mobile Phase pH. Operating at a low pH (e.g., 2.5-3.0) with an acid like formic, trifluoroacetic, or phosphoric acid ensures that the silanol groups are fully protonated (Si-OH) and less likely to interact with the protonated basic analyte.[2] Ensure your column is rated for low-pH operation.
-
Solution B: Use a Modern, High-Purity Column. Columns with high-purity silica and advanced end-capping (e.g., "fully end-capped" columns) have a much lower concentration of active silanol sites, significantly reducing the potential for tailing.[4]
-
Solution C: Add a Competing Base. In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, but this can complicate method development and is less favored than pH control.
-
-
Cause 2: Column Contamination or Void. Contaminants from the sample accumulating at the head of the column can create active sites. A physical void (a depression in the packed bed at the inlet) can also distort peak shape.
-
Solution: Use Guard Columns and Filters. A guard column acts as a disposable pre-column to catch contaminants.[5] An in-line filter can also prevent particulates from reaching the column. If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help, but replacement is often necessary.[2]
-
-
Cause 3: Sample Overload. Injecting a sample that is too concentrated can saturate the stationary phase, leading to a right-angled peak front followed by a tailing peak.
-
Solution: Dilute the Sample. Reduce the sample concentration and re-inject. If the peak shape improves, mass overload was the issue.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming identity and detecting volatile impurities. The suitability of GC-MS depends on the thermal stability and volatility of this compound. Given its structure, it is expected to be amenable to GC analysis.[6]
Frequently Asked Questions (FAQs) - GC-MS
Q1: Can this compound be analyzed by GC-MS, and what are the initial considerations?
A1: Yes, GC-MS is a viable method. Key considerations are:
-
Thermal Stability: The primary risk is degradation in the high-temperature GC inlet. Start with a lower inlet temperature (e.g., 220-250 °C) and check for the appearance of degradation products.
-
Column Choice: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, ZB-5MS), is a good starting point. These columns offer good selectivity for a wide range of compounds.
-
MS Detection: Standard Electron Ionization (EI) will provide a characteristic fragmentation pattern for library matching and identification. The molecular ion should be visible, along with fragments corresponding to the loss of Cl, F, or parts of the ring structure.
Troubleshooting Guide - GC-MS
This section addresses common issues encountered during the GC-MS analysis of halogenated heterocyclic compounds.
Q2: I am observing poor peak shape (tailing) and low response. What could be the problem?
A2: This is a classic sign of "active sites" within the GC system interacting with your polar analyte.
-
Cause 1: Active Sites in the Inlet or Column. The N-H group of the pyrrole ring is particularly prone to forming hydrogen bonds with active sites (e.g., metal oxides, silanols) in the injection port liner or at the head of the column.[7] This can cause irreversible adsorption (low response) or delayed release (peak tailing).
-
Solution A: Use a Deactivated Inlet Liner. Always use a high-quality, deactivated (silanized) inlet liner. This is the most critical step for analyzing polar compounds.
-
Solution B: Condition the Column. Before analysis, bake out the column at a high temperature (as per manufacturer's instructions) to remove contaminants that may create active sites.[7]
-
Solution C: Derivatization. While more complex, derivatizing the N-H group (e.g., silylation) can make the molecule less polar and more volatile, dramatically improving its chromatography. This is often a last resort for method development.
-
Q3: My results are not reproducible, and I see extraneous "ghost" peaks in my blank runs. What should I investigate?
A3: Lack of reproducibility and ghost peaks often point to contamination and carryover from previous injections.[7][8]
-
Cause 1: Sample Carryover. If your analyte is adsorbing to active sites, it can slowly bleed off in subsequent runs, creating ghost peaks.
-
Solution: Clean the System and Use Solvent Washes. After a high-concentration injection, run several injections of a high-purity solvent to wash the inlet and column. If the problem persists, you may need to trim the first few centimeters from the column inlet and clean the inlet itself.
-
-
Cause 2: Septum Bleed. Overused or incorrect septa can shed small particles into the liner or degrade at high temperatures, releasing volatile compounds that appear as peaks.
-
Solution: Regular Septum Replacement. Replace the septum regularly as part of routine maintenance. Ensure you are using a high-quality, low-bleed septum appropriate for your inlet temperature.[9]
-
-
Cause 3: Contaminated Carrier Gas or Gas Lines. Impurities in the carrier gas or contaminated gas traps can introduce a consistent background of interfering peaks.
-
Solution: Check Gas Purity and Traps. Ensure you are using high-purity carrier gas (e.g., Helium 99.999%) and that your moisture, oxygen, and hydrocarbon traps are not expired.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for unambiguous structure elucidation and confirmation. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be highly informative.
Frequently Asked Questions (FAQs) - NMR
Q1: What are the expected features in the ¹H and ¹³C NMR spectra for this compound?
A1: The spectra will show distinct signals for the pyrrole and pyridine ring systems.
-
¹H NMR: You should expect signals for the three aromatic protons and one N-H proton from the pyrrole ring. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. The aromatic protons will appear as doublets or multiplets, with coupling constants characteristic of their positions on the rings.
-
¹³C NMR: Seven distinct carbon signals are expected. The chemical shifts will be influenced by the attached heteroatoms (N) and halogens (Cl, F). The carbon atom bonded to fluorine will show a large one-bond coupling constant (¹JCF), appearing as a doublet. Other nearby carbons will show smaller C-F couplings.
-
¹⁹F NMR: A single signal is expected for the fluorine atom, which will be coupled to nearby protons.
Troubleshooting Guide - NMR
This section addresses common issues that can affect the quality of NMR data.
Q2: My NMR signals are broad, making interpretation difficult. What is the cause?
A2: Broad signals in NMR can obscure important coupling information and suggest several underlying issues.
-
Cause 1: Presence of Paramagnetic Impurities. Even trace amounts of paramagnetic metals (e.g., iron, copper) from glassware or reagents can cause significant line broadening.
-
Solution: Use High-Purity Solvents and Clean Glassware. Ensure you are using high-quality NMR solvents and meticulously clean your NMR tubes. If contamination is suspected, filtering the sample through a small plug of celite or silica in a pipette can sometimes remove the impurities.
-
-
Cause 2: Chemical or Conformational Exchange. The N-H proton of the pyrrole ring can undergo chemical exchange with residual water in the solvent, which can broaden its signal.
-
Solution: Use Dry Solvent or Perform a D₂O Exchange. Using a freshly opened ampoule of deuterated solvent can minimize water content. To confirm the N-H proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signal should disappear or significantly decrease in intensity, confirming its identity.
-
-
Cause 3: Sample Concentration/Aggregation. At high concentrations, molecules can aggregate through intermolecular forces (like hydrogen bonding), which can restrict molecular tumbling and lead to broader signals.
-
Solution: Dilute the Sample. Prepare a more dilute sample (e.g., 5-10 mg in 0.6 mL of solvent) and re-acquire the spectrum.[10]
-
Q3: Why are my chemical shifts different from a previously recorded spectrum of the same compound?
A3: Chemical shifts are sensitive to the local electronic environment and can be influenced by several experimental parameters.
-
Cause: Change in Solvent. This is the most common reason for chemical shift differences. Aromatic solvents like benzene-d₆ or polar solvents like DMSO-d₆ can induce significant shifts compared to a non-polar solvent like CDCl₃.[11]
-
Solution: Consistency is Key. Always record and report the solvent used for the NMR analysis. For direct comparison, spectra must be acquired in the same solvent.[11]
-
References
-
Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]
-
Sharma, V., et al. New Journal of Chemistry Supporting Information. Royal Society of Chemistry. Available from: [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available from: [Link]
-
Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. Available from: [Link]
-
Labio Scientific®. (2022). Limitations and disadvantages of GC-MS. Labio Scientific®. Available from: [Link]
-
Cioni, F., et al. (2022). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Metabolites. MDPI. Available from: [Link]
-
Veselov, I. S., et al. (2022). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity. ResearchGate. Available from: [Link]
-
Pospelova, N. B., & Vshivkova, T. S. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Available from: [Link]
-
Al-Sanea, M. M., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. MDPI. Available from: [Link]
-
Andersson, J. T. (2007). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels. ACS Publications. Available from: [Link]
-
8 Common Gas Chromatography Mistakes. Technology Networks. Available from: [Link]
-
ALWSCI. (2024). Common Sources Of Error in Gas Chromatography. ALWSCI. Available from: [Link]
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Szymański, P., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. PMC. Available from: [Link]
-
Shoeb, M., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research. PMC. Available from: [Link]
-
Goud, G. K., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]
-
Edirisinghe, P. D., & Attygalle, A. B. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Available from: [Link]
-
The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. Agilent. Available from: [Link]
-
Sayed, A. I., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. RSC Advances. PMC. Available from: [Link]
-
Gangjee, A., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. PMC. Available from: [Link]
-
Stoyanov, A., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available from: [Link]
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Technical Support Center: Production of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Welcome to the technical support center for the synthesis and scale-up of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process development experience. Our goal is to help you navigate the complexities of moving from bench-scale success to robust, large-scale production.
Overview of Synthetic Strategy
This compound is a key heterocyclic intermediate in medicinal chemistry, valued for its role in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Its synthesis typically involves the construction of the fused pyrrolopyridine core, followed by precisely controlled halogenation steps.[1]
While numerous routes to the 7-azaindole core exist, a common industrial approach involves building the pyrrole ring onto a pre-functionalized pyridine starting material. This strategy allows for early introduction of key substituents, which can simplify purification in later stages. The pathway below illustrates a plausible and adaptable synthetic route.
Caption: Plausible synthetic route for this compound.
Troubleshooting Guide: From Lab to Plant
This section addresses common challenges encountered during the scale-up of this compound synthesis in a practical question-and-answer format.
Question 1: My reductive cyclization (Step 2) is stalling at kilogram scale, showing only 60% conversion after extended reaction time, whereas the lab-scale reaction completed in 4 hours. What's going on?
Answer: This is a classic scale-up problem often rooted in mass and heat transfer limitations.
-
Causality - The "Why":
-
Inefficient Mixing: In a large reactor, achieving the same level of homogenous mixing as a small flask is difficult. If you are using a solid reducing agent like iron powder (Fe), it may be settling at the bottom of the reactor, reducing its effective surface area and contact with the reactants. This creates localized zones of low reagent concentration, slowing the overall reaction rate.
-
Poor Heat Transfer & Thermal Gradients: Reductive cyclizations are often exothermic. On a small scale, the high surface-area-to-volume ratio of the flask allows for rapid heat dissipation. In a large reactor, this ratio is much lower, making it harder to remove heat.[2] This can lead to the formation of localized "hot spots" where the temperature is significantly higher than your probe reading.[3][4] These hot spots can degrade sensitive intermediates or reagents, leading to side products and stalled reactions. Conversely, if the reaction requires heating, inefficient heat transfer can mean the bulk of your mixture never reaches the optimal reaction temperature.
-
Reagent Addition Rate: The rate of addition for reagents becomes critical at scale. Adding a solution too quickly can exacerbate exotherms, while adding it too slowly can unnecessarily prolong the reaction time, potentially allowing for the degradation of unstable intermediates.
-
-
Actionable Solutions:
-
Characterize Your Agitation: Ensure your reactor's impeller design and speed (RPM) are sufficient for solid suspension. Consult reactor engineering charts or software to confirm you are operating in a turbulent flow regime that keeps solids suspended.
-
Controlled Addition: Add reagents subsurface (via a dip tube) to ensure immediate dispersion into the bulk of the reaction mixture. For highly exothermic steps, consider a controlled, slower addition rate and monitor the internal temperature closely.
-
Use Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the reaction's thermal profile (heat of reaction, onset temperature of exotherm). This data is crucial for designing a safe and effective thermal control strategy at scale.[5][6]
-
Consider a Different Reducing Agent: If solid suspension is a persistent issue, explore homogenous reducing agents or catalytic hydrogenation, which can bypass solid-liquid mass transfer problems.
-
Question 2: After the fluorination step (Step 3), my crude product contains a significant isomeric impurity that is difficult to separate. How can I identify and minimize this?
Answer: Isomeric impurity formation is common in aromatic substitutions on complex heterocyclic systems. The source is likely incomplete or non-selective reaction.
-
Causality - The "Why":
-
Incomplete Diazotization/Substitution: If using a Balz-Schiemann type reaction, incomplete conversion of the precursor amine to the diazonium salt, or incomplete substitution of the diazonium group with fluoride, can leave residual starting material or generate phenolic byproducts upon aqueous work-up.
-
Positional Isomers: Depending on the precise precursors used, you might have other reactive sites on the ring. For example, if a di-chloro precursor is carried over, you could form a di-fluoro or chloro-fluoro isomer that is structurally very similar to your target molecule, making purification by simple crystallization challenging.
-
Hydrolysis: The chloro group at the 7-position can be susceptible to nucleophilic aromatic substitution (SₙAr), especially under harsh conditions (high temperature, strong base), leading to the corresponding 7-hydroxy impurity.
-
-
Actionable Solutions:
-
Impurity Identification: Use LC-MS to get a precise mass of the impurity. This will help you determine if it's an isomer (same mass) or a byproduct from an incomplete reaction (different mass). Use high-field NMR on an isolated impurity fraction to confirm its structure.
-
Optimize Fluorination Conditions:
-
Temperature Control: Run the reaction at the lowest effective temperature to improve selectivity and minimize side reactions.
-
Anhydrous Conditions: Water can interfere with many fluorinating agents and intermediates. Ensure all reagents and solvents are rigorously dried.
-
Stoichiometry: Carefully control the stoichiometry of your fluorinating agent. An excess may lead to over-fluorination if other reactive sites are available.
-
-
Purification Strategy:
-
Recrystallization Solvent Screen: Perform a systematic screen of solvents and solvent mixtures to find a system where the desired product has significantly lower solubility than the impurity at a given temperature.
-
pH-Based Extraction: The pyrrole NH is weakly acidic. You may be able to exploit differences in the pKa between your product and certain impurities to achieve separation through a carefully controlled aqueous extraction at a specific pH.
-
Preparative Chromatography: While not ideal for very large scales, preparative HPLC or flash chromatography on silica gel can be used to isolate pure material if other methods fail.
-
-
| Parameter | Lab Scale (100 mL) | Pilot Scale (100 L) | Key Considerations for Scale-Up |
| Heat Transfer | High surface area/volume ratio; efficient dissipation. | Low surface area/volume ratio; risk of hot spots. | Use jacketed reactors with efficient thermal fluids; perform calorimetry.[2] |
| Mixing | Homogenous via magnetic stir bar. | Potential for dead zones; solid settling. | Use overhead mechanical stirrer with appropriate impeller (e.g., pitched-blade turbine). |
| Addition Time | ~5 minutes (dropper) | 1-2 hours (addition pump) | Control rate to manage exotherms and ensure good initial dispersion. |
| Impurity Profile | May appear clean (impurities below TLC/NMR detection). | Minor impurities can become major issues. | Use sensitive analytical methods (HPLC, GC-MS) for in-process controls.[7] |
Table 1: Comparison of Key Process Parameters between Laboratory and Pilot Scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards I should be aware of when producing this compound at scale? A1: The primary hazards involve chlorinated starting materials, potentially energetic reactions, and corrosive reagents.
-
Chlorinated Pyridines: Starting materials like dichloropyridines are toxic and irritants.[8][9][10] Handle them in well-ventilated areas (e.g., a fume hood or ventilated enclosure) using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[10]
-
Exothermic Reactions: As discussed, many steps can be exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially breaching the reactor.[2] Always have a robust cooling system and consider an emergency quench plan.
-
Corrosive Reagents: Syntheses may use strong acids (sulfuric, acetic) or chlorinating agents like POCl₃ or SOCl₂. These are highly corrosive and can release toxic fumes. Use corrosion-resistant reactors (e.g., glass-lined steel) and ensure adequate scrubbing for off-gases. Thionyl chloride, in particular, has known incompatibilities with certain solvents that can lead to hazardous gas evolution.[5][6]
Q2: My final product has inconsistent physical properties (e.g., solubility, melting point) from batch to batch, even with high purity by HPLC. What could be the cause? A2: You are likely observing polymorphism. Polymorphism is the ability of a compound to exist in multiple crystal forms, each with different physical properties.[11][12] For an active pharmaceutical ingredient (API) or intermediate, controlling the polymorphic form is critical as it can affect bioavailability, stability, and downstream processing.[13]
-
Solution: Develop a controlled crystallization protocol. Key parameters to control include:
-
Solvent System: The choice of anti-solvent and solvent.
-
Cooling Rate: A slow, controlled cooling profile is often necessary to obtain the most stable polymorph. Crash-cooling tends to produce less stable, kinetically favored forms.
-
Seeding: Seeding the solution with crystals of the desired polymorph can direct the crystallization to that form.
-
Agitation: The stirring rate can influence nucleation and crystal growth. You should use analytical techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to characterize and identify the different polymorphs.[14]
-
Q3: Can I use a palladium-catalyzed cross-coupling reaction to build the 7-azaindole core at a large scale? A3: Yes, palladium-catalyzed reactions like Sonogashira or Suzuki-Miyaura couplings are widely used in industrial API synthesis and are often scalable.[15][16][17] However, for scale-up, you must consider:
-
Catalyst Cost and Removal: Palladium catalysts are expensive. Optimize the catalyst loading to be as low as possible (ppm levels if achievable). After the reaction, you must have a validated method to remove residual palladium to very low levels (<10 ppm is a common regulatory requirement for APIs). This can be done by treatment with activated carbon, specialized scavengers, or crystallization.
-
Ligand Sensitivity: Many phosphine-based ligands are sensitive to air and moisture. Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Reproducibility: The efficiency of these reactions can be sensitive to trace impurities in starting materials or solvents. Ensure consistent quality of all raw materials.
Experimental Protocol: Kilogram-Scale Reductive Cyclization
This protocol is a representative example for Step 2 (Reductive Cyclization) and should be adapted and optimized based on your specific intermediate and safety assessment.
Reaction: Conversion of (2-chloro-3-nitropyridin-4-yl)glycine derivative to 7-chloro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one.
Scale: 1.0 kg of starting material.
Equipment: 50 L glass-lined reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet/outlet.
Materials:
-
(2-chloro-3-nitropyridin-4-yl)glycine derivative (SM): 1.0 kg
-
Glacial Acetic Acid: 15 L
-
Iron Powder (Fe, <325 mesh): 1.5 kg
-
Purified Water: 10 L
-
Sodium Bicarbonate (NaHCO₃): As needed for neutralization.
-
Ethyl Acetate: 20 L for extraction.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging: Charge the glacial acetic acid (15 L) to the reactor. Begin agitation at 100 RPM.
-
Reagent Addition: Carefully charge the starting material (1.0 kg) to the reactor. A slurry should form.
-
Heating: Heat the reactor contents to 60 °C using the reactor jacket.
-
Controlled Addition of Iron: Once at 60 °C, begin the portion-wise addition of the iron powder (1.5 kg). CAUTION: The reaction is exothermic. Add the iron in ~150 g portions every 10-15 minutes. Monitor the internal temperature closely. Do not allow the temperature to exceed 80 °C. Use jacket cooling as needed to control the exotherm. The total addition should take approximately 2 hours.
-
Reaction Monitoring: After the final addition of iron, maintain the temperature at 75-80 °C. Monitor the reaction progress by taking samples every hour and analyzing by HPLC until <1% of the starting material remains.
-
Cooling and Filtration: Once complete, cool the reaction mixture to 25 °C. Filter the mixture through a pad of celite to remove excess iron and iron salts. Wash the filter cake with additional acetic acid (2 L).
-
Work-up & Neutralization: Transfer the filtrate to a larger vessel. Slowly and carefully add purified water (10 L). CAUTION: Quenching acetic acid with water can be exothermic. Cool the mixture to 15 °C and slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid to a pH of 7-8. CAUTION: Vigorous gas (CO₂) evolution will occur.
-
Extraction: Transfer the neutralized aqueous slurry to a separatory funnel or reactor equipped for liquid-liquid extraction. Extract the product with ethyl acetate (2 x 10 L).
-
Drying and Concentration: Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Caption: Decision tree for diagnosing low-yield reactions during scale-up.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Local and overall heat transfer of exothermic reactions in microreactor systems - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound [synhet.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. nj.gov [nj.gov]
- 11. Unprecedented packing polymorphism of oxindole inspired by crystal structure prediction - American Chemical Society [acs.digitellinc.com]
- 12. omicsonline.org [omicsonline.org]
- 13. agcpharmachemicals.com [agcpharmachemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 16. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyridine synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to c-MET Tyrosine Kinase Inhibitors for Researchers & Drug Development Professionals
Introduction: The Rationale for Targeting c-MET and the Relevance of Heterocyclic Scaffolds
The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a critical signaling axis essential for embryonic development, tissue regeneration, and wound healing.[1] However, aberrant activation of the HGF/c-MET pathway through gene amplification, exon 14 skipping mutations, or protein overexpression is a well-documented oncogenic driver in a variety of solid tumors, most notably in non-small cell lung cancer (NSCLC).[2] Dysregulated c-MET signaling promotes a cascade of events integral to cancer progression, including enhanced cell proliferation, survival, migration, and invasion, making it a highly attractive target for therapeutic intervention.[3]
This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth, objective comparison of prominent small-molecule c-MET inhibitors. While the initial query concerned the specific chemical intermediate 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine, it is crucial to clarify that this molecule is a heterocyclic building block used in medicinal chemistry, not an active inhibitor itself. The broader class of pyrrolopyridine and related nitrogen-containing heterocyclic scaffolds are indeed central to the design of many kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of target enzymes.[4][5] For instance, Crizotinib, a key c-MET inhibitor, features a 2-aminopyridine core. Therefore, this guide will focus on a comparative analysis of leading c-MET inhibitors, providing valuable context for scientists working with such scaffolds to develop next-generation therapeutics.
We will dissect the mechanisms of action, compare preclinical and clinical performance data, and provide detailed experimental protocols to empower your own research and development efforts in this competitive field.
The c-MET Signaling Pathway: A Network of Oncogenic Signals
Upon HGF binding, the c-MET receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This phosphorylation event creates a multifunctional docking site for various downstream adaptor proteins and enzymes. The recruitment of these signaling effectors, such as GRB2, GAB1, and PI3K, activates several major downstream pathways that collectively drive the malignant phenotype.[2]
Two of the most critical downstream cascades are:
-
The RAS/RAF/MEK/ERK (MAPK) Pathway : Primarily responsible for regulating cell proliferation, differentiation, and migration.[2]
-
The Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway : A central regulator of cell survival, growth, and apoptosis resistance.[2]
Understanding this network is fundamental to designing effective inhibitors and developing robust assays to measure their biological impact.
Caption: The c-MET signaling cascade upon HGF stimulation.
Comparative Analysis of Key c-MET Inhibitors
The landscape of c-MET inhibitors can be broadly categorized by their selectivity (multi-targeted vs. selective) and their mechanism of binding to the kinase domain (Type I vs. Type II).
-
Type I Inhibitors bind to the active, "DFG-in" conformation of the kinase. These are further subdivided into Type Ia (e.g., Crizotinib), which interact with the G1163 residue, and Type Ib (e.g., Capmatinib, Tepotinib), which do not depend on this interaction.[6]
-
Type II Inhibitors (e.g., Cabozantinib) bind to the inactive, "DFG-out" conformation, often exhibiting slower off-rates and potentially different selectivity profiles.[6]
This mechanistic diversity has profound implications for efficacy, selectivity, and patterns of acquired resistance.
Inhibitor Overview and Chemical Structures
Here we compare four leading c-MET inhibitors, two of which are multi-targeted and two are highly selective for c-MET.
| Inhibitor | Company | Core Scaffold | Primary Targets | Binding Mode |
| Crizotinib | Pfizer | 2-Aminopyridine | c-MET, ALK, ROS1 | Type Ia |
| Cabozantinib | Exelixis | Quinoline | c-MET, VEGFRs, AXL, RET | Type II |
| Capmatinib | Novartis | Imidazotriazine | c-MET (highly selective) | Type Ib |
| Tepotinib | Merck KGaA | Dihydropyrazinone | c-MET (highly selective) | Type Ib |
Preclinical Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes reported IC50 values from various enzymatic and cell-based assays. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in assay conditions.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Crizotinib | c-MET | Cell-based | 11 | [7] |
| ALK | Cell-based | 24 | [7] | |
| Cabozantinib | c-MET | Enzymatic | 5.4 | [8] |
| VEGFR2 | Enzymatic | ~0.035 | [8] | |
| Capmatinib | c-MET | Enzymatic | 0.13 | [9] |
| Tepotinib | c-MET | Enzymatic | 4 | Selleckchem Data |
Data compiled from multiple sources and should be considered representative.
The data clearly illustrates the distinction between the multi-targeted nature of Crizotinib and Cabozantinib and the high selectivity and potency of Capmatinib and Tepotinib for c-MET.[2][10] This selectivity can be a critical factor in managing off-target toxicities in a clinical setting.
Clinical Efficacy in METex14 NSCLC: A Head-to-Head Look
Non-small cell lung cancer with MET exon 14 skipping mutations (METex14) is the indication where these inhibitors have demonstrated the most profound clinical benefit. The table below compares key efficacy endpoints from pivotal clinical trials.
| Inhibitor | Trial | Patient Population | ORR (%) | Median PFS (months) | Reference |
| Crizotinib | PROFILE 1001 | Pre-treated | 32% | 7.3 | [11] |
| Capmatinib | GEOMETRY mono-1 | Treatment-naïve | 68% | 12.4 | [12] |
| Pre-treated | 41% | 5.4 | [12] | ||
| Tepotinib | VISION | Treatment-naïve | 57% | 46 (DoR) | [13] |
| Pre-treated | 45% | 11 | [13][14] | ||
| Cabozantinib | Phase II | Pre-treated (incl. prior MET TKI) | 20% | 4.5 | [6][15] |
ORR: Objective Response Rate; PFS: Progression-Free Survival; DoR: Duration of Response. Data is from separate trials and not from a direct head-to-head study, except where MAIC analysis is referenced.
A matching-adjusted indirect comparison (MAIC) suggested that Tepotinib may be associated with prolonged PFS and OS compared to Capmatinib in previously treated patients, though direct comparative trials are lacking.[16] The data for Cabozantinib is notable as it demonstrates activity in patients who have already progressed on a prior MET TKI, highlighting the potential benefit of switching between inhibitor types to overcome resistance.[6][15]
Experimental Protocols: A Guide for In-House Validation
To ensure the trustworthiness and reproducibility of findings, detailing experimental protocols is paramount. Below are foundational, step-by-step methodologies for key in vitro assays used to characterize c-MET inhibitors.
Workflow for c-MET Inhibitor Characterization
The logical flow for evaluating a novel compound involves moving from a cell-free biochemical assay to a more complex cellular environment, and finally to in vivo models.
Caption: A typical workflow for preclinical c-MET inhibitor evaluation.
Protocol 1: In Vitro Enzymatic Kinase Assay (Luminescent)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant c-MET kinase. The ADP-Glo™ Kinase Assay is a common platform.
Principle: The assay measures the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used to generate a luminescent signal via luciferase. The signal intensity is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Perform an 11-point, 3-fold serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[14][17]
-
Reaction Setup: In a 96-well white plate, add the following components in order:
-
5 µL of test inhibitor or vehicle (DMSO).
-
10 µL of a master mix containing 5x Kinase Assay Buffer, 500 µM ATP, and a peptide substrate (e.g., Poly(Glu,Tyr) 4:1).[18]
-
10 µL of diluted recombinant c-MET kinase enzyme.
-
-
Kinase Reaction: Cover the plate and incubate at 30°C for 45-60 minutes.[17]
-
Signal Generation (Part 1): Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[17][19]
-
Signal Generation (Part 2): Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes in the dark.[17][19]
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Analysis: Calculate the percent inhibition relative to vehicle controls and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular c-MET Phosphorylation Assay (ELISA-based)
This assay measures the ability of an inhibitor to block c-MET autophosphorylation in a cellular context, confirming target engagement in intact cells.
Principle: A c-MET-overexpressing cell line (e.g., MKN45 gastric cancer cells) is treated with the inhibitor.[20] Cells are then lysed, and the phosphorylated c-MET is captured and quantified using a sandwich ELISA format.
Step-by-Step Methodology:
-
Cell Culture: Plate MKN45 cells in a 96-well culture plate and grow to ~80-90% confluency. These cells endogenously overexpress and have constitutively active, phosphorylated c-MET.[20]
-
Compound Treatment: Treat the cells with serially diluted concentrations of the test inhibitor for 2-4 hours at 37°C. Include a vehicle control (DMSO).
-
Cell Lysis: Aspirate the media and lyse the cells on ice for 30 minutes using a suitable cell extraction buffer (e.g., containing Tris-HCl, NaCl, EDTA, and protease/phosphatase inhibitors).[21]
-
ELISA Procedure:
-
Add the cell lysates to a 96-well plate pre-coated with a c-MET capture antibody. Incubate for 2 hours at room temperature.
-
Wash the plate multiple times with Wash Buffer.
-
Add a detection antibody that specifically recognizes phosphorylated tyrosine residues (e.g., pY1234/1235). Incubate for 1-2 hours.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add a chemiluminescent or colorimetric HRP substrate.
-
-
Data Acquisition: Read the signal on a plate reader.
-
Analysis: Normalize the phospho-MET signal to total protein concentration or a housekeeping protein. Calculate the percent inhibition and determine the cellular IC50 value.
Mechanisms of Acquired Resistance
A critical aspect of targeted therapy is the inevitable development of acquired resistance. For c-MET inhibitors, resistance mechanisms can be broadly classified as on-target (alterations in the MET gene itself) or off-target (activation of bypass signaling pathways).
-
On-Target Resistance: Secondary mutations in the MET kinase domain are a common mechanism. For Type I inhibitors like Crizotinib, mutations at residues D1228 and Y1230 can emerge, which interfere with drug binding.[6][22][23] The G1163R "solvent front" mutation can also confer resistance to Type Ia inhibitors but not Type Ib inhibitors.[6]
-
Off-Target Resistance: Activation of bypass pathways, such as through amplification of other receptor tyrosine kinases (e.g., EGFR) or mutations in downstream effectors (e.g., KRAS), can render cells independent of c-MET signaling, thus conferring resistance.[24][25]
The emergence of specific resistance mutations can be influenced by the type of inhibitor used. This provides a strong rationale for developing a diverse portfolio of inhibitors (both Type I and Type II) to allow for sequential therapy, where a patient progressing on one type of inhibitor may respond to another.[26]
Conclusion and Future Outlook
The development of c-MET inhibitors represents a significant advancement in precision oncology, particularly for patients with MET-driven NSCLC. The field has evolved from multi-targeted agents like Crizotinib and Cabozantinib to highly selective and potent inhibitors such as Capmatinib and Tepotinib.
Key Takeaways for Researchers:
-
Selectivity Matters: Highly selective inhibitors like Capmatinib and Tepotinib offer potent on-target activity, which may translate to a better-tolerated safety profile compared to multi-kinase inhibitors.
-
Mechanism Dictates Resistance: The binding mode (Type I vs. Type II) directly influences the profile of acquired resistance mutations. Developing inhibitors with novel binding modes is a key strategy to overcome resistance.
-
Rational Combination Therapies: As off-target resistance mechanisms are elucidated, the future of c-MET inhibition will likely involve rational combination strategies to block bypass signaling pathways.
For medicinal chemists, the diverse scaffolds of these successful inhibitors underscore the value of exploring novel heterocyclic cores, like the pyrrolopyridine family, to optimize potency, selectivity, and pharmacokinetic properties. The continued investigation into the structural biology of c-MET and its mutants will be crucial for guiding the next wave of inhibitor design.
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Safety and Tolerability of c-MET Inhibitors in Cancer. National Institutes of Health. [Link]
-
Role of Tepotinib, Capmatinib and Crizotinib in non-small cell lung cancer. Health Science, Engineering and Technology. [Link]
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Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14–Mutant NSCLC. AACR Publications. [Link]
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of the acquired resistance mechanisms in MET-driven NSCLC patients in a... ResearchGate. [Link]
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Acquired Resistance Mechanism for MET Tyrosine Kinase Inhibitor. National Institutes of Health. [Link]
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Computational study on novel natural inhibitors targeting c-MET. National Institutes of Health. [Link]
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c-Met Kinase Assay Kit. BPS Bioscience. [Link]
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Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. National Institutes of Health. [Link]
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Antitumor Activity of Crizotinib in Lung Cancers Harboring a MET Exon 14 Alteration. National Institutes of Health. [Link]
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MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies. National Institutes of Health. [Link]
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IC50 values against c-Met kinase. a. | Download Scientific Diagram. ResearchGate. [Link]
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Role of Tepotinib, Capmatinib and Crizotinib in non-small cell lung cancer. ResearchGate. [Link]
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Acquired Resistance to Crizotinib in NSCLC with MET Exon 14 Skipping. National Library of Medicine. [Link]
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A Phase II Study of Cabozantinib in Patients With MET-Altered Lung Cancers. National Library of Medicine. [Link]
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Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase. National Institutes of Health. [Link]
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Foretinib can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation. springermedizin.de. [Link]
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C-MET Inhibitors as New Members of the NSCLC Treatment Armamentarium—A Pooled Analysis. Scirp.org. [Link]
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Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. National Library of Medicine. [Link]
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Matching-Adjusted Indirect Comparison (MAIC) of Tepotinib with Other MET Inhibitors for the Treatment of Advanced NSCLC with MET Exon 14 Skipping Mutations. National Library of Medicine. [Link]
-
Enzymatic Characterization of c-Met Receptor Tyrosine Kinase Oncogenic Mutants and Kinetic Studies with Aminopyridine and Triazolopyrazine Inhibitors. ACS Publications. [Link]
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Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies. National Library of Medicine. [Link]
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Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing. [Link]
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Acquired resistance to INC280 and crizotinib mediated by acquired MET... ResearchGate. [Link]
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Distinct Interactions Between c-Src and c-Met in Mediating Resistance to c-Src Inhibition in Head and Neck Cancer. AACR Publications. [Link]
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MET inhibitor resistance in patients with MET exon 14-altered lung cancers. ASCO Publications. [Link]
-
Resistance to MET inhibition in MET-dependent NSCLC and therapeutic activity after switching from type I to type II MET inhibitors. National Library of Medicine. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Determining the IC 50 values of pan-HER and c-MET inhibitors from a... ResearchGate. [Link]
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MET Cellular Phosphorylation Assay Service. Reaction Biology. [Link]
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Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. [Link]
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MET Inhibition in Non-Small Cell Lung Cancer. European Medical Journal. [Link]
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Basics of Enzymatic Assays for HTS. National Institutes of Health. [Link]
-
Crizotinib in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial. National Library of Medicine. [Link]
-
Recent advances in the treatment of non-small cell lung cancer with MET inhibitors. Frontiers. [Link]
-
ic50 values calculated: Topics by Science.gov. Science.gov. [Link]
-
Potent treatment options in ALK– and MET-positive disease. memo inOncology. [Link]
-
Tepotinib approved for MET exon 14. Lung Cancer Research Foundation. [Link]
-
Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. National Library of Medicine. [Link]
-
Phosphorylation of MET Is Upregulated in Metastatic Sites of Renal Cell Carcinoma. MDPI. [Link]
-
A Drug Resistance Screen Using a Selective MET Inhibitor Reveals a Spectrum of Mutations That Partially Overlap with Activating Mutations Found in Cancer Patients. AACR Publications. [Link]
-
c-Met inhibitors with different binding modes. Taylor & Francis Online. [Link]
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A Comparative Guide to the Validation of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine's Binding to a Kinase Target
Introduction: The Imperative of Target Validation in Kinase Inhibitor Drug Discovery
In the landscape of modern drug discovery, establishing that a candidate molecule directly and potently engages its intended biological target is a cornerstone of a successful research program. This process, known as target validation, mitigates the risk of advancing compounds that may exhibit desired effects through off-target or non-specific mechanisms, a path often fraught with unforeseen toxicities and clinical failures. The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a versatile core for the development of potent kinase inhibitors.[1][2][3][4][5]
This guide focuses on a hypothetical pyrrolo[2,3-c]pyridine derivative, 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine (hereafter referred to as "Test Compound"), a molecule designed for kinase inhibition. As a specific target for this exact compound is not publicly established, we will use the well-validated Colony-Stimulating Factor 1 Receptor (CSF1R) as a representative and illustrative target for this validation workflow. CSF1R is a receptor tyrosine kinase crucial for the survival and differentiation of macrophages and a key target in oncology and inflammatory diseases.[6][7][8]
To provide a rigorous benchmark, we will compare the binding characteristics of our Test Compound against Pexidartinib , an FDA-approved CSF1R inhibitor.[6][9][10] This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for validating target engagement, moving sequentially from direct biochemical measurements to confirmation in a complex cellular environment. We will detail the causality behind experimental choices and present a suite of orthogonal assays necessary to build a robust and compelling validation package.
The Target Validation Workflow: A Multi-Faceted Approach
A credible target validation strategy does not rely on a single experiment. Instead, it builds a layered argument using orthogonal methods that measure different aspects of the compound-target interaction. Our approach begins with direct, in vitro biophysical assays to confirm binding and characterize its thermodynamics and kinetics, followed by cell-based assays to verify target engagement in a physiological context.
Caption: Orthogonal Target Validation Workflow.
Part 1: Biochemical Validation — Does the Compound Bind Directly?
The first and most fundamental question is whether the Test Compound physically interacts with the purified target protein. Biophysical assays provide direct, label-free evidence of binding and are essential for characterizing the interaction's affinity and kinetics.[11][12]
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event.[13][14][15] By titrating the compound into a solution containing the kinase domain of CSF1R, we can determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[16][17] This thermodynamic signature is invaluable for understanding the forces driving the interaction.
Experimental Protocol: Isothermal Titration Calorimetry
-
Protein Preparation: Express and purify the recombinant kinase domain of human CSF1R. Ensure the protein is highly pure (>95%) and properly folded. Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 0.5 mM TCEP) to minimize buffer mismatch effects.
-
Compound Preparation: Dissolve the Test Compound and Pexidartinib in 100% DMSO to create concentrated stocks. Dilute the stocks into the final, identical ITC buffer to a concentration approximately 10-15 times that of the protein. The final DMSO concentration should be matched precisely between the protein and compound solutions (typically <2%).
-
ITC Instrument Setup: Set the instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC) to the desired experimental temperature (e.g., 25°C).
-
Loading: Load the CSF1R protein solution (e.g., 20-30 µM) into the sample cell. Load the compound solution (e.g., 250-350 µM) into the titration syringe.
-
Titration: Perform an initial injection of 0.4 µL, followed by 18-20 subsequent injections of 2 µL each. The spacing between injections should be sufficient for the signal to return to baseline (e.g., 150 seconds).
-
Data Analysis: Integrate the raw thermal power data to yield the heat change per injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to derive the Kd, n, and ΔH. Calculate ΔG and TΔS using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Surface Plasmon Resonance (SPR): Elucidating Binding Kinetics
While ITC provides thermodynamic data, SPR offers unparalleled insight into the kinetics of the interaction—the association rate (kon) and the dissociation rate (koff).[11][18] The dissociation rate, which determines the compound's residence time on the target, is increasingly recognized as a critical predictor of in vivo efficacy.[19]
Methodology Overview: Surface Plasmon Resonance
In a typical SPR experiment, the CSF1R kinase is immobilized on a sensor chip.[20][21] A solution containing the Test Compound or Pexidartinib is flowed over the surface. Binding is detected in real-time as a change in the refractive index at the sensor surface, measured in Resonance Units (RU). By analyzing the binding and dissociation phases of the sensorgram, one can calculate kon, koff, and the equilibrium dissociation constant (KD), where KD = koff/kon.[22]
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding | Measures change in refractive index upon binding |
| Primary Output | Kd, Stoichiometry (n), ΔH, ΔS | KD, Association Rate (kon), Dissociation Rate (koff) |
| Format | In-solution, label-free | Immobilized target, label-free analyte |
| Key Advantage | Provides full thermodynamic profile | Provides full kinetic profile (residence time) |
| Considerations | Requires higher protein/compound amounts | Immobilization may affect protein conformation |
Part 2: Cellular Target Engagement — Does the Compound Bind in a Cell?
Confirming that a compound binds its target in the complex and crowded environment of a living cell is a critical step. Cellular assays account for factors like cell permeability and competition with endogenous ligands (e.g., ATP for kinases), providing a more physiologically relevant measure of target engagement.
Cellular Thermal Shift Assay (CETSA®): A Litmus Test for Intracellular Binding
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[23][24] Intact cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry.[25] A stabilizing compound will result in more soluble protein at higher temperatures, causing a "thermal shift."[26][27]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells that endogenously express CSF1R (e.g., M-NFS-60 cells) to ~80% confluency. Treat cells with the Test Compound, Pexidartinib (e.g., 10 µM), or vehicle (DMSO) for 1-2 hours.
-
Thermal Denaturation: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 48°C to 66°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Quantification: Collect the supernatant and quantify the amount of soluble CSF1R at each temperature point using standard Western blot procedures with a validated anti-CSF1R antibody.
-
Data Analysis: Plot the band intensity of soluble CSF1R against temperature for each treatment condition. Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) represents the degree of thermal stabilization.
NanoBRET® Target Engagement Assay: Quantifying Intracellular Affinity
The NanoBRET® assay is a proximity-based method that measures compound binding in living cells using bioluminescence resonance energy transfer (BRET).[28] The target protein (CSF1R) is expressed as a fusion with a bright NanoLuc® luciferase. A fluorescent tracer that reversibly binds to the active site of CSF1R is added to the cells.[29][30] When the tracer is bound, energy transfer occurs from the luciferase to the tracer, generating a BRET signal. A competing compound will displace the tracer, leading to a dose-dependent decrease in the BRET signal, which can be used to calculate an intracellular IC50.[31][32]
| Assay | Principle | Primary Output | Key Advantage |
| CETSA® | Ligand binding increases protein thermal stability | Thermal shift (ΔTm), ITDRFCETSA (IC50) | Label-free; works with endogenous protein |
| NanoBRET® | Competitive displacement of a fluorescent tracer | Intracellular IC50, Target Occupancy | Real-time measurement in live cells; high-throughput |
Part 3: Functional Validation — Does Binding Inhibit Kinase Signaling?
The final piece of the validation puzzle is to demonstrate that target engagement translates into a functional outcome. For a kinase inhibitor, this means showing a reduction in the phosphorylation of downstream substrates.
Caption: Simplified CSF1R Signaling Pathway.
A direct way to measure this is to stimulate CSF1R-expressing cells with the CSF1 ligand and measure the autophosphorylation of the receptor itself. Inhibition of this phosphorylation event by the Test Compound provides strong evidence of functional target modulation.[33] This is typically assessed by Western blot using an antibody specific to phosphorylated CSF1R (p-CSF1R).[34][35]
Comparative Data Summary
The following table presents hypothetical but realistic data that one might obtain from the described validation workflow.
| Assay | Parameter | Test Compound | Pexidartinib (Comparator) | Interpretation |
| ITC | Kd (nM) | 25 nM | 17 nM | Both compounds exhibit high-affinity direct binding. |
| SPR | KD (nM) | 22 nM | 15 nM | Confirms high affinity, consistent with ITC. |
| koff (s-1) | 5 x 10-4 | 2 x 10-4 | Pexidartinib shows a slower off-rate (longer residence time). | |
| CETSA | ΔTm (°C) | +5.2 °C | +6.5 °C | Both compounds stabilize CSF1R in cells, confirming engagement. |
| NanoBRET | IC50 (nM) | 150 nM | 95 nM | Both compounds engage and occupy the target in live cells. |
| p-CSF1R Assay | IC50 (nM) | 180 nM | 110 nM | Binding translates to functional inhibition of kinase activity. |
Conclusion
References
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A Comparative Analysis of Synthetic Strategies for 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Introduction: The Significance of a Densely Functionalized Heterocycle
7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine, also known as 7-chloro-4-fluoro-7-azaindole, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid bicyclic scaffold, combined with the distinct electronic properties imparted by the chloro and fluoro substituents, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The pyrrolo[2,3-c]pyridine core is a known pharmacophore, and its derivatives have been investigated for a range of biological activities.[3] The presence of both a chlorine and a fluorine atom on the pyridine ring offers multiple points for diversification through various cross-coupling and nucleophilic substitution reactions, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.
This guide provides a comparative analysis of plausible synthetic routes to this compound. Due to the limited availability of detailed, publicly accessible synthetic procedures for this specific molecule, this analysis is based on established synthetic strategies for related 7-azaindole derivatives. The presented routes are therefore illustrative and would likely require optimization for the specific target.
General Synthetic Challenges
The synthesis of polysubstituted 7-azaindoles like this compound presents several challenges:
-
Regioselectivity: The introduction of multiple substituents onto the pyridine and pyrrole rings requires precise control of regioselectivity.
-
Harsh Reaction Conditions: Many classical indole and pyridine syntheses require harsh conditions that may not be compatible with the desired functional groups.
-
Starting Material Availability: The availability and cost of suitably substituted pyridine or pyrrole precursors can be a limiting factor.
Modern synthetic methodologies, however, offer a range of solutions to these challenges, including transition-metal-catalyzed cross-coupling reactions and domino reactions from readily available starting materials.[4]
Route 1: Annulation of a Pyrrole Ring onto a Pre-functionalized Pyridine
This is a common and logical strategy for the synthesis of 7-azaindoles. The general approach involves starting with a suitably substituted pyridine derivative and constructing the pyrrole ring onto it.
Conceptual Workflow
Caption: General workflow for Route 1.
Illustrative Protocol for a Related Compound: Synthesis of 2-Aryl-4-chloro-1H-pyrrolo[2,3-b]pyridines
The following protocol, adapted from the synthesis of related 2-aryl-4-chloro-7-azaindoles, illustrates the principles of this approach.[5] This specific example involves a Suzuki-Miyaura cross-coupling to introduce a substituent at the 2-position of the pyrrolopyridine core. A similar strategy could be envisioned where the core is first constructed and then halogenated.
Step 1: Suzuki-Miyaura Coupling
-
To a mixture of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), an appropriate boronic acid (1.2 eq), Pd₂(dba)₃ (0.03 eq), and K₂CO₃ (3.0 eq) is added de-gassed 1,4-dioxane:water (1:1).
-
The reaction mixture is stirred at 100 °C for 30 minutes under a nitrogen atmosphere.
-
After cooling to room temperature, the solvent is removed in vacuo.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by silica gel column chromatography.
Step 2: Deprotection
-
Subsequent removal of the SEM protecting group would be required to yield the final NH-free azaindole.
Discussion and Application to the Target Molecule
-
Rationale: This route leverages the power of palladium-catalyzed cross-coupling reactions to build complexity on a pre-existing heterocyclic core.[6][7] The use of a protecting group on the pyrrole nitrogen, such as SEM, is often necessary to prevent side reactions and improve solubility.
-
Adaptation for Target Synthesis: To synthesize this compound via this route, one would likely start with a 2,3-diamino-4-fluoro-x-chloropyridine derivative (where x is a placeholder for a group that can be converted to the 7-chloro substituent later, or the chlorine is already in place). The pyrrole ring could then be formed through a condensation reaction. Subsequent halogenation at the 7-position, if not already present, would be the final step. The challenge lies in the synthesis of the appropriately substituted pyridine starting material.
Route 2: Construction of the Pyridine Ring from a Substituted Pyrrole
An alternative approach involves starting with a functionalized pyrrole and constructing the pyridine ring. This can be achieved through various condensation and cyclization strategies.
Conceptual Workflow
Caption: General workflow for Route 2.
Illustrative Protocol for a Related System: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
While not a direct analogue of a pyrrolo[2,3-c]pyridine, the synthesis of the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from a pyrrole precursor highlights the general principles of this approach. Several patents describe the multi-step synthesis starting from simpler precursors to build a pyrimidine ring onto a pyrrole intermediate.[8][9][10][11][12] A key late-stage step is the chlorination of the corresponding pyrimidinone.
Step: Chlorination of a Pyrrolopyrimidinone
-
A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq), phosphoryl chloride (POCl₃, 3.0 eq), and a suitable solvent such as toluene is prepared.
-
N,N-diisopropylethylamine (DIPEA, 1.5 eq) is added portion-wise while maintaining the temperature at around 50 °C.
-
The reaction is stirred at this temperature until completion (monitored by HPLC or TLC).
-
The reaction mixture is then carefully quenched, for instance, by pouring it onto ice.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product can be purified by crystallization or chromatography.
Discussion and Application to the Target Molecule
-
Rationale: This route builds the six-membered ring in a later stage of the synthesis. This can be advantageous if the required substituted pyrrole precursors are more readily available than the corresponding pyridines. The chlorination of a hydroxyl group on the pyridine ring with reagents like POCl₃ is a standard transformation.
-
Adaptation for Target Synthesis: To adapt this for this compound, one would need to start with a suitably substituted pyrrole, for example, a 3,4-diaminopyrrole derivative. Condensation with a three-carbon dielectrophile that already contains a fluorine atom could form the pyridine ring. The final step would be the chlorination of the 7-hydroxy-4-fluoro-1H-pyrrolo[2,3-c]pyridine intermediate. The synthesis of the required 3,4-diaminopyrrole and the fluorinated dielectrophile would be key challenges.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Pyrrole Annulation on Pyridine | Route 2: Pyridine Construction on Pyrrole |
| General Feasibility | High, as it follows more traditional azaindole syntheses. | Moderate, potentially more novel and less precedented for this specific isomer. |
| Starting Materials | Requires access to polysubstituted pyridines, which can be challenging to synthesize. | Requires substituted pyrroles, which may be more accessible. |
| Key Transformations | Relies heavily on cross-coupling and cyclization reactions. | Involves condensation and cyclization to form the six-membered ring. |
| Regiocontrol | Can be well-controlled depending on the substitution pattern of the starting pyridine. | Regioselectivity of the pyridine ring formation can be a major challenge. |
| Scalability | Potentially scalable, especially if the pyridine precursor is commercially available. | May be less scalable due to the potential for side reactions in the pyridine ring formation. |
| Potential Challenges | Synthesis and handling of potentially unstable pyridine precursors. | Control of regioselectivity during pyridine ring formation; synthesis of the pyrrole precursor. |
Conclusion
The synthesis of this compound is a non-trivial task that requires careful strategic planning. While detailed, publicly available protocols are scarce, an analysis of the synthesis of related 7-azaindole derivatives suggests that a strategy based on the annulation of a pyrrole ring onto a pre-functionalized pyridine precursor (Route 1) is likely the more established and potentially more reliable approach. However, the success of this route is highly dependent on the availability of the appropriately substituted pyridine starting material. The alternative strategy of constructing the pyridine ring onto a pyrrole precursor (Route 2) offers a different set of challenges and opportunities, particularly if the required pyrrole intermediates are more readily accessible.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as the availability of starting materials, in-house synthetic expertise, and the desired scale of the synthesis. Both conceptual routes provide a solid foundation for the development of a robust and efficient synthesis of this valuable medicinal chemistry building block.
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Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(23), 5442–5445. [Link]
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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-1H-pyrrolo[2,3-c]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of kinase inhibitor design, the privileged scaffold of pyrrolopyridine has emerged as a cornerstone for developing novel therapeutics. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: 7-Chloro-1H-pyrrolo[2,3-c]pyridine analogs. By synthesizing data from extensive research on related pyrrolopyrimidine and pyrrolopyridine cores, we provide a comprehensive analysis to inform the strategic design of next-generation kinase inhibitors. While direct and extensive SAR studies on the 7-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold are nascent in publicly available literature, this guide extrapolates key principles from closely related structures to provide actionable insights.
The 7-Chloro-1H-pyrrolo[2,3-c]pyridine Core: A Privileged Scaffold for Kinase Inhibition
The pyrrolo[2,3-c]pyridine core is an isomer of the more extensively studied pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, which is a known mimic of the adenine core of ATP.[1] This inherent structural similarity allows it to effectively compete with ATP for binding to the hinge region of various protein kinases, making it a valuable starting point for inhibitor design.[1] The 7-chloro substitution on this scaffold serves a dual purpose: it can act as a key interaction point within the ATP-binding pocket and provides a versatile synthetic handle for further chemical modifications.[2]
Deconstructing the Structure-Activity Relationship: Key Substitutions and Their Impact
The biological activity of 7-chloro-1H-pyrrolo[2,3-c]pyridine analogs is profoundly influenced by the nature and position of various substituents. While a complete picture for the 4-fluoro substituted series is still emerging, analysis of related compounds, particularly those targeting kinases like Colony-Stimulating Factor 1 Receptor (CSF1R), provides a robust framework for understanding the SAR.
The Critical Role of the 4-Position
Substitutions at the 4-position of the pyrrolopyridine and related pyrrolopyrimidine scaffolds are pivotal for both potency and selectivity. This position often extends into the solvent-exposed region of the kinase ATP-binding site, allowing for the introduction of larger substituents that can pick up additional interactions and fine-tune the compound's properties.
-
Amino and Substituted Amino Groups: The introduction of an amino group at the 4-position is a common strategy in the design of kinase inhibitors. This group can act as a hydrogen bond donor, forming crucial interactions with the kinase hinge region. Further substitution on this amino group allows for the exploration of the surrounding pocket. For instance, in the related 7H-pyrrolo[2,3-d]pyrimidine series, 4-amino derivatives have been extensively explored as inhibitors of various kinases.[1][3]
-
Aryl and Heteroaryl Groups: The installation of aryl or heteroaryl moieties at the 4-position can lead to potent inhibitors by accessing deeper pockets and forming favorable hydrophobic and aromatic interactions. The choice of the specific aryl or heteroaryl ring and its substitution pattern is critical for optimizing activity against a particular kinase target.
-
The Influence of a 4-Fluoro Substituent: While direct experimental data on a 4-fluoro substituent for this specific scaffold is limited in the provided results, we can infer its potential roles. A fluorine atom can act as a weak hydrogen bond acceptor and can significantly alter the electronic properties of the pyridine ring. This can influence the pKa of the pyrrole nitrogen and the overall binding affinity. Furthermore, the small size of fluorine makes it a valuable tool for probing steric constraints within the binding site.
The Significance of the 7-Chloro Group
The chlorine atom at the 7-position is a recurring feature in potent kinase inhibitors based on related heterocyclic scaffolds. Its primary roles are believed to be:
-
Hydrophobic Interactions: The chloro group can engage in favorable hydrophobic interactions with nonpolar residues in the ATP-binding pocket.
-
Synthetic Handle: From a synthetic chemistry perspective, the 7-chloro position is readily amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents to explore the SAR further.[4]
Comparison with Alternative Pyrrolopyridine and Pyrrolopyrimidine Scaffolds
The 7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold exists within a broader family of related heterocyclic systems that have been successfully employed in kinase inhibitor design. Understanding the subtle differences between these scaffolds is crucial for rational drug design.
| Scaffold | Key Features & Common Targets | Representative Inhibitors/Studies |
| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | Potential for potent and selective kinase inhibition. The 7-chloro and 4-substitutions are key for activity. | Emerging scaffold, SAR still under extensive exploration. |
| 7H-Pyrrolo[2,3-d]pyrimidine | "7-deazapurine" scaffold, a well-established ATP-mimetic. Widely used for inhibiting a broad range of kinases including CSF1R, FAK, and HCK.[1][5][6] | Pexidartinib (CSF1R inhibitor), various compounds in preclinical and clinical development.[4] |
| 1H-Pyrrolo[2,3-b]pyridine | "7-azaindole" scaffold. Also a successful template for kinase inhibitors, including Cdc7 kinase inhibitors.[7] | Various potent and selective inhibitors reported in the literature.[7] |
| 1H-Pyrrolo[3,2-c]pyridine | Another isomeric scaffold with demonstrated potential for developing potent kinase inhibitors. | Analogs have been explored as LRRK2 inhibitors.[8] |
The choice of a specific scaffold often depends on the target kinase and the desired selectivity profile. The 7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold offers a unique electronic and steric profile that may provide advantages for targeting specific kinases or overcoming resistance mechanisms observed with other scaffolds.
Experimental Protocols: A Blueprint for Synthesis and Evaluation
The development of novel 7-chloro-1H-pyrrolo[2,3-c]pyridine analogs relies on robust synthetic methodologies and reliable biological assays.
General Synthetic Strategy
A common synthetic route to access 4-substituted-7-chloro-1H-pyrrolo[2,3-c]pyridines involves a multi-step sequence, often starting from a suitably substituted pyridine precursor. Cross-coupling reactions are instrumental in the late-stage functionalization of the scaffold.
Caption: Generalized synthetic workflow for 4-substituted-7-chloro-1H-pyrrolo[2,3-c]pyridines.
Step-by-Step Methodology (Generalized):
-
Pyrrolopyridine Core Synthesis: Construction of the bicyclic pyrrolo[2,3-c]pyridine core is typically achieved through cyclization of a functionalized pyridine derivative.
-
Chlorination: Introduction of the chlorine atom at the 7-position is a key step, often accomplished using a suitable chlorinating agent.
-
Protection: The pyrrole nitrogen is often protected (e.g., with a SEM group) to facilitate subsequent reactions.[4]
-
Cross-Coupling at the 4-Position: The 4-position, if appropriately functionalized (e.g., as a halide), can undergo various palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or amino substituents.[4]
-
Deprotection: Removal of the protecting group from the pyrrole nitrogen yields the final target compounds.
In Vitro Kinase Inhibition Assay
To evaluate the potency of the synthesized analogs, a standard in vitro kinase assay is employed.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Protocol Overview:
-
Assay Preparation: A multi-well plate is prepared with appropriate buffers.
-
Compound Addition: The synthesized 7-chloro-1H-pyrrolo[2,3-c]pyridine analogs are added to the wells at a range of concentrations.
-
Kinase Addition: The target kinase enzyme is added to each well.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the kinase-specific substrate and ATP.
-
Incubation: The plate is incubated at room temperature to allow the enzymatic reaction to proceed.
-
Signal Detection: The level of substrate phosphorylation is quantified using a detection reagent that produces a measurable signal (e.g., luminescence or fluorescence).
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the kinase activity (IC50) is calculated from the dose-response curve.
Future Directions and Conclusion
The 7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold represents a promising avenue for the discovery of novel kinase inhibitors. While the current body of literature provides a solid foundation based on related heterocyclic systems, a dedicated and systematic exploration of the SAR for this specific scaffold is warranted. Future studies should focus on:
-
Diverse Substitutions at the 4-Position: A thorough investigation of a wide range of substituents at the 4-position, including various aryl, heteroaryl, and aliphatic amines, is crucial to map the chemical space and identify potent and selective inhibitors.
-
Exploration of Other Positions: While the 4- and 7-positions are key, substitutions at other positions on the pyrrolopyridine ring could further modulate the activity and physicochemical properties of the compounds.
-
Kinome-wide Selectivity Profiling: Promising inhibitors should be profiled against a broad panel of kinases to determine their selectivity and potential off-target effects.
References
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Cherukupalli, S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(11), 1599. [Link]
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Taleb, R., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 423-437. [Link]
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Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]
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Kettle, J. G., et al. (2020). Design and Synthesis of Pyrrolo[3,2-c]pyridine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 63(3), 1033-1053. [Link]
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Honma, T., et al. (2017). Activity cliff for 7-substituted pyrrolo-pyrimidine inhibitors of HCK explained in terms of predicted basicity of the amine nitrogen. Bioorganic & Medicinal Chemistry, 25(16), 4414-4422. [Link]
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Ihle, T., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7236-7254. [Link]
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Ostrovska, G. V., et al. (2013). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 23(17), 4871-4875. [Link]
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Ihle, T., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7236-7254. [Link]
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Patel, H., et al. (2024). Structure-activity relationship of a pyrrole based series of PfPKG inhibitors as anti-malarials. Journal of Medicinal Chemistry, 67(5), 3467-3503. [Link]
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Abreu, P. A., et al. (2022). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 17(22), e202200424. [Link]
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Smit, F. D., & N'Da, D. D. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 26(22), 6985. [Link]
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Bradshaw, T. D., et al. (2014). Structure-Activity Relationship Studies of Pyrrolone Antimalarial Agents. ChemMedChem, 9(4), 743-753. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(3), 963. [Link]
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Sparatore, A., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Biomolecules, 13(5), 836. [Link]
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Madrid, D. C., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 21(22), 6789-6792. [Link]
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Davoll, J., & Johnson, A. W. (1970). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Journal of the Chemical Society C: Organic, (7), 997-1002. [Link]
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Vaickelioniene, R., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(19), 6939. [Link]
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Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300937. [Link]
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The Kinase Selectivity Profile of 7-Azaindole Scaffolds: A Comparative Guide for Drug Discovery
In the landscape of kinase inhibitor discovery, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged" structure, forming the core of numerous clinical candidates and approved drugs.[1][2][3] This guide provides a comprehensive analysis of the kinase selectivity profile of this important heterocyclic system, with a specific focus on understanding the potential activity of derivatives such as 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine. While direct, comprehensive screening data for this specific analogue is not extensively published, we can infer its likely behavior by examining the vast body of literature on related 7-azaindole derivatives. This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess the kinase selectivity of their own 7-azaindole-based compounds.
The 7-Azaindole Core: A Premier Hinge-Binding Motif
The remarkable utility of the 7-azaindole scaffold in kinase inhibition stems from its ability to mimic the adenine base of ATP, allowing it to effectively compete for the ATP-binding site on a wide range of kinases.[1][4] Its key structural feature is the presence of a pyridine nitrogen and a pyrrole -NH group, which act as a hydrogen bond acceptor and donor, respectively. This arrangement enables the formation of two crucial hydrogen bonds with the "hinge" region of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the catalytic domain.[1][3] This bidentate interaction provides a strong anchor for the inhibitor, forming the basis of its inhibitory activity.
The versatility of the 7-azaindole core is further enhanced by its multiple sites for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] Indeed, over 90 different kinases have been shown to be sensitive to 7-azaindole-based inhibitors, demonstrating the broad applicability of this scaffold across the human kinome.[1][3]
Deconstructing Selectivity: A Comparative Analysis of Substituted 7-Azaindoles
While the 7-azaindole core provides a strong foundation for kinase binding, the substitution pattern dictates the selectivity profile. The addition of functional groups at various positions on the bicyclic ring system can introduce steric hindrance or create new favorable interactions with non-conserved regions of the ATP-binding pocket, thereby discriminating between different kinases.
For a hypothetical compound like this compound, the chloro and fluoro substituents would play a critical role in defining its selectivity. Halogen atoms can modulate the electronic properties of the ring system and participate in halogen bonding or other non-covalent interactions with the protein.
To illustrate this, let's consider published data on related substituted pyrrolopyrimidines and pyrrolopyridines, which can serve as a proxy for understanding our compound of interest.
Table 1: Representative Kinase Inhibition Data for Substituted Pyrrolopyrimidine & Pyrrolopyridine Derivatives
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine derivative | FAK | 19.1 | [5] |
| Pyrrolo[2,3-d]pyrimidine derivative | VEGFR-2 | Potent Inhibition | [6] |
| N4-aryl-6-substituted-pyrrolo[2,3-d]pyrimidine | VEGFR-2 | Improved with 2-fluoro-4-chloro anilino substitution | [7] |
| Pyrrolo[3,2-c]pyridine derivative | FMS Kinase | 30 | [8] |
| 7H-pyrrolo[2,3-d]pyrimidine-4-amines | PfCDPK4 | 210-530 | [9] |
This table is a curated representation of data from multiple sources to highlight the impact of substitutions on kinase activity. For full details, please consult the original publications.
From this comparative data, we can draw several key insights:
-
Broad Activity: The pyrrolopyrimidine and pyrrolopyridine scaffolds are active against a range of tyrosine and serine/threonine kinases.
-
Substitution is Key: As seen with the N4-aryl-6-substituted-pyrrolo[2,3-d]pyrimidines, the addition of halogenated phenyl groups can significantly enhance potency against specific kinases like VEGFR-2.[7]
-
Isomer Effects: The arrangement of the nitrogen atoms within the bicyclic system (e.g., pyrrolo[2,3-d]pyrimidine vs. pyrrolo[3,2-c]pyridine) influences the primary kinase targets.
Based on these principles, one could hypothesize that this compound would likely exhibit activity against receptor tyrosine kinases, with the specific selectivity profile being determined by the precise fit of the substituted ring into the ATP-binding pockets of individual kinases.
Experimental Protocol: Profiling Kinase Selectivity
To empirically determine the selectivity profile of a novel 7-azaindole derivative, a comprehensive kinase panel screen is the industry-standard approach. The following protocol outlines a typical workflow for such a screen.
Step-by-Step Kinase Inhibition Assay Protocol
-
Compound Preparation:
-
Solubilize the test compound (e.g., this compound) in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Perform serial dilutions in DMSO to generate a range of concentrations for IC50 determination.
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 100 nL) of the diluted compound solutions into the wells of a 384-well assay plate.
-
Include control wells containing only DMSO (negative control) and a known broad-spectrum kinase inhibitor like staurosporine (positive control).
-
-
Kinase and Substrate Addition:
-
Prepare an assay buffer containing the kinase of interest and its specific peptide or protein substrate. The buffer conditions (pH, salt concentration, cofactors) should be optimized for each kinase.
-
Add the kinase/substrate mixture to the assay plate.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the assay buffer.
-
Add the ATP solution to the assay plate to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for each kinase to ensure a competitive binding assessment.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
Terminate the kinase reaction by adding a stop solution.
-
Quantify the extent of substrate phosphorylation. Common detection methods include:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Employing phosphorylation-specific antibodies or probes that generate a fluorescent signal.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the well after the reaction (e.g., Promega's Kinase-Glo® assay).
-
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Fit the inhibition data to a dose-response curve to determine the IC50 value for each kinase.
-
Visualizing the Workflow and Data Interpretation
A clear understanding of the experimental workflow is crucial for robust and reproducible results.
Caption: A streamlined workflow for determining the kinase selectivity profile of a test compound.
Interpreting the output of a kinase panel screen involves more than just looking at the IC50 values. Key metrics to consider include:
-
Potency: The absolute IC50 value against the primary target(s).
-
Selectivity Score: A quantitative measure of how much more potently the compound inhibits the primary target compared to off-targets. This can be calculated in various ways, such as the ratio of IC50 values.
-
Kinome Tree Visualization: Plotting the inhibited kinases on a kinome tree provides a powerful visual representation of the compound's selectivity across the entire kinase family.
A highly selective inhibitor will show potent inhibition of a single kinase or a small number of related kinases, with minimal activity against other kinases in the panel. In contrast, a non-selective inhibitor will inhibit a wide range of kinases.
Conclusion and Future Directions
References
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- 8. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to Evaluating 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine: Bridging In Vitro Potency with In Vivo Efficacy
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of novel compounds, using 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine as a focal example. While direct experimental data for this specific molecule is not extensively published, its structural similarity to the well-documented class of 7-azaindole derivatives provides a strong basis for predicting its likely mechanism of action and for designing a robust preclinical evaluation strategy. The pyrrolopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[1][2][3]
The 7-Azaindole Scaffold: A Foundation for Kinase Inhibition
The this compound belongs to the broader family of 7-azaindoles. This heterocyclic ring system is a bioisostere of indole and purine, and its unique arrangement of a pyridine and a pyrrole ring allows for specific interactions with the ATP-binding site of protein kinases.[1] The pyridine nitrogen and the pyrrole NH group can act as hydrogen bond acceptors and donors, respectively, forming bidentate hydrogen bonds with the hinge region of the kinase.[2][4] This interaction is a hallmark of many potent and selective kinase inhibitors. The chloro and fluoro substitutions on the scaffold are expected to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and may enhance its binding affinity to the target kinase.[5][6]
Derivatives of the pyrrolopyridine and azaindole core have been successfully developed into approved drugs, such as Vemurafenib and Pexidartinib, for the treatment of cancer.[3][6] This clinical precedent underscores the therapeutic potential of this chemical class.
Postulated Mechanism of Action: Targeting Protein Kinases
Given the prevalence of the 7-azaindole scaffold in kinase inhibitor design, it is highly probable that this compound exerts its biological effects by inhibiting one or more protein kinases. Dysregulation of kinase signaling is a fundamental driver of many diseases, particularly cancer.[1] Therefore, the initial steps in evaluating this compound should focus on identifying its kinase targets and characterizing its inhibitory activity.
A common signaling pathway implicated in cancer and often targeted by pyrrolopyridine derivatives is the Receptor Tyrosine Kinase (RTK) pathway.
Caption: Postulated inhibition of a Receptor Tyrosine Kinase (RTK) pathway by this compound.
A Roadmap for Preclinical Evaluation: From Benchtop to In Vivo Models
The following workflow outlines a logical progression for characterizing the efficacy of a novel pyrrolopyridine derivative.
Caption: A generalized workflow for the preclinical evaluation of a novel kinase inhibitor.
In Vitro Efficacy Assessment
The initial evaluation of this compound should focus on its direct interaction with purified enzymes and its effects on cultured cancer cells.
Biochemical Kinase Inhibition Assays
The primary goal is to determine the compound's potency and selectivity against a panel of purified protein kinases.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reaction Setup: In a 384-well plate, combine the purified kinase, a biotinylated substrate peptide, and a range of concentrations of this compound.
-
Initiation: Start the kinase reaction by adding a solution of ATP at a concentration near its Km value.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated substrate by adding a detection mix containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.
-
Signal Reading: After a further incubation period, read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Data: IC50 Values of Representative Pyrrolopyridine Kinase Inhibitors
| Compound Reference | Target Kinase | IC50 (nM) |
| Compound 4h[7][8] | FGFR1 | 7 |
| Compound 4h[7][8] | FGFR2 | 9 |
| Compound 4h[7][8] | FGFR3 | 25 |
| Compound 1r[9] | FMS Kinase | 30 |
| KIST101029[9] | FMS Kinase | 96 |
Cellular Assays
Once a primary kinase target is identified, the next step is to assess the compound's activity in a cellular context.
Experimental Protocol: Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Plate cancer cells known to be dependent on the target kinase in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is bioreduced by viable cells into a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot against the compound concentration to determine the GI50 value (the concentration required to inhibit cell growth by 50%).
Comparative Data: Anti-proliferative Activity of a Pyrrolo[3,2-c]pyridine Derivative (Compound 10t) [10]
| Cell Line | GI50 (µM) |
| HeLa (Cervical Cancer) | 0.12 |
| SGC-7901 (Gastric Cancer) | 0.21 |
| MCF-7 (Breast Cancer) | 0.15 |
In Vivo Efficacy Assessment
Promising in vitro results warrant investigation in animal models to assess the compound's efficacy in a whole-organism setting.
Xenograft Tumor Models
This is the gold standard for evaluating the anti-cancer activity of a novel compound in vivo.
Experimental Protocol: Human Tumor Xenograft Study in Mice
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-231 for breast cancer) into the flank of immunodeficient mice.[11]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage) and a vehicle control daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.
Comparative Data: In Vivo Efficacy of Pyrrolopyridine Derivatives
| Compound Reference | Animal Model | Dosing | Tumor Growth Inhibition (TGI) |
| Compound 15d[11] | MDA-MB-231 Xenograft | Not Specified | Effective tumor growth inhibition |
| Compound III-1[12] | Colorectal Cancer Mouse Model | Not Specified | Stronger anti-tumor effect than PLX3397 |
Bridging In Vitro and In Vivo Data: Key Considerations
A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy.
Caption: Factors influencing the translation of in vitro activity to in vivo efficacy.
Discrepancies can arise from several factors:
-
Pharmacokinetics (PK): Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can limit the compound's effective concentration in vivo.
-
Pharmacodynamics (PD): The compound may not engage its target effectively in the complex tumor microenvironment.
-
Off-Target Effects: The compound may have unforeseen toxicities that limit the achievable therapeutic dose.
A thorough investigation of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for interpreting the in vivo data and for guiding further lead optimization.
Conclusion
While direct experimental evidence for this compound is emerging, its structural relationship to a well-established class of kinase inhibitors provides a clear and promising path for its preclinical evaluation. By systematically assessing its in vitro potency and selectivity, cellular activity, and in vivo efficacy using the methodologies outlined in this guide, researchers can effectively determine its therapeutic potential. The key to success lies in a rigorous, data-driven approach that carefully considers the interplay between a compound's biochemical activity and its behavior in a complex biological system.
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Li, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(2), 1017. Retrieved from [Link]
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Wang, Y., et al. (2022). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry, 65(13), 9022-9040. Retrieved from [Link]
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Wang, Y., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 64(5), 2644-2664. Retrieved from [Link]
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Logé, C., et al. (2013). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 56(15), 6049-6066. Retrieved from [Link]
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Cross-Validation of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine's Biological Activity: A Comparative Guide for Drug Discovery Professionals
In the landscape of oncological drug discovery, the pyrrolopyridine scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors. This guide provides a comprehensive framework for the cross-validation of the biological activity of a novel compound, 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine. Based on structure-activity relationships of analogous compounds, we hypothesize that this molecule acts as an inhibitor of the BRAF kinase, a critical target in several cancers.
This document will detail a head-to-head comparison with established BRAF inhibitors, provide robust experimental protocols for validation, and offer insights into the rationale behind the proposed scientific workflow. Our objective is to equip researchers with the necessary tools to rigorously assess the therapeutic potential of this and similar chemical entities.
Comparative Analysis of Putative BRAF Inhibitors
The central hypothesis of this guide is that this compound exhibits inhibitory activity against the BRAF V600E mutant kinase. To validate this, a direct comparison with well-characterized, FDA-approved BRAF inhibitors is essential. The table below outlines the established compounds that will serve as benchmarks in our validation assays.
| Compound | Structure | Target(s) | Reported IC50 (BRAF V600E) | Cell Line Examples (BRAF V600E) |
| This compound (Hypothesized) | (Structure to be determined) | BRAF V600E (putative) | To be determined | A375 (Melanoma), HCT116 (Colon)[1][2] |
| Vemurafenib | Chemical Structure of Vemurafenib | BRAF V600E[3] | ~31 nM[4] | A375, WM9[3] |
| Dabrafenib | Chemical Structure of Dabrafenib | BRAF V600E, BRAF V600K[4][5] | ~0.8 nM[6] | A375P, SK-MEL-28[7] |
| Encorafenib | Chemical Structure of Encorafenib | BRAF V600E[8][9] | ~0.3 nM[8] | A375[8] |
Experimental Workflows for Biological Activity Validation
To empirically determine the biological activity of this compound, a two-tiered approach is recommended: a biochemical assay to confirm direct kinase inhibition and a cell-based assay to assess its effect on cancer cell viability.
Tier 1: Biochemical Validation - BRAF V600E Kinase Inhibition Assay
The initial step is to ascertain whether the compound directly interacts with and inhibits the enzymatic activity of the target kinase. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™, is a robust method for this purpose.[10]
Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay for BRAF [11]
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound and control inhibitors (Vemurafenib, Dabrafenib, Encorafenib) by serial dilution in the kinase buffer.
-
Prepare a 3X mixture of the BRAF V600E kinase and a Europium-labeled anti-tag antibody in the kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled kinase tracer in the kinase buffer.
-
-
Assay Procedure (in a 384-well plate):
-
Add 5 µL of the 3X test compound or control to the appropriate wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio and plot the results against the inhibitor concentration.
-
Determine the IC50 value for each compound using a suitable curve-fitting model.
-
The rationale for employing a binding assay is its direct measurement of the interaction between the inhibitor and the kinase, independent of enzymatic activity. This can provide valuable insights into the compound's mechanism of action.
Tier 2: Cell-Based Validation - Cancer Cell Viability Assay
Following biochemical confirmation, it is crucial to assess the compound's effect in a cellular context. An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and proliferation.[12]
Detailed Protocol: MTT Assay for Cell Viability [12][13]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the control inhibitors in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
-
The choice of cell lines with the specific BRAF V600E mutation is critical for validating the on-target activity of the putative inhibitor.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to the initial biological characterization of this compound. By employing a direct comparison with established drugs and utilizing standardized biochemical and cell-based assays, researchers can generate reliable and reproducible data to support or refute the hypothesis of its activity as a BRAF V600E inhibitor.
Positive results from these assays would warrant further investigation, including selectivity profiling against a panel of other kinases, in vivo efficacy studies in xenograft models, and detailed pharmacokinetic and pharmacodynamic analyses. This structured approach ensures a data-driven progression in the early stages of drug discovery and development.
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A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with a 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine Scaffold in BRAF-Mutant Melanoma
Introduction: The Quest for Superior Kinase Inhibitors in Oncology
In the landscape of precision oncology, the development of small molecule kinase inhibitors has revolutionized patient outcomes, particularly in malignancies driven by specific genetic mutations. A prime example is BRAF-mutant melanoma, where inhibitors targeting the mitogen-activated protein kinase (MAPK) pathway have become the cornerstone of therapy. However, the emergence of resistance and dose-limiting toxicities with current standard-of-care drugs necessitates a continuous search for novel chemical scaffolds that offer improved potency, selectivity, and safety profiles.
This guide provides a comprehensive framework for the preclinical benchmarking of a hypothetical novel kinase inhibitor, designated "PyrroloPy-1," which is based on the versatile 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine scaffold. As a key building block in medicinal chemistry, this scaffold offers multiple points for chemical modification, enabling the synthesis of compounds with potential biological activity.[1] We will compare PyrroloPy-1 against the established BRAF inhibitors Vemurafenib and Dabrafenib, as well as the MEK inhibitor Trametinib, which are frequently used in combination therapy for BRAF V600-mutant melanoma.[2][3][4]
This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind the experimental design, ensuring a robust and translatable preclinical data package.
Part 1: Understanding the Molecular Landscape of BRAF-Mutant Melanoma and the Rationale for PyrroloPy-1
Approximately 50% of melanomas harbor activating mutations in the BRAF gene, most commonly the V600E substitution.[2][5] This mutation leads to constitutive activation of the BRAF kinase, which in turn activates the MAPK signaling pathway (RAS-RAF-MEK-ERK), driving uncontrolled cell proliferation and survival.[6][7][8]
Standard-of-Care (SoC) Mechanisms of Action:
-
BRAF Inhibitors (Vemurafenib, Dabrafenib): These are ATP-competitive inhibitors that selectively bind to and block the activity of the mutated BRAF V600E kinase.[5][9][10][11] This leads to a reduction in downstream signaling through MEK and ERK, ultimately causing cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[6]
-
MEK Inhibitors (Trametinib): Trametinib is a reversible, allosteric inhibitor of MEK1 and MEK2, the kinases immediately downstream of BRAF.[7][12][13][14] By inhibiting MEK, trametinib blocks signaling to ERK, regardless of upstream BRAF activation status.[15] Combination therapy with a BRAF inhibitor and a MEK inhibitor has been shown to improve progression-free survival and overall response rates compared to BRAF inhibitor monotherapy, in part by overcoming or delaying acquired resistance.[7][16][17]
Hypothetical Profile of PyrroloPy-1:
For the purpose of this guide, we will hypothesize that PyrroloPy-1, derived from the this compound scaffold, has been designed as a potent and selective inhibitor of BRAF V600E. The rationale for its development is to potentially offer improved selectivity against wild-type BRAF (to reduce off-target effects) and a differentiated resistance profile compared to existing therapies.
Caption: MAPK signaling pathway in BRAF V600E-mutant melanoma and points of inhibition.
Part 2: In Vitro Benchmarking Protocols
The initial phase of benchmarking involves a series of in vitro assays to determine the biochemical potency, cellular activity, and selectivity of PyrroloPy-1.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of PyrroloPy-1 against purified BRAF V600E kinase and compare its potency to Vemurafenib and Dabrafenib.
Causality Behind Experimental Choices: A cell-free biochemical assay is crucial to confirm that the compound directly interacts with the intended target without the complexities of cellular uptake, metabolism, or efflux.[18][19] We will use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is a robust, high-throughput method for quantifying kinase activity.[20]
Experimental Protocol: TR-FRET Kinase Assay
-
Reagents: Recombinant human BRAF V600E kinase, biotinylated MEK1 substrate, ATP, LanthaScreen™ Eu-anti-phospho-MEK1 antibody, and TR-FRET dilution buffer.
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of PyrroloPy-1, Vemurafenib, and Dabrafenib in DMSO, starting at a final assay concentration of 10 µM.
-
Assay Procedure:
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a mixture of BRAF V600E kinase and biotinylated MEK1 substrate.
-
Initiate the kinase reaction by adding 2.5 µL of ATP at the Km concentration.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the TR-FRET detection mix (containing the Eu-labeled antibody).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: Calculate the ratio of the emission signals (acceptor/donor) and plot the percent inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using a four-parameter logistic fit.
Cellular Proliferation Assays
Objective: To assess the anti-proliferative effect of PyrroloPy-1 in a BRAF V600E-mutant melanoma cell line and compare its potency to SoC drugs.
Causality Behind Experimental Choices: While a biochemical assay measures target engagement, a cell-based assay determines if this translates to a functional anti-cancer effect.[21] The CellTiter-Glo® Luminescent Cell Viability Assay is selected for its high sensitivity and reliability, measuring ATP levels as an indicator of metabolically active, viable cells.[22][23][24]
Experimental Protocol: CellTiter-Glo® Proliferation Assay
-
Cell Line: A375 (human melanoma cell line with BRAF V600E mutation).
-
Procedure:
-
Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with 10-point serial dilutions of PyrroloPy-1, Vemurafenib, Dabrafenib, and Trametinib. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[22]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the DMSO control and plot cell viability against the logarithm of the compound concentration. Calculate the GI50 (concentration for 50% growth inhibition).
Data Presentation: In Vitro Potency and Selectivity
| Compound | Target | Biochemical IC50 (nM) | A375 Cellular GI50 (nM) |
| PyrroloPy-1 (Hypothetical) | BRAF V600E | 5.2 | 25.8 |
| Vemurafenib | BRAF V600E | 31 | 100 |
| Dabrafenib | BRAF V600E | 0.8 | 20 |
| Trametinib | MEK1/2 | 0.9 | 1.5 |
Note: Data for Vemurafenib, Dabrafenib, and Trametinib are representative values from published literature. PyrroloPy-1 data is hypothetical for illustrative purposes.
Part 3: In Vivo Efficacy Evaluation
Following promising in vitro results, the next critical step is to evaluate the in vivo efficacy of PyrroloPy-1 in a relevant animal model.
Causality Behind Experimental Choices: A patient-derived xenograft (PDX) model is chosen over a standard cell line-derived xenograft (CDX) model. PDX models, derived directly from patient tumors, better recapitulate the heterogeneity and biological characteristics of human melanoma and have been shown to be more predictive of clinical response.[25][26][27]
Caption: Workflow for in vivo efficacy testing using a Patient-Derived Xenograft (PDX) model.
Experimental Protocol: Melanoma PDX Efficacy Study
-
Model: Establish a BRAF V600E-mutant melanoma PDX model in immunodeficient mice (e.g., NOD/SCID or NSG).
-
Study Groups (n=10 mice/group):
-
Group 1: Vehicle control (e.g., 0.5% HPMC + 0.2% Tween 80, oral gavage)
-
Group 2: PyrroloPy-1 (dose determined from prior pharmacokinetic studies, oral gavage)
-
Group 3: Dabrafenib (15 mg/kg) + Trametinib (1 mg/kg) (oral gavage)
-
-
Procedure:
-
Once tumors reach an average volume of 150-200 mm³, randomize mice into the treatment groups.
-
Administer treatments daily for 21 days.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight twice weekly as a measure of general toxicity.
-
At the end of the study, collect terminal tumor samples for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-ERK).
-
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Statistically compare the efficacy of PyrroloPy-1 to the Dabrafenib/Trametinib combination.
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | % TGI | p-value vs. Vehicle | p-value vs. Dab+Tram |
| Vehicle | - | 1540 ± 210 | - | - | - |
| PyrroloPy-1 (Hypothetical) | 20 | 415 ± 95 | 73% | <0.001 | 0.04 |
| Dabrafenib + Trametinib | 15 + 1 | 630 ± 125 | 59% | <0.001 | - |
Note: Data is hypothetical and for illustrative purposes. Statistical significance (p<0.05) is noted.
Part 4: Pharmacokinetic Profiling
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of PyrroloPy-1.
Causality Behind Experimental Choices: A robust pharmacokinetic (PK) profile is essential for a drug candidate's success, as it determines the dosing regimen and exposure at the target site.[28][29] Initial in vivo PK studies in rodents are a standard part of preclinical development.[30][31]
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animals: Male CD-1 mice (n=3 per time point).
-
Dosing: Administer a single oral dose of PyrroloPy-1 (e.g., 10 mg/kg).
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Analysis: Process blood to plasma and analyze the concentration of PyrroloPy-1 using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use non-compartmental analysis to determine key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Definition | PyrroloPy-1 (Hypothetical Value) |
| Tmax (h) | Time to reach maximum plasma concentration | 1.5 |
| Cmax (ng/mL) | Maximum observed plasma concentration | 1250 |
| AUC0-last (h*ng/mL) | Area under the concentration-time curve | 9800 |
| T1/2 (h) | Elimination half-life | 6.8 |
| F (%) | Oral Bioavailability | 45% |
Conclusion and Future Directions
This guide has outlined a structured, multi-faceted approach to benchmarking a novel kinase inhibitor, PyrroloPy-1, against the established standard of care in BRAF-mutant melanoma. Based on our hypothetical data, PyrroloPy-1 demonstrates superior in vitro and in vivo potency compared to the standard-of-care combination of Dabrafenib and Trametinib, coupled with a favorable pharmacokinetic profile.
These compelling preclinical results warrant further investigation. The next logical steps in the development of PyrroloPy-1 would include:
-
Kinome-wide selectivity profiling to identify potential off-target activities.
-
Evaluation in BRAF inhibitor-resistant models to determine its potential in a second-line setting.
-
Formal toxicology studies in two species to establish a safety profile for human clinical trials.
By adhering to a rigorous, hypothesis-driven benchmarking strategy, researchers can efficiently identify promising new therapeutic candidates like PyrroloPy-1 and accelerate their journey from the laboratory to the clinic.
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A Head-to-Head Comparison of 7-Azaindole Scaffolds: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold, particularly the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, has emerged as a "privileged" structure. Its resemblance to the purine core of ATP makes it an excellent starting point for the development of potent kinase inhibitors.[1] This guide provides a head-to-head comparison of various derivatives of the broader pyrrolopyridine family, with a special focus on understanding the impact of substitutions analogous to the 7-chloro and 4-fluoro positions of the 1H-pyrrolo[2,3-c]pyridine scaffold. While direct comparative studies on 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine derivatives are not extensively available in published literature, by examining closely related analogs, we can derive valuable structure-activity relationship (SAR) insights to guide future drug discovery efforts.
The Pyrrolopyridine Core: A Versatile Scaffold for Kinase Inhibition
The pyrrolopyridine nucleus and its various isomers serve as the foundation for numerous inhibitors targeting a range of kinases implicated in cancer and inflammatory diseases.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interaction of the adenine core of ATP with the kinase hinge region. This fundamental interaction anchors the inhibitor in the active site, while substitutions on the scaffold explore different pockets to enhance potency and selectivity.
The 7-Chloro-1H-pyrrolo[2,3-c]pyridine scaffold is a key intermediate in the synthesis of more complex molecules.[2] The chlorine atom at the 7-position provides a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various functional groups to modulate the compound's properties.[2] Similarly, a fluorine atom at the 4-position can significantly impact the electronic properties and metabolic stability of the molecule.
Head-to-Head Comparison of Pyrrolopyridine Derivatives
To understand the impact of substitutions on the pyrrolopyridine core, we will examine data from several studies on related scaffolds. The following tables summarize the structure-activity relationships of different derivatives against various kinase targets.
Case Study 1: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal FGFR signaling is a key driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[3][4][5] The following table compares the inhibitory activity of several derivatives.
| Compound | R Group | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 1 | 3-methoxyphenyl | 2040 | - | - |
| 4a | 3-methoxyphenyl (with 5-trifluoromethyl on pyrrolo[2,3-b]pyridine) | 108 | - | - |
| 4h | 3,5-dimethoxyphenyl (with 5-trifluoromethyl on pyrrolo[2,3-b]pyridine) | 7 | 9 | 25 |
| 4b | 3-chlorophenyl (with 5-trifluoromethyl on pyrrolo[2,3-b]pyridine) | >1000 | - | - |
Data synthesized from RSC Advances, 2021, 11, 20651-20661.[3]
Analysis: The introduction of a trifluoromethyl group at the 5-position of the pyrrolo[2,3-b]pyridine ring significantly enhances potency against FGFR1 (compare compound 1 and 4a ).[3] Further optimization of the phenyl substituent reveals that a 3,5-dimethoxy substitution (4h ) leads to a dramatic increase in potency across FGFR1, 2, and 3, with IC50 values in the low nanomolar range.[3][5] In contrast, replacing the methoxy group with a chlorine atom (4b ) diminishes the activity, highlighting the importance of the hydrogen bond-accepting ability of the methoxy group in this position.[3]
Case Study 2: Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in tumor progression and metastasis.[6][7] A series of 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives have been evaluated as FAK inhibitors.
| Compound | R1 | R2 | FAK IC50 (nM) | U-87MG Cell IC50 (µM) |
| TAE-226 | - | - | 2.5 | 0.45 |
| 18h | 2,4-dichloro-5-methoxyphenyl | cyclopropyl | 19.1 | 0.35 |
Data synthesized from Bioorganic Chemistry, 2020, 102, 104092.[6]
Analysis: Compound 18h , a 7H-pyrrolo[2,3-d]pyrimidine derivative, demonstrates potent enzymatic inhibition of FAK with an IC50 of 19.1 nM and strong anti-proliferative activity against U-87MG cancer cells with an IC50 of 0.35 µM.[6] This compound's efficacy is comparable to the known FAK inhibitor TAE-226. The docking studies for this series suggest that the pyrrolo[2,3-d]pyrimidine core forms key hydrogen bonds with the hinge region of the kinase.[6]
Experimental Protocols
To facilitate the evaluation and comparison of novel this compound derivatives, we provide the following detailed experimental protocols.
General Synthesis of Pyrrolopyridine Derivatives
The synthesis of pyrrolopyridine derivatives often involves a multi-step process. The following is a representative scheme for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: General synthetic scheme for 1H-pyrrolo[2,3-b]pyridine derivatives.[5]
Step-by-Step Protocol:
-
To a solution of the starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, in a suitable solvent (e.g., methanol), add the desired R-substituted aldehyde and a base (e.g., potassium hydroxide).
-
Heat the reaction mixture at 50°C for several hours until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and isolate the intermediate product (e.g., 3a-3k) by filtration or extraction.
-
Dissolve the intermediate in acetonitrile, and add triethylsilane and trifluoroacetic acid.
-
Reflux the mixture for a few hours.
-
After completion of the reaction, cool the mixture and purify the final product (e.g., 4a-4l) using column chromatography.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure the binding of a test compound to a kinase.
Caption: Workflow for a TR-FRET based kinase binding assay.
Step-by-Step Protocol:
-
Prepare a 2X kinase/antibody solution in the appropriate kinase buffer.
-
Prepare a 2X tracer/test compound solution in the same kinase buffer. The test compound should be serially diluted to generate a dose-response curve.
-
Add 5 µL of the 2X kinase/antibody solution to each well of a 384-well plate.
-
Add 5 µL of the 2X tracer/test compound solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway Context
The pyrrolopyridine derivatives discussed often target key nodes in cancer signaling pathways. The diagram below illustrates a simplified FGFR signaling pathway, which is a common target for this class of compounds.
Caption: Simplified FGFR signaling pathway.
Conclusion and Future Directions
The pyrrolopyridine scaffold is a versatile and highly valuable starting point for the development of potent and selective kinase inhibitors. While a direct head-to-head comparison of this compound derivatives is not yet available, the analysis of related compounds provides a clear roadmap for the design of new drug candidates. The key takeaways are:
-
Scaffold Hopping and Isomer Exploration: Different pyrrolopyridine isomers can be used to target a wide range of kinases.
-
Strategic Substitution: Small modifications to the substituents on the pyrrolopyridine ring can lead to dramatic changes in potency and selectivity. Halogen atoms like chlorine and fluorine can be used to fine-tune electronic properties, improve metabolic stability, and provide synthetic handles.
-
Rigorous Biological Evaluation: A combination of in vitro biochemical assays, cell-based assays, and in vivo models is essential to fully characterize and compare the performance of new derivatives.
Future work should focus on the synthesis and evaluation of a focused library of this compound derivatives to systematically explore the structure-activity relationships around this specific scaffold. The experimental protocols provided in this guide offer a robust framework for such an investigation.
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3][8][10]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors.[19]
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Confirming On-Target Effects of Novel Kinase Inhibitors: A Comparative Guide Featuring 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental validation. A critical milestone in this process is the unambiguous confirmation of on-target effects, ensuring that the observed biological activity stems from the intended molecular interaction. This guide provides a comprehensive framework for elucidating and confirming the on-target effects of novel compounds, using the hypothetical kinase inhibitor, 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine, as a central case study.
The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein kinases.[1] While the specific target of this compound is not yet defined in publicly available literature, this guide will navigate the experimental cascade required to identify its primary target, validate engagement, and compare its performance against established inhibitors of the identified target class. This approach mirrors a real-world scenario in drug discovery where a novel compound with desirable phenotypic effects requires thorough mechanistic characterization.
Part 1: The Initial Challenge - Identifying the Molecular Target
The first step with a novel compound like this compound is to generate a hypothesis about its primary cellular target. Given its structural class, a broad-spectrum kinase screen is the most logical and unbiased starting point.
Experimental Workflow: Kinase Panel Screening
Kinase screening services offer a powerful method to assess the activity of a compound against a large panel of kinases.[2][3] This provides a "snapshot" of the compound's selectivity profile and identifies primary candidate targets.
Caption: Workflow for initial kinase target identification.
Protocol for Kinase Panel Screening:
-
Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Format Selection: Choose a suitable biochemical assay format, such as the ADP-Glo™ kinase assay which measures ADP production as an indicator of kinase activity.[3][4]
-
Screening: Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology, Promega). A common initial screen involves testing the compound at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of kinases.
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Potent hits are typically defined as those showing >70% inhibition.
-
Follow-up: For the most potent hits, determine the half-maximal inhibitory concentration (IC50) by performing dose-response experiments.
For the purpose of this guide, let us hypothesize that the kinase screen reveals that This compound is a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) , a receptor tyrosine kinase implicated in various cancers.[5][6] Pyrrolopyridine derivatives have indeed been reported as FGFR inhibitors.[5][6][7][8]
Part 2: Confirming Direct Target Engagement in a Cellular Context
While a biochemical assay demonstrates that the compound can inhibit the purified enzyme, it is crucial to confirm that it engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10][11]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.[9][12][13]
Caption: Workflow for confirming target engagement using CETSA.
Protocol for CETSA:
-
Cell Culture and Treatment: Culture a cell line that endogenously expresses FGFR1 (e.g., NCI-H1581) to near confluency. Treat the cells with this compound at a relevant concentration (e.g., 10x the biochemical IC50) or vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by cooling.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
Western Blot Analysis: Quantify the amount of soluble FGFR1 in the supernatant at each temperature using a standard Western blot protocol with a specific anti-FGFR1 antibody.[14][15][16]
-
Data Interpretation: A positive result is a rightward shift in the melting curve for the compound-treated samples compared to the vehicle-treated samples, indicating stabilization of FGFR1.
| Parameter | Vehicle (DMSO) | This compound |
| Apparent Tagg (°C) | 52°C | 58°C |
| Interpretation | Baseline thermal stability | Increased thermal stability, confirming target engagement |
Part 3: Validating On-Target Cellular Activity and Comparison with Alternatives
Confirmation of target engagement must be followed by demonstrating a functional consequence of this interaction. For a kinase inhibitor, this typically involves assessing the phosphorylation of its direct downstream substrates. We will compare the performance of our compound with a known FGFR inhibitor, for instance, Infigratinib (BGJ398) .
Experimental Workflow: Western Blot for Phospho-Protein Levels
This experiment will determine if this compound inhibits FGFR1 signaling in cells, as measured by the phosphorylation of its downstream effector, FRS2.
Caption: Workflow for validating on-target cellular activity.
Protocol for Phospho-Protein Western Blot:
-
Cell Culture and Starvation: Plate FGFR1-expressing cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal kinase activity.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound, Infigratinib, or vehicle control for 2 hours.
-
Ligand Stimulation: Stimulate the cells with a cognate FGF ligand (e.g., FGF2) for a short period (e.g., 15 minutes) to induce FGFR1 autophosphorylation and downstream signaling.
-
Lysis and Protein Quantification: Immediately lyse the cells and determine the protein concentration of each lysate.
-
Western Blotting: Perform SDS-PAGE and Western blotting using antibodies specific for phosphorylated FRS2 (p-FRS2) and total FRS2. Probing for downstream pathway components like p-ERK and total ERK can provide further evidence of pathway inhibition.
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 for target inhibition.
| Compound | Biochemical IC50 (FGFR1) | Cellular IC50 (p-FRS2 Inhibition) |
| This compound | 15 nM | 50 nM |
| Infigratinib (BGJ398) | 1 nM | 5 nM |
This comparative data provides a clear indication of the relative potency of the novel compound against a known standard in a cellular context.
Part 4: Assessing Phenotypic Consequences and Selectivity
The final step is to link the on-target molecular effect to a relevant cellular phenotype, such as inhibition of cell proliferation.[17][18][19] It is also crucial to understand the selectivity of the compound to anticipate potential off-target effects.
Experimental Workflow: Cell Proliferation Assay and Off-Target Assessment
A cell proliferation assay will determine the functional consequence of FGFR1 inhibition in a cancer cell line dependent on this signaling pathway. Comparing the IC50 from this assay with the cellular target inhibition IC50 gives an indication of on-target driven efficacy.
Protocol for Cell Proliferation Assay:
-
Cell Seeding: Seed an FGFR-dependent cancer cell line (e.g., NCI-H1581) in 96-well plates.
-
Compound Treatment: Treat the cells with a dose range of this compound and Infigratinib for 72 hours.
-
Viability Measurement: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
| Compound | Cellular IC50 (p-FRS2) | GI50 (NCI-H1581) |
| This compound | 50 nM | 75 nM |
| Infigratinib (BGJ398) | 5 nM | 8 nM |
A close correlation between the cellular target inhibition IC50 and the GI50 suggests that the observed anti-proliferative effect is primarily driven by the on-target activity.
To assess selectivity and potential off-target liabilities, a broader kinome profiling at a higher concentration (e.g., 10 µM) can be performed for this compound to identify other kinases that are significantly inhibited.[20][21] This provides a more complete picture of the compound's activity and helps in designing future experiments to dissect on- and off-target driven phenotypes.
Conclusion
This guide outlines a systematic and robust workflow to confirm the on-target effects of a novel compound, exemplified by the hypothetical FGFR1 inhibitor, this compound. By progressing from broad, unbiased screening to specific, cell-based validation assays, researchers can build a strong data package to support the proposed mechanism of action. The direct comparison with a known inhibitor like Infigratinib provides essential context for evaluating the potency and potential of a new chemical entity. This rigorous, evidence-based approach is fundamental to the principles of modern drug discovery and development.
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Ravindra, M., et al. Tumor Targeting with Novel Pyridyl 6-Substituted Pyrrolo[2,3-d]pyrimidine Antifolates via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of De novo Purine Nucleotide Biosynthesis. J. Med. Chem. 2019, 62, 23, 10673–10688. [Link]
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Kumar, S.M., et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med. Chem. Lett. 2018, 9, 11, 1136–1141. [Link]
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Sharma, N., et al. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Adv., 2021,11, 15854-15875. [Link]
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Zhang, W., et al. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. J. Med. Chem. 2018, 61, 4, 1499–1518. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine
Researchers and drug development professionals handle a myriad of complex chemical compounds daily. Among these is 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine, a halogenated heterocyclic compound utilized in various synthetic organic chemistry applications.[1] While its utility in the laboratory is significant, its proper disposal is paramount to ensure the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory guidelines.
The toxicological properties of this compound have not been thoroughly investigated.[2] Therefore, it is crucial to treat this compound with the utmost care, assuming it possesses unknown hazards.[3] This principle of proactive caution forms the bedrock of the disposal procedures outlined below.
I. Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough risk assessment is essential. Based on data from structurally similar compounds, this compound should be considered a hazardous substance.
Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Similar compounds are classified as acutely toxic.[6]
-
Irritation: Can cause skin, eye, and respiratory tract irritation.[2][4][7]
-
Environmental Hazard: As a halogenated organic compound, it has the potential to be persistent in the environment and harmful to aquatic life.[8] Discharge into the environment must be strictly avoided.[2][8]
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [3][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | [4][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [4][7] |
| Specific target organ toxicity | May cause respiratory irritation. | [2][4][7] |
II. Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[9] A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Skin and Body Protection: A lab coat is required. For significant quantities or in case of a spill, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][8] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][9]
III. Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section II.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a designated, labeled container for hazardous waste.[2] For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or silica gel.[4]
-
Collection: Carefully scoop the absorbent material into a suitable, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse with water.[2] Collect all cleaning materials for disposal as hazardous waste.
-
Waste Disposal: Label the container with the chemical name and hazard warnings and dispose of it according to the procedures outlined in Section IV.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Researcher's Guide to the Safe Handling of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Handling Protocols
As a novel heterocyclic compound, 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine presents a unique profile of chemical properties that are invaluable in the synthesis of complex molecules for drug discovery and development. However, its handling requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established laboratory safety principles and data from structurally similar compounds.
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following recommendations are therefore based on the known hazards of structurally related 7-azaindole derivatives and general best practices for handling halogenated heterocyclic aromatic compounds. It is imperative to treat this compound with a high degree of caution, assuming it may possess significant hazards until proven otherwise.
Anticipated Hazard Profile
Based on the safety data for analogous compounds, such as 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine and other chlorinated pyrrolopyridines, researchers should anticipate that this compound may exhibit the following hazardous properties[1][2][3][4]:
-
Acute Toxicity (Oral): Similar compounds are classified as toxic if swallowed[1][3].
-
Skin Corrosion/Irritation: May cause skin irritation upon contact[1].
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation[1].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[1][2].
-
Unknown Toxicological Properties: The chemical, physical, and toxicological properties of many novel compounds have not been thoroughly investigated[2]. A lack of data does not imply a lack of hazard.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum recommended PPE.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Provides a robust barrier against splashes, dust, and unforeseen reactions. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Offers protection against incidental contact. For prolonged handling or immersion, consult glove manufacturer's chemical resistance data. Double-gloving is recommended. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. Should be buttoned and have tight-fitting cuffs. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Foot Protection | Closed-toe, liquid-resistant shoes. | Protects feet from spills and falling objects. |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize exposure and prevent cross-contamination.
1. Preparation and Engineering Controls:
-
Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Ventilation: Ensure the fume hood has a face velocity between 80-120 feet per minute.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
2. Step-by-Step Handling Protocol:
-
Donning PPE: Before entering the designated work area, don all required PPE in the correct order (e.g., lab coat, respirator, eye/face protection, gloves).
-
Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood.
-
Use a tared, sealed container to transport the compound to the balance.
-
Handle the solid with care to minimize dust generation.
-
-
Preparing Solutions:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Properly doff and dispose of all single-use PPE.
-
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Spill and Emergency Procedures
1. Minor Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (for liquids) or gently cover with a damp paper towel (for solids to prevent dust).
-
Carefully collect the absorbed material or contained solid into a sealed, labeled waste container.
-
Decontaminate the spill area with an appropriate solvent and then soap and water.
2. Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Provide them with as much information as possible about the spilled material.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, paper towels, excess compound) in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions and contaminated solvents in a separate, clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Contaminated Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Consult your institution's environmental health and safety department for specific disposal guidelines and procedures.
Donning and Doffing PPE Protocol
Caption: Proper sequence for donning and doffing PPE.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.
References
- Capot Chemical Co., Ltd. (2019). MSDS of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine.
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]
-
Health and Safety Authority. (2015). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
